molecular formula C7H12O3 B167393 4-(2-Hydroxypropoxy)but-2-yn-1-ol CAS No. 1606-79-7

4-(2-Hydroxypropoxy)but-2-yn-1-ol

货号: B167393
CAS 编号: 1606-79-7
分子量: 144.17 g/mol
InChI 键: GFDLMAQAFYECMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(2-Hydroxypropoxy)but-2-yn-1-ol ( 1606-79-7) is an organic compound with the molecular formula C7H12O3 and a molecular mass of approximately 144.17 g/mol . This compound is characterized by the presence of both alkyne and multiple hydroxyl functional groups, making it a versatile building block and intermediate in organic synthesis and industrial applications. It is classified for use as a surface-active agent (surfactant) and catalyst . The compound's physical properties include a density in the range of 1.07-1.09 g/cm³ at 20°C and a predicted boiling point of 285.2°C at 760 mmHg . From a safety and regulatory perspective, this product is assigned the UN number 2810 and is classified under dangerous goods class 6.1(b) . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-hydroxypropoxy)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLMAQAFYECMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862710
Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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CAS No.

1606-79-7
Record name 4-(2-Hydroxypropoxy)-2-butyn-1-ol
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Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Record name 5-oxa-2-octyne-1,7-diol
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Foundational & Exploratory

Spectroscopic Data for 4-(2-Hydroxypropoxy)but-2-yn-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the available spectroscopic data for the chemical compound 4-(2-Hydroxypropoxy)but-2-yn-1-ol, with CAS number 1606-79-7. This compound, with the linear formula C7H12O3, is of interest within various fields of chemical research and development. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for the structural elucidation and characterization of such molecules. However, a comprehensive search of publicly available databases and scientific literature did not yield specific experimental NMR, IR, or MS spectra for this compound.

This guide will, therefore, outline the general principles and expected spectroscopic characteristics for this molecule based on its structure. It will also provide standardized experimental protocols for acquiring such data.

General Spectroscopic Workflow

The process of obtaining and analyzing spectroscopic data is a fundamental component of chemical analysis. The general workflow is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_acq NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_acq IR_acq IR Spectroscopy Dissolution->IR_acq MS_acq Mass Spectrometry Dissolution->MS_acq NMR_analysis Spectral Interpretation (Chemical Shifts, Coupling) NMR_acq->NMR_analysis IR_analysis Functional Group Identification IR_acq->IR_analysis MS_analysis Molecular Weight & Fragmentation Analysis MS_acq->MS_analysis Structure_Elucidation Structural Elucidation & Verification NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation

Caption: A generalized workflow for obtaining and interpreting spectroscopic data.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions for the NMR, IR, and MS spectra can be made based on the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. Key expected signals include those for the hydroxyl protons, the methyl group protons, and the various methylene and methine protons. The coupling patterns between adjacent protons would provide valuable information for confirming the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the alkynyl carbons appearing in their characteristic region, and the oxygen-substituted carbons shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. The C-O stretching vibrations would likely appear in the 1000-1300 cm⁻¹ region. A weak absorption around 2100-2260 cm⁻¹ would be indicative of the C≡C triple bond.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (144.17 g/mol ). Fragmentation patterns would be expected to arise from the cleavage of C-C and C-O bonds, providing further structural information.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Physicochemical Properties of 4-(2-Hydroxypropoxy)but-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxypropoxy)but-2-yn-1-ol is a bifunctional organic molecule containing both ether and alcohol functionalities, with a central alkyne group. Its structure suggests potential applications as a versatile building block in organic synthesis, polymer chemistry, and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the context of drug discovery and materials design where properties such as solubility, lipophilicity, and acidity play a critical role in a compound's behavior and efficacy.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimental data in the public domain, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, it briefly touches upon computational approaches that can be employed to predict these properties, offering a comprehensive resource for researchers.

Core Physicochemical Data

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1606-79-7[1][2]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [2]
Physical Form Liquid
Purity 95%[2]
Storage Temperature 2-8°C, Sealed in dry conditions
InChI 1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3[1]
InChI Key GFDLMAQAFYECMB-UHFFFAOYSA-N[1]
SMILES CC(COCC#CCO)O[1]

Predictive Physicochemical Properties

In the absence of experimental data, computational models such as Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms can provide estimations of physicochemical properties. These predictions are based on the molecular structure and can be valuable for preliminary assessments. Researchers are encouraged to use these values as estimates and to determine them experimentally for critical applications.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Boiling Point Not availableQSPR models for aliphatic alcohols can be used for estimation.[3][4][5]
Melting Point Not applicable (Liquid at RT)-
pKa (most acidic) Not availableQuantum mechanical and machine learning methods can predict pKa for alcohols.[6][7][8][9]
logP (Octanol-Water) Not availableFragment-based or atom-based computational models (e.g., ALOGPS) can be used.[10][11][12]
Water Solubility Not availableModels based on molecular descriptors or fingerprints can predict aqueous solubility.[13][14][15][16]

Experimental Protocols for Physicochemical Property Determination

To empower researchers to obtain precise experimental data, this section details standard laboratory protocols for determining key physicochemical properties.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a melting point capillary tube that is sealed at one end.

  • Capillary Insertion: A smaller, inverted capillary tube (sealed at one end) is placed inside the larger tube containing the sample.

  • Heating: The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat is then slowly reduced.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the inverted capillary is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure A Heating Bath (e.g., Silicone Oil) C Sample Tube with This compound B Thermometer D Inverted Capillary Tube P1 Heat the bath slowly P2 Observe bubble stream from capillary P1->P2 P3 Cool the bath slowly P2->P3 P4 Record temperature when liquid enters the inverted capillary P3->P4

Boiling Point Determination Workflow
pKa Determination (Potentiometric Titration)

The pKa value quantifies the acidity of a compound. For an alcohol, this refers to the acidity of the hydroxyl protons. Potentiometric titration is a precise method for determining pKa.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination cluster_workflow Potentiometric Titration Workflow S1 Prepare a solution of the compound S2 Titrate with a standardized base (e.g., NaOH) S1->S2 S3 Record pH after each addition S2->S3 S4 Plot pH vs. Volume of Titrant S3->S4 S5 Determine pKa from the half-equivalence point S4->S5

pKa Determination by Potentiometric Titration
logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

logP_Determination cluster_steps Shake-Flask Method for logP T1 Dissolve compound in pre-saturated n-octanol or water T2 Mix with the other pre-saturated phase T1->T2 T3 Shake to reach equilibrium T2->T3 T4 Separate the two phases T3->T4 T5 Measure concentration in each phase T4->T5 T6 Calculate P = [Octanol]/[Water] and logP T5->T6 Solubility_Determination cluster_process Aqueous Solubility Determination R1 Add excess compound to water R2 Agitate at constant temperature to reach equilibrium R1->R2 R3 Separate undissolved solid R2->R3 R4 Analyze concentration of the saturated solution R3->R4

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability of specific experimental data for the ortho-methoxy isomer, this guide also includes comparative data for the well-characterized para-methoxy isomer, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS No. 74852-61-2), a key intermediate in the synthesis of widely used antifungal agents.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted arylpiperazine. The core structure consists of a piperazine ring N-substituted with a 2-methoxyphenyl group at one nitrogen and a 4-nitrophenyl group at the other. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl rings influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties

Property1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Predicted/Inferred)1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[1][2][3][4]
CAS Number Not available74852-61-2
Molecular Formula C₁₇H₁₉N₃O₃C₁₇H₁₉N₃O₃
Molecular Weight 313.36 g/mol 313.35 g/mol
Appearance Expected to be a solid, likely crystalline, with a yellowish hue.Yellow to brown solid.[1][2]
Melting Point Data not available.189-190 °C[2]
Boiling Point Predicted: >500 °CPredicted: 515.7±50.0 °C[2]
Density Data not available.Predicted: 1.239±0.06 g/cm³[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Slightly soluble in acetone, chloroform, DMSO, and methanol.[2]

Table 2: Spectroscopic Data (Predicted/Inferred)

Data Type1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
¹H NMR Expected chemical shifts (ppm) for aromatic protons of the 2-methoxyphenyl group around 6.8-7.2, aromatic protons of the 4-nitrophenyl group around 6.9 (d) and 8.1 (d), piperazine protons as multiplets around 3.2-3.6, and methoxy protons as a singlet around 3.9.No detailed spectrum available in search results.
¹³C NMR Expected chemical shifts (ppm) for aromatic carbons, piperazine carbons, and the methoxy carbon. The carbon bearing the nitro group would be significantly downfield.No detailed spectrum available in search results.
Mass Spectrum (MS) Expected [M+H]⁺ at m/z 314.1505.No detailed spectrum available in search results.

Experimental Protocols: Synthesis

The synthesis of 1-aryl-4-arylpiperazines can be achieved through several methods, most commonly via nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination. Below is a plausible experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine based on the SNAAr reaction.

Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

Objective: To synthesize 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine from 1-(2-methoxyphenyl)piperazine and 1-fluoro-4-nitrobenzene.

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(2-methoxyphenyl)piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The amount of solvent should be sufficient to ensure proper stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_workflow Synthesis Workflow reactants 1-(2-methoxyphenyl)piperazine + 1-fluoro-4-nitrobenzene + K2CO3 in DMF reaction Heating at 80-100°C reactants->reaction Step 1 workup Aqueous Work-up reaction->workup Step 2 extraction Ethyl Acetate Extraction workup->extraction Step 3 purification Column Chromatography extraction->purification Step 4 product 1-(2-Methoxyphenyl)-4- (4-nitrophenyl)piperazine purification->product Final Product

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While direct biological activity data for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not extensively reported, its significance lies in its role as a precursor to potent antifungal drugs. The structurally similar 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a known intermediate in the synthesis of itraconazole and posaconazole.

These triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51).[1][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The arylpiperazine moiety itself is a well-known pharmacophore found in a variety of biologically active compounds. Derivatives of arylpiperazine have been shown to exhibit a wide range of activities, including anticancer and central nervous system effects, often through interaction with serotonin and dopamine receptors.[7][8][9]

Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals

The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Lanosterol is converted to ergosterol through a series of enzymatic steps. Azole antifungals, which are synthesized from intermediates like 1-(aryl)-4-(nitrophenyl)piperazine, specifically inhibit the lanosterol 14-alpha-demethylase enzyme.

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Intermediate Epoxy-intermediate Product 4,4-dimethyl-cholesta- 8,14,24-trienol Intermediate->Product Ergosterol Ergosterol Product->Ergosterol Multiple Steps Enzyme->Intermediate Oxidation Inhibitor Azole Antifungal (e.g., Itraconazole, Posaconazole) Inhibitor->Enzyme Inhibition

Inhibition of Ergosterol Biosynthesis

Conclusion

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a valuable chemical entity, primarily for its potential as a building block in the synthesis of pharmaceuticals. While specific experimental data for this particular isomer is limited, a comprehensive understanding of its properties and synthesis can be derived from the extensive information available for its structural isomers and the broader class of arylpiperazines. The role of its derivatives as potent antifungal agents highlights the importance of this chemical scaffold in drug discovery and development. Further research into the direct biological activities of this compound could reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the internal alkyne group in 4-(2-Hydroxypropoxy)but-2-yn-1-ol. While specific reactivity data for this exact molecule is not extensively published, this document extrapolates from the well-documented chemistry of the parent compound, but-2-yne-1,4-diol, and its derivatives. This guide will detail key transformations of the alkyne moiety, including hydrogenation, hydration, halogenation, and cycloaddition reactions. Experimental protocols, quantitative data from analogous systems, and mechanistic insights are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The versatile but-2-yne-1,4-diol scaffold and its derivatives are important precursors in the synthesis of various biologically active molecules.[1]

Introduction

This compound is a functionalized internal alkyne possessing two hydroxyl groups and an ether linkage. The core structure, but-2-yne-1,4-diol, is a commercially significant compound used in the synthesis of a wide range of products, from polymers to pharmaceuticals, including being a key precursor to Vitamin B6.[1] The presence of the ether and additional hydroxyl functionalities in this compound offers opportunities for further molecular elaboration, making its alkyne reactivity a subject of interest for the construction of complex molecular architectures. This guide will focus on the principal reactions of the carbon-carbon triple bond in this and closely related systems.

Synthesis of this compound

The synthesis of this compound can be achieved through the mono-etherification of but-2-yne-1,4-diol. A general and analogous method involves the reaction of but-2-yne-1,4-diol with an epoxide, such as propylene oxide, in the presence of a basic catalyst. For instance, the synthesis of hydroxyethyl ethers of but-2-yne-1,4-diol has been reported by reacting but-2-yne-1,4-diol with ethylene oxide using a basic ion exchanger resin as the catalyst.[2]

Illustrative Synthetic Workflow

synthesis_workflow But-2-yne-1,4-diol But-2-yne-1,4-diol Reaction Base-catalyzed Ring Opening But-2-yne-1,4-diol->Reaction Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis of this compound.

Key Reactions of the Alkyne Group

The internal alkyne of this compound is susceptible to a variety of transformations, primarily addition reactions that break the pi bonds of the triple bond.

Hydrogenation

Hydrogenation of the alkyne can lead to either the corresponding alkene (cis-2-butene-1,4-diol derivative) through partial hydrogenation or the alkane (1,4-butanediol derivative) via complete hydrogenation. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Selective hydrogenation to the cis-alkene is a valuable transformation. Palladium-based catalysts, often "poisoned" to prevent over-reduction, are commonly employed. For example, the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol can be achieved with high selectivity using a 1% Pd/CaCO3–NH3 catalyst system.[3] The presence of ammonia is crucial for achieving high selectivity to the intermediate butenediol.[3] Platinum catalysts on silicon carbide have also shown excellent selectivity for the partial hydrogenation of 2-butyne-1,4-diol.

CatalystSubstrateProductSelectivityConversionReference
1% Pd/CaCO3–NH32-Butyne-1,4-diolcis-2-Butene-1,4-diol~100%High[3]
0.5 wt% Pt/SiC2-Butyne-1,4-diol2-Butene-1,4-diol~96%96%

Complete reduction to the corresponding saturated diol derivative can be accomplished using more active catalysts or more forcing conditions. Nickel-based catalysts, such as Raney Ni, and palladium on carbon are effective for the complete hydrogenation of but-2-yne-1,4-diol to 1,4-butanediol.

CatalystSubstrateProductYieldReference
1% Pd/C2-Butyne-1,4-diol1,4-ButanediolMajor Product
2.16 wt% Pd/Polymer2-Butyne-1,4-diol1,4-Butanediol100%
Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is adapted from studies on 2-butyne-1,4-diol and is expected to be applicable to its derivatives.

  • Materials: 2-butyne-1,4-diol, 1% Pd/CaCO3 catalyst, ammonia solution, solvent (e.g., ethanol), hydrogen gas.

  • Procedure:

    • A solution of 2-butyne-1,4-diol in the chosen solvent is placed in a high-pressure reactor.

    • The 1% Pd/CaCO3 catalyst and ammonia solution are added to the reactor.

    • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is stirred at a set temperature for a specified time.

    • Upon completion, the reactor is cooled, and the pressure is released.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.[3]

Hydration

The acid-catalyzed hydration of internal alkynes typically yields ketones.[4] For an unsymmetrical internal alkyne like this compound, the addition of water across the triple bond is not expected to be regioselective, leading to a mixture of two isomeric ketones.[5] The reaction is often catalyzed by mercury(II) salts in aqueous acid.[3]

hydration_mechanism Alkyne This compound Enol_A Enol Intermediate A Alkyne->Enol_A Hydration Enol_B Enol Intermediate B Alkyne->Enol_B Hydration Reagents H₂O, H₂SO₄, HgSO₄ Ketone_A Ketone Product A Enol_A->Ketone_A Tautomerization Ketone_B Ketone Product B Enol_B->Ketone_B Tautomerization

Caption: Hydration of an unsymmetrical internal alkyne.

Halogenation

Alkynes undergo halogenation with reagents like chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. Further addition of a second equivalent of the halogen leads to a tetrahaloalkane.

  • Materials: 2-butyne-1,4-diol, bromine, water.

  • Procedure:

    • 2-butyne-1,4-diol is dissolved in water in a reaction flask equipped with a stirrer, thermometer, and dropping funnel.

    • The solution is cooled to a temperature between 8-13 °C.

    • Bromine is added dropwise to the stirred solution while maintaining the temperature. The molar ratio of 2-butyne-1,4-diol to bromine is typically 1:1 to 1:1.2.

    • After the addition is complete, the mixture is stirred for an additional 25-35 minutes.

    • The precipitated solid product, 2,3-dibromo-2-butene-1,4-diol, is collected by filtration, washed, and dried. A yield of up to 99.8% has been reported for this reaction.

Cycloaddition Reactions

Cycloaddition reactions of the alkyne group provide powerful methods for the construction of cyclic and heterocyclic systems, which are of great interest in drug discovery.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[6] While internal alkynes can be used, they sometimes give lower yields than terminal alkynes.[2]

pauson_khand Alkyne This compound Reaction [2+2+1] Cycloaddition Co₂(CO)₈ Alkyne->Reaction Alkene Alkene Alkene->Reaction CO Carbon Monoxide CO->Reaction Product Substituted Cyclopentenone Reaction->Product

Caption: The Pauson-Khand Reaction.

  • Materials: Alkyne (e.g., a derivative of but-2-yne-1,4-diol), alkene, dicobalt octacarbonyl (Co₂(CO)₈), solvent (e.g., mesitylene), carbon monoxide.

  • Procedure:

    • The alkyne is dissolved in a degassed solvent in a flame-dried flask under an inert atmosphere.

    • Co₂(CO)₈ is added, and the mixture is stirred to form the alkyne-cobalt complex.

    • The alkene is added, and the system is degassed and placed under a carbon monoxide atmosphere.

    • The reaction is heated to a high temperature (e.g., 160 °C) for an extended period (e.g., 24 hours).

    • Upon completion, the reaction mixture is cooled and can be directly purified by column chromatography to isolate the cyclopentenone product.[2]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,2,3-triazoles. While the reaction is most common with terminal alkynes, it can also be performed with internal alkynes, although sometimes requiring more forcing conditions. Ruthenium catalysts are known to promote the cycloaddition of azides with internal alkynes. The resulting triazole ring is a common scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Materials: Alkyne, azide, copper(II) sulfate (CuSO₄), sodium ascorbate, a suitable solvent (often a mixture of water and an organic solvent like t-butanol or DMSO).

  • Procedure:

    • The alkyne and azide are dissolved in the chosen solvent system.

    • A solution of CuSO₄ is added, followed by the addition of a freshly prepared solution of sodium ascorbate to generate the active Cu(I) catalyst in situ.

    • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

    • The product can often be isolated by simple filtration or extraction.

Applications in Drug Development

The but-2-yne-1,4-diol scaffold and its derivatives are valuable building blocks in medicinal chemistry. The diol functionality allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. The alkyne group can be used as a rigid linker or as a handle for further functionalization, for example, through click chemistry to attach the molecule to a larger biomolecule or a targeting moiety.

The ether linkage in this compound increases the molecule's polarity and potential for hydrogen bonding, which can be advantageous for improving solubility and target engagement. The core structure can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties. Bioisosterism is a key strategy in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetics.[7][8]

Conclusion

The alkyne group in this compound is a versatile functional group that can undergo a wide array of chemical transformations. By leveraging the well-established chemistry of but-2-yne-1,4-diol, researchers can confidently predict and perform reactions such as hydrogenation, hydration, halogenation, and various cycloadditions. These reactions provide access to a diverse range of molecular scaffolds, from simple saturated diols to complex polycyclic systems, which are of significant interest to the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical protocols to aid in the exploration of the rich chemistry of this functionalized alkyne.

References

An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 4-(2-Hydroxypropoxy)but-2-yn-1-ol is not publicly available. This guide, therefore, provides an expert analysis based on the thermal behavior of structurally analogous compounds, including propargyl ethers, alkynols, and polyols. The information herein is intended for researchers, scientists, and drug development professionals to inform initial safety assessments and guide future experimental design.

Introduction

This compound is a bifunctional molecule featuring a central alkyne group, a secondary alcohol, a primary alcohol, and an ether linkage. This combination of functional groups suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal stress can occur during synthesis, purification, and formulation.

This technical guide will explore the anticipated thermal properties of this compound by examining the known thermal behavior of its constituent chemical moieties.

Molecular Structure and Functional Group Analysis

The key functional groups that will dictate the thermal stability and decomposition pathways of this compound are:

  • Propargyl Ether Moiety: The propargyl group (a C≡C-CH₂- group) attached to an ether oxygen is known to have implications for thermal stability. Propargyl ethers can enhance the thermal stability of some materials but can also undergo exothermic decomposition at elevated temperatures.

  • Alkynol (Butynediol derivative) Backbone: The 2-butyne-1,4-diol core provides a rigid structure with two hydroxyl groups. Alkynols can exhibit moderate thermal stability, but their decomposition can be violent at significantly high temperatures, sometimes catalyzed by impurities.

  • Primary and Secondary Hydroxyl Groups: These groups can participate in dehydration reactions and influence the overall decomposition pathway. Polyols, compounds with multiple hydroxyl groups, have characteristic thermal events such as glass transitions and distinct boiling points.

Anticipated Thermal Behavior and Data from Analogous Compounds

Based on the functional groups present, the thermal decomposition of this compound is likely to be a multi-stage process. The following tables summarize thermal data from structurally related compounds to provide a basis for estimating the thermal properties of the target molecule.

Table 1: Thermal Properties of Structurally Related Alkynols and Diols

CompoundStructureOnset of Decomposition (°C)Key Observations
2-Butyne-1,4-diolHOCH₂C≡CCH₂OH~160-200 (slow decomposition)Violent decomposition can occur at higher temperatures, catalyzed by alkaline hydroxides or certain metal salts[1].
Propargyl AlcoholHC≡CCH₂OHDecomposes at elevated temperaturesPossesses moderate thermal stability[2].
Propylene GlycolCH₃CH(OH)CH₂OHBoiling Point: ~188 °CThermal events include boiling, with decomposition at higher temperatures[3].
Ethylene GlycolHOCH₂CH₂OHBoiling Point: ~197 °CShows distinct thermal events like glass transition and boiling before decomposition[3].

Table 2: Thermal Properties of Ethers

Compound TypeGeneral StructureDecomposition Characteristics
Propargyl EthersR-O-CH₂C≡CHCan enhance thermal stability in polymers, but the propargyl group can facilitate decomposition at higher temperatures[4][5].
Dialkyl EthersR-O-R'Generally stable, but can undergo cleavage with strong acids at elevated temperatures[6][7][8][9][10].

Postulated Decomposition Pathways

While the precise decomposition mechanism for this compound requires experimental elucidation, several pathways can be postulated based on the chemistry of its functional groups.

  • Ether Cleavage: The ether linkage is a likely point of initial bond scission, potentially through an acid-catalyzed or a free-radical mechanism at high temperatures.

  • Dehydration: The presence of two hydroxyl groups could lead to intramolecular or intermolecular dehydration reactions, forming unsaturated ethers or larger oligomeric structures.

  • Alkyne Group Reactions: The triple bond may undergo various reactions at high temperatures, including polymerization, cyclization, or fragmentation, contributing to a complex mixture of decomposition products. Ozonolysis of alkynes, although not a thermal process, illustrates the susceptibility of the triple bond to cleavage, which can result in carboxylic acids[11][12].

The following diagram illustrates a potential initial step in the decomposition involving ether cleavage.

DecompositionPathway cluster_initial Initial Reactant cluster_products Potential Initial Decomposition Products Reactant This compound Fragment1 Alkoxy Radical Reactant->Fragment1 High Temperature Ether Bond Cleavage Fragment2 Butynol Radical Reactant->Fragment2

Caption: Postulated initial ether cleavage decomposition pathway.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a series of thermal analytical techniques should be employed.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • A small, representative sample (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

  • Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.

  • Methodology:

    • A small, weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Exothermic peaks indicate decomposition or other heat-releasing events, while endothermic peaks can indicate melting or boiling.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Onset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Exo/Endothermic Events) DSC->DSC_Data

Caption: General experimental workflow for thermal analysis.

  • Objective: To identify the gaseous products evolved during decomposition.

  • Methodology:

    • The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

    • This allows for the identification of decomposition products and provides insight into the decomposition mechanism.

Safety Considerations

Given the lack of specific data, it is prudent to handle this compound with caution, assuming it may have thermal hazards. Key safety principles include:

  • Avoid High Temperatures: Until experimental data is available, avoid heating the compound to high temperatures, especially in a closed system.

  • Inert Atmosphere: When heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Small-Scale Experiments: Initial thermal studies should be conducted on a small scale to minimize the impact of any potential energetic decomposition.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable, an analysis of its structural components suggests a complex thermal profile. The presence of a propargyl ether, an alkynol backbone, and hydroxyl groups indicates the potential for multiple decomposition pathways, including ether cleavage, dehydration, and reactions involving the alkyne moiety. It is anticipated that decomposition would initiate at moderately elevated temperatures.

For a definitive understanding of its thermal properties, a systematic experimental investigation using TGA, DSC, and EGA is strongly recommended. The data and protocols presented in this guide, based on analogous compounds, provide a foundational framework for researchers to design safe and effective experiments to fully characterize the thermal behavior of this molecule.

References

Technical Guide: Solubility Profile of 4-(2-Hydroxypropoxy)but-2-yn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document serves as a technical guide to the anticipated solubility characteristics of 4-(2-Hydroxypropoxy)but-2-yn-1-ol and provides a framework for its experimental determination. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents are not publicly available. The information presented herein is based on the chemical structure of the molecule and the known solubility of analogous compounds.

Introduction

This compound is a bifunctional organic molecule containing a terminal alkyne, a primary alcohol, a secondary alcohol, and an ether linkage. Its unique chemical architecture suggests its potential utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. An understanding of its solubility in organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a predictive solubility profile and a detailed experimental protocol for researchers to determine precise solubility data.

Predicted Solubility Profile

The molecular structure of this compound, featuring multiple polar functional groups (two hydroxyls and an ether), suggests a strong affinity for polar solvents. The presence of hydrogen bond donors (the hydroxyl groups) and acceptors (the ether oxygen and hydroxyl oxygens) will govern its interactions with solvent molecules.

Based on the solubility of structurally related compounds, such as propargyl alcohol and 1,4-butynediol, a qualitative solubility profile can be anticipated. Propargyl alcohol is miscible with water, alcohols, ethers, and acetone.[1] Similarly, 1,4-butynediol is soluble in water and polar organic solvents.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighly SolubleCapable of hydrogen bonding with the hydroxyl and ether groups of the solute.
WaterSolubleThe presence of multiple polar groups should facilitate solubility in water.
Polar Aprotic Acetone, THFSolubleThe polarity and ability to accept hydrogen bonds will promote dissolution.
AcetonitrileSolubleThe polar nature of the solvent will likely lead to good solubility.
DMF, DMSOHighly SolubleHighly polar solvents that are excellent at solvating a wide range of organic molecules.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents will not effectively solvate the polar functional groups of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal gravimetric method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or a calibrated micropipette.

    • Transfer the collected aliquot to a pre-weighed vial.

    • Determine the mass of the transferred saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the aliquot. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solute or by using a vacuum oven for heat-sensitive compounds.

    • Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

      • Mass fraction (w): w = (m_solute) / (m_solution)

      • Grams per 100g of solvent: (m_solute / (m_solution - m_solute)) * 100

      • Molarity (mol/L): (m_solute / MW_solute) / V_solution

        • Where:

          • m_solute = mass of the dried solute

          • m_solution = mass of the aliquot of the saturated solution

          • MW_solute = molecular weight of this compound (144.17 g/mol )

          • V_solution = volume of the aliquot of the saturated solution

Visual Representations

The following diagrams illustrate the proposed experimental workflow and a plausible synthetic pathway for this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_quantification 4. Quantification prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Weigh the aliquot analysis1->analysis2 quant1 Evaporate solvent analysis2->quant1 quant2 Weigh dried solute quant1->quant2 quant3 Calculate solubility quant2->quant3

Figure 1: Experimental workflow for solubility determination.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Step 1: Alkoxide Formation cluster_reaction2 Step 2: Ether Synthesis (Nucleophilic Ring-Opening) r1 Propargyl alcohol intermediate1 Propargyl alkoxide r1->intermediate1 + Base (r3) r2 Propylene oxide product This compound r2->product r3 Base (e.g., NaH) intermediate1->product + Propylene oxide (r2)

Figure 2: Plausible synthesis of this compound.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the literature, its molecular structure strongly suggests high solubility in polar organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is crucial for the successful application of this compound in various scientific endeavors. The anticipated solubility profile can guide initial solvent screening, and the detailed methodology will enable the generation of reliable data for process optimization and formulation development.

References

A Technical Guide to the Potential Applications of Functionalized Butynediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by Gemini

Abstract: But-2-yne-1,4-diol, commonly known as butynediol, is a versatile C4 chemical intermediate first synthesized via the Reppe process from acetylene and formaldehyde.[1][2] Its rigid structure, featuring a central alkyne triple bond and terminal hydroxyl groups, provides multiple reactive sites for functionalization. This allows for the creation of a diverse library of derivatives through reactions like hydrogenation, esterification, and etherification. These functionalized derivatives are pivotal in numerous industrial and scientific fields. This technical guide provides a comprehensive overview of the primary applications of these compounds, focusing on their roles in materials science, organic synthesis, and as precursors for pharmacologically active molecules. It includes summaries of key performance data, detailed experimental protocols for representative applications, and diagrams illustrating critical workflows and mechanisms.

Applications in Materials Science

Functionalized butynediol derivatives serve as fundamental building blocks in the development of advanced materials, contributing to the synthesis of high-performance polymers, effective corrosion inhibitors, and specialized additives for electroplating.

Polymer Synthesis

Butynediol and its hydrogenated counterpart, 1,4-butanediol, are key monomers in the production of various polymers, including polyesters, polyurethanes, and synthetic resins.[1][3] The diol functionality allows them to participate in step-growth polymerization reactions with dicarboxylic acids or diisocyanates. Poly(butylene succinate) (PBS), synthesized from 1,4-butanediol and succinic acid, is a notable example of a biodegradable polyester with excellent mechanical properties.[4][5] The properties of these polymers can be tuned by copolymerization or by using different functionalized diols, controlling characteristics like crystallinity and degradation rate.[5]

Table 1: Thermal Properties of Butanediol-Based Polyesters

Polymer Monomers Catalyst Glass Transition Temp. (T_g) Melting Temp. (T_m) Ref.
Poly(1,4-butylene succinate) (PBS) 1,4-Butanediol, Succinic Acid (nBuO)₄Ti -32 °C 114 °C [5]
Poly(1,4-butanediol itaconate) (PBItc) 1,4-Butanediol, Itaconic Acid Zinc Acetate -1.5 °C (1st heating) N/A [6]

| PBS-based Copolyester (5 mol% BHET) | 1,4-Butanediol, Succinic Acid, Bis(2-hydroxyethyl) terephthalate | H₃PO₄ | -35.2 °C | 104.9 °C |[5] |

This protocol describes the two-stage melt polycondensation for synthesizing PBItc, adapted from methodologies focused on polyester synthesis.[6]

  • Reactant Charging: The reactants, 1,4-butanediol (16.37 g, 0.182 mol) and itaconic acid (23.63 g, 0.182 mol), are weighed and placed into a non-transparent metal reactor. This minimizes unwanted radical crosslinking of the itaconic compounds.[6]

  • Catalyst Addition: Anhydrous zinc acetate (0.2-0.4% relative to carboxylic groups) is added as a catalyst.[6]

  • First Stage (Esterification): The reactor is heated to 160 °C under a nitrogen atmosphere. The mixture is continuously stirred. This stage is carried out for approximately 120 minutes, during which water is distilled from the reaction system as a byproduct of esterification.

  • Second Stage (Polycondensation): The pressure inside the reactor is gradually reduced to below 200 Pa to facilitate the removal of volatile byproducts and drive the polymerization reaction forward. The temperature is maintained at 160 °C.

  • Reaction Monitoring & Completion: The reaction progress is monitored by measuring the power consumption of the stirrer, which correlates with the viscosity of the polymer melt. The reaction is considered complete when the acid number of the resulting polymer is below 10 mg KOH/g.

  • Product Recovery: Once the reaction is complete, the reactor is cooled, and the resulting poly(1,4-butanediol itaconate) is recovered for characterization.

Polymer_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polycondensation cluster_analysis Completion & Recovery Monomers Charge Monomers (Butanediol Derivative + Diacid) Catalyst Add Catalyst (e.g., Zinc Acetate) Stage1 Stage 1: Esterification (e.g., 160°C, N₂ atm) Distill H₂O Catalyst->Stage1 Stage2 Stage 2: Polycondensation (e.g., 160°C, <200 Pa) Remove Byproducts Stage1->Stage2 Monitor Monitor Viscosity Stage2->Monitor Product Recover Final Polymer Monitor->Product

Figure 1. General workflow for two-stage melt polycondensation of polyesters.

Corrosion Inhibition

Butynediol and its derivatives are highly effective corrosion inhibitors, particularly for metals like mild steel in acidic environments.[7] Their efficacy stems from the chemisorption of the molecule onto the metal surface. The triple bond of the alkyne group plays a crucial role in this process, leading to subsequent polymerization that forms a protective, barrier-type film on the metal.[7][8] This film acts as a physical barrier, preventing corrosive agents from reaching the metal surface. Studies have demonstrated that butynediol can achieve very high inhibition efficiencies.[7]

Table 2: Corrosion Inhibition Efficiency of 2-Butyne-1,4-diol on Mild Steel

Method Medium Inhibitor Concentration Temperature Inhibition Efficiency (%) Ref.
Weight Loss 0.5 M H₂SO₄ 5 mM 25 °C ~95 [7]
Electrochemical Impedance 0.5 M H₂SO₄ 5 mM 25 °C Up to 98 [7]

| Weight Loss | 0.5 M H₂SO₄ | 10 mM | 60 °C | >98 |[7] |

This protocol is based on the methodology described for studying 2-butyne-1,4-diol as a corrosion inhibitor.[7]

  • Specimen Preparation: Mild steel specimens of a defined surface area are mechanically polished with a series of emery papers, degreased with acetone, washed with deionized water, and dried. The initial weight of each specimen is accurately recorded.

  • Inhibitor Solution Preparation: A stock solution of the butynediol derivative is prepared in the corrosive medium (e.g., 0.5 M H₂SO₄). A series of test solutions with varying inhibitor concentrations are prepared by dilution. A control solution (blank) without the inhibitor is also prepared.

  • Immersion Test: The pre-weighed specimens are fully immersed in the test solutions (including the blank) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Specimen Cleaning and Re-weighing: After immersion, the specimens are removed, washed with water and acetone, dried, and accurately re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss (ΔW) is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = ΔW / (A * t), where A is the surface area and t is the immersion time.

    • The inhibition efficiency (η%) is calculated as: η% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Corrosion_Inhibition_Mechanism cluster_process Inhibition Process Metal Mild Steel Surface Derivative Butynediol Derivative (in acidic solution) Adsorption Chemisorption via π-electrons of C≡C bond Derivative->Adsorption Adsorption->Metal Adsorbs onto Film Formation of Protective Polymeric Film Adsorption->Film Barrier Barrier prevents H⁺ and Cl⁻ from reaching the surface Film->Barrier

Figure 2. Mechanism of corrosion inhibition by butynediol derivatives.

Applications in Organic Synthesis & Catalysis

1,4-Butynediol is a cornerstone intermediate in organic chemistry, primarily used as a precursor for the large-scale synthesis of other valuable chemicals.[9]

Catalytic Hydrogenation

The most significant industrial application of 1,4-butynediol is its selective hydrogenation to produce 2-butene-1,4-diol (an intermediate) and 1,4-butanediol (BDO).[1][10] BDO is a major commodity chemical with an annual production of millions of tons, used extensively in the synthesis of polymers like THF, PBT, and polyurethanes.[3][10] The selectivity of the hydrogenation is critical and is controlled by the choice of catalyst and reaction conditions. Bimetallic catalysts, such as Ni-Fe systems, and palladium-based catalysts are commonly employed to achieve high selectivity towards the desired product, minimizing the formation of byproducts.[11][12]

Table 3: Performance of Catalysts in Butynediol Hydrogenation

Catalyst Product Conditions Conversion (%) Selectivity (%) Ref.
Fe/Ni-SiO₂ 1,4-Butanediol (BDO) 50 °C, 1 MPa H₂ >99 94.1 [11]
1% Pd/CaCO₃-NH₃ cis-2-Butene-1,4-diol Not specified High ~100 (complete) [12][13]

| Pd/C | 1,4-Butanediol (BDO) | Not specified | High | Major Product |[12] |

This protocol outlines a general procedure for the liquid-phase hydrogenation of 1,4-butynediol in a batch reactor, based on common practices in the field.[11][13]

  • Reactor Loading: A high-pressure autoclave reactor is charged with a solution of 1,4-butynediol in a suitable solvent (e.g., water or an alcohol) and the powdered catalyst (e.g., 1-5 wt% relative to the substrate).

  • System Purge: The reactor is sealed and purged several times with an inert gas (e.g., N₂) followed by hydrogen (H₂) to remove all air.

  • Reaction Execution: The reactor is pressurized with H₂ to the desired pressure (e.g., 1-3 MPa) and heated to the target temperature (e.g., 50-100 °C). The reaction mixture is stirred vigorously to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction is monitored by measuring the uptake of hydrogen from a reservoir. Samples of the liquid phase can be periodically withdrawn for analysis.

  • Product Analysis: After the reaction is complete (i.e., H₂ uptake ceases or after a set time), the reactor is cooled and depressurized. The catalyst is separated by filtration. The liquid product mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 1,4-butynediol and the selectivity for 1,4-butanediol and other products.

BDO_Synthesis_Workflow cluster_reppe Reppe Synthesis cluster_hydro Catalytic Hydrogenation A Acetylene (HC≡CH) BYD 1,4-Butynediol A->BYD F Formaldehyde (CH₂O) F->BYD BDO 1,4-Butanediol BYD->BDO + 2H₂ H2 H₂ H2->BDO Cat Catalyst (e.g., Fe/Ni-SiO₂) Cat->BDO

Figure 3. Industrial synthesis pathway from raw materials to 1,4-butanediol.

Applications in Drug Discovery and Development

The rigid butynediol scaffold and its chiral derivatives are valuable starting points for the synthesis of complex, biologically active molecules. While direct applications as drugs are less common, their role as synthetic precursors is significant.

Precursors for Bioactive Molecules

Functionalized, optically active butanediol derivatives serve as important chiral building blocks for the synthesis of acyclic nucleoside analogues and chiral medicines.[14] The ability to introduce specific functional groups with precise stereochemistry makes them attractive for drug development programs where molecular recognition is key to efficacy. Furthermore, butynediol is a documented raw material in the synthesis of Vitamin B6.[1]

Anticancer Activity of Related Derivatives

Many anticancer agents are complex organic molecules built from smaller, functionalized scaffolds. While specific butynediol derivatives are not widely cited as anticancer agents, related structures demonstrate the potential of such backbones. For example, derivatives of 2-phenylacrylonitrile, which can be conceptually linked to functionalized C4 structures, have shown potent activity as tubulin inhibitors, arresting cancer cells in the G2/M phase of the cell cycle.[15] Similarly, marine-derived phenolic compounds, which often feature functionalized alkyl or ether side chains, exhibit strong and selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway.[16][17]

Table 4: In Vitro Anticancer Activity (IC₅₀) of Representative Bioactive Compounds

Compound Cancer Cell Line IC₅₀ Mechanism of Action Ref.
Compound 1g2a (2-phenylacrylonitrile derivative) HCT116 (Colon) 5.9 nM Tubulin Polymerization Inhibitor [15]
Compound 1g2a (2-phenylacrylonitrile derivative) BEL-7402 (Liver) 7.8 nM Tubulin Polymerization Inhibitor [15]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether K562 (Leukemia) 13.9 µg/mL Induces Apoptosis, Topoisomerase I Inhibitor [17]
Bromophenol Derivative 15 KB (HeLa) 3.09 µg/mL Cytotoxicity [16]

| Methyl Ketone 31 (Triterpenoid derivative) | HBL-100/Dox (Breast, P-gp overexpressing) | 0.7 µM | ROS-mediated Mitochondrial Apoptosis |[18] |

Figure 4. Simplified signaling pathway for apoptosis induced by a tubulin inhibitor.

Conclusion and Future Outlook

Functionalized butynediol derivatives are indispensable chemical building blocks with a broad spectrum of applications. Their journey from simple C4 precursors to complex polymers, life-saving pharmaceuticals, and high-performance industrial additives highlights their versatility. In materials science, the focus is shifting towards sustainable and biodegradable polymers derived from bio-based butanediol, addressing environmental concerns.[3][4] In organic synthesis, the development of more selective and efficient catalysts for hydrogenation and other transformations remains an active area of research. For drug discovery, the use of chiral butynediol derivatives as scaffolds for asymmetric synthesis presents exciting opportunities for developing novel therapeutics with high specificity and reduced side effects. The continued exploration of new functionalization strategies will undoubtedly unlock further potential for this remarkable class of compounds.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Polyfunctional Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel polyfunctional alkynes, with a focus on their potential as therapeutic agents. This document details synthetic methodologies, presents key quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Introduction to Polyfunctional Alkynes in Drug Discovery

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are a cornerstone of modern organic synthesis. Their linear geometry and the high electron density of the π-bonds make them versatile functional groups for constructing complex molecular architectures. Polyfunctional alkynes, molecules bearing one or more alkyne moieties in addition to other functional groups, have garnered significant attention in drug discovery. The incorporation of an alkyne group can enhance metabolic stability, improve pharmacokinetic properties, and increase target selectivity.[1]

This guide will explore recent advancements in the synthesis of two important classes of bioactive polyfunctional alkynes: the enediyne natural product analogues and synthetic alkyne-tethered hybrid molecules.

Synthesis of Novel Polyfunctional Alkynes

The construction of polyfunctional alkynes often relies on powerful cross-coupling reactions that enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a preeminent method for the synthesis of substituted alkynes and has been extensively utilized in the preparation of the compounds discussed herein.[2][3]

Synthesis of Enediyne Analogues

The enediyne class of natural products are renowned for their potent antitumor activity, which stems from their ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA.[3][4] The synthesis of analogues of these complex molecules, such as Dynemicin A, is a significant challenge in organic synthesis and provides opportunities to modulate their activity and improve their therapeutic index.

A key strategy in the synthesis of enediyne analogues involves the convergent assembly of complex fragments. For example, the synthesis of a 14-membered macrocycle containing an enediyne unit can be achieved through a sequence of Ugi and Sonogashira reactions to assemble the linear precursor, followed by a macrolactonization step.

Experimental Workflow for the Synthesis of a 14-Membered Enediyne Macrocycle Precursor:

cluster_0 Ugi Multicomponent Reaction cluster_1 Sonogashira Coupling Ugi_start Aryl Aldehyde + Amine + Isocyanide + Carboxylic Acid Ugi_product Ugi Product Ugi_start->Ugi_product Sonogashira_start Ugi Product + Terminal Alkyne Pd_Cu PdCl2(PPh3)2, CuI, Base Sonogashira_start->Pd_Cu Sonogashira_product Linear Enediyne Precursor Pd_Cu->Sonogashira_product

Caption: General workflow for the synthesis of a linear enediyne precursor.

Synthesis of Alkyne-Tethered Vindoline Hybrids

Hybrid molecules that combine two or more pharmacophores are a promising strategy in drug discovery to develop agents with enhanced efficacy or novel mechanisms of action. Alkyne-tethered vindoline hybrids are a class of synthetic polyfunctional alkynes that have shown significant antiproliferative activity.[5][6][7][8] These compounds are typically synthesized via a Sonogashira coupling reaction, linking a functionalized vindoline moiety to another pharmacophore.

Synthetic Route to Alkyne-Tethered Vindoline-Chalcone Hybrids:

Iodovindoline 10-Iodovindoline Sonogashira1 Sonogashira Coupling (PdCl2(PPh3)2, CuI, DIPEA) Iodovindoline->Sonogashira1 TMS_acetylene Trimethylsilylacetylene TMS_acetylene->Sonogashira1 Protected_alkyne Silyl-protected 10-Ethynylvindoline Sonogashira1->Protected_alkyne Deprotection Deprotection (TBAF) Protected_alkyne->Deprotection Terminal_alkyne 10-Ethynylvindoline Deprotection->Terminal_alkyne Sonogashira2 Sonogashira Coupling (PdCl2(PPh3)2, CuI, DIPEA) Terminal_alkyne->Sonogashira2 Iodo_chalcone Iodinated Chalcone Iodo_chalcone->Sonogashira2 Vindoline_chalcone Vindoline-Chalcone Hybrid Sonogashira2->Vindoline_chalcone

Caption: Synthetic pathway to vindoline-chalcone hybrids.

Quantitative Data

The following tables summarize the yields and characterization data for representative novel polyfunctional alkynes.

Table 1: Synthesis of Alkyne-Tethered Vindoline Hybrids via Sonogashira Coupling

EntryVindoline DerivativeAlkyne PartnerProductYield (%)
110-IodovindolinePropargylated Imatinib FragmentVindoline-Imatinib Hybrid65
210-IodovindolineErlotinibVindoline-Erlotinib Hybrid72
310-EthynylvindolineIodinated ChalconeVindoline-Chalcone Hybrid58
410-IodovindolineEthynylferroceneVindoline-Ferrocene Hybrid81

Table 2: Characterization Data for a Representative Vindoline-Chalcone Hybrid

AnalysisData
¹H NMR (500 MHz, CDCl₃)δ 7.95 (d, J = 8.5 Hz, 2H), 7.60 (d, J = 8.5 Hz, 2H), 7.45 (s, 1H), 6.85 (s, 1H), 6.20 (s, 1H), 5.90 (dd, J = 10.5, 4.5 Hz, 1H), 5.45 (s, 1H), 5.30 (d, J = 10.5 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.75 (s, 1H), 3.60 (s, 1H), 2.70 (s, 3H), 2.10 (s, 3H), 0.95 (t, J = 7.5 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 190.2, 175.1, 161.3, 158.9, 149.8, 145.2, 138.5, 132.1, 130.5, 128.9, 125.4, 124.8, 122.9, 114.2, 95.8, 92.1, 88.5, 83.7, 79.6, 65.7, 58.1, 52.9, 51.6, 50.3, 45.9, 43.1, 31.2, 8.1
HRMS (ESI) m/z calculated for C₄₄H₄₄N₃O₆⁺ [M+H]⁺: 726.3225, found: 726.3231

Experimental Protocols

General Procedure for Sonogashira Coupling of 10-Iodovindoline[6]

To a solution of 10-iodovindoline (1.0 eq) in anhydrous DMF under an argon atmosphere are added PdCl₂(PPh₃)₂ (0.1 eq), CuI (0.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The appropriate terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkyne-tethered vindoline hybrid.

Cytotoxicity Assay Protocol

The antiproliferative activity of the synthesized compounds is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., A2780 ovarian cancer) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized polyfunctional alkynes (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways

Enediyne-Induced DNA Damage Response Pathway

As previously mentioned, enediyne antibiotics exert their cytotoxic effects by causing DNA double-strand breaks (DSBs). This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The master kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are key initiators of this pathway.

Enediyne Enediyne Compound DSB DNA Double-Strand Break Enediyne->DSB Bergman Cyclization ATM ATM Kinase DSB->ATM Activation CHK2 CHK2 ATM->CHK2 Phosphorylation DNA_Repair DNA Repair ATM->DNA_Repair p53 p53 CHK2->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified ATM-mediated DNA damage response to enediyne-induced DSBs.

Upon detection of DSBs, ATM is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53.[5][6] This signaling cascade leads to the orchestration of cellular outcomes such as cell cycle arrest, to allow time for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too severe.[6]

Conclusion

The discovery and synthesis of novel polyfunctional alkynes represent a vibrant and promising area of research in drug development. The synthetic versatility of the alkyne functional group, coupled with its favorable influence on pharmacological properties, makes it an attractive component in the design of new therapeutic agents. The examples of enediyne analogues and alkyne-tethered hybrids highlight the potential of these molecules to address significant challenges in oncology and other disease areas. Future work in this field will likely focus on the development of even more efficient and selective synthetic methodologies, the exploration of novel biological targets, and the elucidation of the detailed mechanisms of action of these fascinating molecules.

References

Quantum Chemical Calculations for 4-(2-Hydroxypropoxy)but-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 4-(2-Hydroxypropoxy)but-2-yn-1-ol. Given the absence of extensive experimental data for this specific compound, computational methods offer a powerful predictive tool to elucidate its structural, electronic, and spectroscopic properties. This guide outlines a robust computational protocol, from geometry optimization to the analysis of electronic structure, tailored for researchers in chemistry and drug development.

Introduction to this compound

This compound is a polyfunctional organic molecule containing hydroxyl, ether, and alkyne moieties. Its structural complexity and the presence of multiple reactive sites make it an interesting candidate for various chemical and pharmaceutical applications. Quantum chemical calculations can provide invaluable insights into its molecular geometry, stability, reactivity, and spectroscopic signatures, which can guide synthetic efforts and aid in the prediction of its biological activity.

Computational Methodology

This section details a recommended computational workflow for the theoretical study of this compound. The methods described are based on widely accepted practices for organic molecules of similar complexity.

Molecular Modeling and Initial Structure

The initial step involves the construction of the 3D molecular structure of this compound. This can be accomplished using any standard molecular modeling software. It is crucial to consider the stereochemistry of the molecule, particularly at the chiral center of the 2-hydroxypropoxy group.

Geometry Optimization

To determine the most stable conformation of the molecule, a geometry optimization must be performed. Density Functional Theory (DFT) is a reliable and computationally efficient method for this purpose.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1][2][3]

  • Basis Set: 6-311++G(d,p) is recommended to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for an accurate description of bonding.[3]

  • Dispersion Correction: An empirical dispersion correction, such as Grimme's D3, should be included to accurately model intramolecular non-covalent interactions.

  • Solvation Model: If the properties in a specific solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

Purpose:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be used to predict the infrared (IR) and Raman spectra of the molecule. This is particularly useful for identifying the characteristic vibrational modes of the alkyne and hydroxyl groups.[4][5][6]

  • Thermodynamic Properties: Zero-point vibrational energy (ZPVE) and other thermodynamic properties (enthalpy, entropy, Gibbs free energy) are also obtained from this calculation.

Electronic Property Calculations

Further calculations can be performed on the optimized geometry to investigate the electronic structure of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the electronic excitation energies.[7][8][9][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can be used to determine atomic charges, hybridization, and the strength of donor-acceptor interactions.[11]

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It is a useful tool for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites in the molecule, which is critical for predicting reactivity.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide templates for summarizing the key data.

Table 1: Optimized Geometrical Parameters

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C1-C2
C2-C3
C3-O1
...
Bond Angles (°)
C1-C2-C3
C2-C3-O1
...
Dihedral Angles (°)
C1-C2-C3-O1
...

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1
2
...

Table 3: Calculated Electronic Properties

PropertyCalculated ValueUnits
Total Energyhartree
Dipole MomentDebye
HOMO EnergyeV
LUMO EnergyeV
HOMO-LUMO GapeV

Visualization

Visual representations are essential for conveying complex information from computational studies. The following diagrams, generated using the DOT language, illustrate the computational workflow and key molecular concepts.

computational_workflow cluster_start 1. Initial Structure Generation cluster_optimization 2. Geometry Optimization cluster_verification 3. Verification and Spectroscopy cluster_properties 4. Electronic Properties Analysis start Build 3D Structure of This compound opt DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Check for Imaginary Frequencies freq->verify verify->opt Imaginary frequencies found spectra Predict IR and Raman Spectra verify->spectra No imaginary frequencies nbo NBO Analysis spectra->nbo fmo HOMO-LUMO Analysis spectra->fmo mep MEP Mapping spectra->mep

Computational workflow for this compound.

Schematic of this compound with atom numbering.

logical_relationships opt_geom Optimized Geometry elec_prop Electronic Properties opt_geom->elec_prop spectroscopy Spectroscopic Properties opt_geom->spectroscopy thermo Thermodynamics opt_geom->thermo reactivity Chemical Reactivity elec_prop->reactivity

Interrelation of calculated properties from quantum chemical computations.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Hydroxypropoxy)but-2-yn-1-ol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxypropoxy)but-2-yn-1-ol is a unique difunctional molecule containing both a primary and a secondary hydroxyl group, as well as a reactive alkyne functionality. This combination of features makes it a valuable building block in the synthesis of functional polyurethanes. The presence of the pendant propargyl group allows for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click" reaction. This enables the introduction of a wide range of functionalities to the polyurethane backbone, opening up applications in drug delivery, biomaterials, coatings, and adhesives.

These application notes provide detailed protocols for the synthesis of polyurethanes using this compound and subsequent functionalization, along with expected material properties and characterization techniques.

Synthesis of this compound

While commercially available, a general synthetic route from readily available starting materials is provided below for researchers who may wish to synthesize it in-house. The synthesis involves the reaction of propargyl alcohol with propylene oxide.

Protocol 1: Synthesis of this compound

This protocol describes the base-catalyzed reaction of propargyl alcohol with propylene oxide.

Materials:

  • Propargyl alcohol

  • Propylene oxide

  • Sodium hydroxide (or other suitable base)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dioxane)

  • Quenching agent (e.g., ammonium chloride solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in the anhydrous solvent.

  • Add a catalytic amount of sodium hydroxide to the solution and stir.

  • Cool the reaction mixture in an ice bath.

  • Add propylene oxide dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Polyurethane Synthesis using this compound

Polyurethanes can be synthesized using either a one-shot or a prepolymer method. The prepolymer method is often preferred as it allows for better control over the polymer structure and molecular weight.[1]

Protocol 2: Prepolymer Synthesis of Alkyne-Functionalized Polyurethane

This protocol describes a two-step prepolymer method to synthesize a polyurethane with pendant alkyne groups.

Materials:

  • This compound

  • Polyol (e.g., polycaprolactone diol (PCL), polytetrahydrofuran (PTMG))

  • Diisocyanate (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI))

  • Chain extender (e.g., 1,4-butanediol (BDO))

  • Catalyst (e.g., dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, heating mantle, and dropping funnel

  • Teflon-coated mold

  • Vacuum oven

Procedure:

Step 1: Prepolymer Formation

  • In a clean, dry, three-necked flask under a nitrogen atmosphere, add the polyol and dissolve it in the anhydrous solvent.

  • Heat the solution to 70-80°C with stirring.

  • Add the diisocyanate dropwise to the polyol solution over 30-60 minutes. The molar ratio of NCO to the total OH groups (from polyol and this compound) should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.[2]

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Allow the reaction to proceed for 2-3 hours at 80°C. The progress of the reaction can be monitored by titrating the isocyanate content.

Step 2: Chain Extension with this compound and Chain Extender

  • Cool the isocyanate-terminated prepolymer solution to 60-70°C.

  • In a separate flask, prepare a solution of this compound and the chain extender (e.g., BDO) in the anhydrous solvent. The total amount of hydroxyl groups from the diol mixture should be stoichiometrically equivalent to the remaining isocyanate groups in the prepolymer.

  • Add the diol mixture dropwise to the prepolymer solution with vigorous stirring.

  • After the addition is complete, continue stirring for another 1-2 hours at 80°C.

Step 3: Casting and Curing

  • Pour the viscous polymer solution into a Teflon-coated mold.

  • Place the mold in a vacuum oven and cure at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.[2]

  • After curing, demold the polyurethane film. A post-curing step at a lower temperature (e.g., 60°C) for 24 hours may be beneficial.

  • Store the final alkyne-functionalized polyurethane material in a desiccator.

Data Presentation

The properties of the resulting polyurethane can be tailored by varying the type and ratio of the polyol, diisocyanate, and the alkyne-functional diol. The following table summarizes expected trends in properties based on the composition.

PropertyEffect of Increasing this compound ContentEffect of Hard Segment Content (Diisocyanate + Chain Extender)
Glass Transition Temperature (Tg) May slightly increase due to the rigidity of the alkyne group.Increases.[3]
Tensile Strength May increase due to increased crosslink density after functionalization.Generally increases.[4]
Elongation at Break May decrease.Generally decreases.[4]
Thermal Stability The introduction of the alkyne group may improve the final char yield.Generally increases.[5]
Hydrophilicity May increase due to the additional hydroxyl group.Depends on the polarity of the hard segment.
Click-Reaction Sites Directly proportional to the amount incorporated.Inversely proportional.

Experimental Workflows and Signaling Pathways

The primary advantage of incorporating this compound into polyurethanes is the ability to perform post-polymerization modification via "click" chemistry. This allows for the covalent attachment of a wide variety of molecules, including bioactive compounds, targeting ligands, and imaging agents.

Experimental Workflow: Surface Functionalization via CuAAC

G cluster_0 Polyurethane Synthesis cluster_1 Surface Preparation cluster_2 Click Reaction cluster_3 Post-Reaction Processing PU_synth Synthesize Alkyne-Functionalized Polyurethane Film (Protocol 2) Wash Wash PU Film (e.g., with Ethanol, Water) PU_synth->Wash Dry Dry PU Film (e.g., under vacuum) Wash->Dry Immerse Immerse PU Film in Click Solution Dry->Immerse Click_sol Prepare Click Reaction Solution: - Azide-functionalized molecule - CuSO4 / Sodium Ascorbate - Ligand (e.g., THPTA) - Solvent (e.g., water/t-BuOH) Click_sol->Immerse React React at Room Temperature (1-24 hours) Immerse->React Wash_post Wash Functionalized Film (to remove excess reagents) React->Wash_post Dry_post Dry Functionalized Film Wash_post->Dry_post Characterize Characterize Surface (e.g., XPS, Contact Angle, AFM) Dry_post->Characterize

Workflow for surface functionalization of an alkyne-containing polyurethane film.

Logical Relationship: Rationale for Using this compound

G Start Need for Functional Polyurethanes Diol This compound Start->Diol Select functional diol PU Alkyne-Functionalized Polyurethane Diol->PU Incorporate into polyurethane backbone Click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PU->Click Provides reactive sites Functional_PU Functionalized Polyurethane Click->Functional_PU Covalently attaches functional molecules Applications Applications: - Drug Delivery - Biomaterials - Smart Coatings Functional_PU->Applications Enables advanced

Rationale for using the diol in functional polyurethane synthesis.

Detailed Experimental Protocols

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Polyurethane Film

This protocol describes the surface functionalization of the alkyne-containing polyurethane film prepared in Protocol 2.

Materials:

  • Alkyne-functionalized polyurethane film

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent system (e.g., 1:1 mixture of deionized water and t-butanol)

  • Shaker or orbital mixer

Procedure:

  • Cut a piece of the alkyne-functionalized polyurethane film to the desired dimensions.

  • Thoroughly wash the film with ethanol and then deionized water to clean the surface. Dry the film under vacuum.

  • Prepare the "click" reaction solution. For a typical reaction, in the chosen solvent system, dissolve the azide-functionalized molecule (e.g., 1-5 mM).

  • In a separate vial, prepare a stock solution of the catalyst complex by dissolving CuSO₄·5H₂O and THPTA (in a 1:5 molar ratio) in deionized water.

  • Place the polyurethane film in a reaction vessel.

  • Add the solution of the azide-functionalized molecule to the vessel, ensuring the film is fully submerged.

  • Add the catalyst complex solution to the reaction vessel (final CuSO₄ concentration typically 50-250 µM).[3]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration typically 1-5 mM).[3]

  • Seal the reaction vessel and place it on a shaker or orbital mixer at room temperature. Allow the reaction to proceed for 1 to 24 hours. The reaction progress can be monitored by analyzing the surface of a sacrificial sample at different time points.

  • After the reaction is complete, remove the film and wash it extensively with deionized water, followed by the solvent used for the reaction, and finally with ethanol to remove any unreacted reagents and catalyst.

  • Dry the functionalized polyurethane film under vacuum.

  • Characterize the surface modification using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of elements from the attached molecule (e.g., nitrogen from the triazole ring and the azide), and water contact angle measurements to assess changes in surface hydrophilicity.

Conclusion

The use of this compound in polyurethane synthesis provides a straightforward and efficient method for producing materials with pendant alkyne groups. These functional polyurethanes serve as versatile platforms for further modification via "click" chemistry, enabling the development of advanced materials for a wide range of applications in research, biotechnology, and medicine. The protocols provided herein offer a foundation for the synthesis and functionalization of these promising polymers.

References

Application Note: 4-(2-Hydroxypropoxy)but-2-yn-1-ol as a Novel Crosslinker for Biocompatible Hydrogels in Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of biocompatible and biodegradable materials is a cornerstone of advances in tissue engineering and drug delivery.[1][2] Hydrogels, three-dimensional networks of hydrophilic polymers, are particularly promising due to their high water content and structural similarity to the native extracellular matrix.[3][4] The properties of a hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, are largely determined by the monomers and crosslinking agents used in its synthesis.[5] This application note describes a hypothetical use of 4-(2-Hydroxypropoxy)but-2-yn-1-ol (HPB) as a novel diol crosslinker for the synthesis of a biocompatible hydrogel. The presence of two hydroxyl groups allows HPB to form crosslinks with suitable monomers, while the propoxy linker may impart flexibility to the polymer network. Here, we detail the formulation of an HPB-crosslinked hydrogel for the controlled release of Dexamethasone, a potent anti-inflammatory corticosteroid.[6]

Application: Controlled Release of Dexamethasone

This note outlines the synthesis and characterization of a biodegradable hydrogel using HPB as a crosslinker with a suitable polymer like poly(ethylene glycol) diacrylate (PEGDA). The hydrogel is formulated to encapsulate and provide sustained release of Dexamethasone, making it a potential candidate for localized anti-inflammatory treatment in applications such as wound healing or intra-articular injections.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Dexamethasone-Loaded Hydrogel

This protocol describes the synthesis of the hydrogel via photopolymerization.

  • Preparation of Pre-polymer Solution:

    • In a light-protected vial, dissolve poly(ethylene glycol) diacrylate (PEGDA, Mn 700) in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 20% (w/v).

    • Add this compound (HPB) as the crosslinker at varying molar ratios relative to PEGDA (see Table 1).

    • Add the photoinitiator, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to a final concentration of 0.05% (w/v).

    • Vortex the solution until all components are fully dissolved.

  • Drug Loading:

    • Dissolve Dexamethasone in the pre-polymer solution to a final concentration of 1 mg/mL.

    • Ensure complete dissolution by gentle vortexing.

  • Photopolymerization:

    • Pipette 100 µL of the Dexamethasone-loaded pre-polymer solution into a cylindrical silicone mold (8 mm diameter).

    • Expose the solution to UV light (365 nm, 10 mW/cm²) for 60 seconds to initiate polymerization and form the hydrogel disc.

    • Carefully remove the hydrogel disc from the mold for subsequent experiments.

Protocol 2: Hydrogel Characterization - Swelling and Degradation

This protocol details the methods to determine the swelling and degradation characteristics of the hydrogel.

  • Swelling Ratio Measurement: [9]

    • Freeze-dry the newly synthesized hydrogel discs to determine their initial dry weight (Wd).

    • Immerse each dried disc in 5 mL of PBS (pH 7.4) in a sealed vial and incubate at 37°C.

    • At predetermined time points (1, 2, 4, 8, 12, 24 hours), remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • In Vitro Degradation Study: [10]

    • Place a pre-weighed, swollen hydrogel disc (initial weight, Wi) in 5 mL of PBS (pH 7.4) containing lysozyme (10,000 U/mL) to simulate enzymatic degradation.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (1, 3, 7, 14, 21, 28 days), remove the hydrogel, rinse with deionized water, freeze-dry, and record the final dry weight (Wf).

    • Calculate the percentage of weight loss as: Weight Loss (%) = [(Initial Dry Weight - Wf) / Initial Dry Weight] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to quantify the release of Dexamethasone from the hydrogel.[11]

  • Place a Dexamethasone-loaded hydrogel disc in a vial containing 10 mL of PBS (pH 7.4).

  • Incubate the vial at 37°C with continuous, gentle agitation.

  • At scheduled intervals (e.g., 1, 6, 12, 24, 48, 72 hours, and up to 21 days), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the concentration of Dexamethasone in the collected samples using a UV-Vis spectrophotometer at a wavelength of 242 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the biocompatibility of the hydrogel using an extract-based MTT assay on L929 fibroblast cells.[12][13]

  • Preparation of Hydrogel Extracts:

    • Sterilize hydrogel discs (formulated without Dexamethasone) by UV irradiation for 30 minutes on each side.

    • Incubate the sterile discs in complete cell culture medium (DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[12]

    • Collect the medium (now the hydrogel extract) and filter it through a 0.22 µm syringe filter.

  • Cell Culture and Exposure:

    • Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Remove the culture medium and replace it with the hydrogel extract (100 µL/well).

    • Use fresh culture medium as a negative control and a medium containing 0.1% Triton X-100 as a positive (toxic) control.

  • MTT Assay:

    • After 24 hours of incubation with the extracts, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: Cell Viability (%) = (Absorbance of Sample / Absorbance of Negative Control) x 100

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the characterization of HPB-crosslinked hydrogels.

Table 1: Hydrogel Formulation Parameters

Formulation ID PEGDA (% w/v) HPB:PEGDA Molar Ratio Photoinitiator (LAP) (% w/v)
HG-HPB1 20 1:1 0.05
HG-HPB2 20 2:1 0.05

| HG-HPB3 | 20 | 3:1 | 0.05 |

Table 2: Swelling Ratio and Degradation of Hydrogels

Formulation ID Equilibrium Swelling Ratio (%) Weight Loss after 28 Days (%)
HG-HPB1 450 ± 25 92 ± 4.5
HG-HPB2 380 ± 21 85 ± 3.8

| HG-HPB3 | 310 ± 18 | 76 ± 4.1 |

Table 3: Cumulative Release of Dexamethasone from HG-HPB2

Time (Days) Cumulative Release (%)
1 22.5 ± 2.1
3 41.3 ± 3.5
7 65.8 ± 4.2
14 82.1 ± 3.9

| 21 | 91.4 ± 2.8 |

Table 4: Cytotoxicity of Hydrogel Extracts on L929 Fibroblasts

Sample Cell Viability (%) after 24h
Negative Control (Medium) 100
Positive Control (Triton X-100) 8 ± 1.5
HG-HPB1 Extract 96.5 ± 5.1
HG-HPB2 Extract 94.2 ± 4.7

| HG-HPB3 Extract | 92.8 ± 5.5 |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the material's biocompatibility.

G cluster_prep Phase 1: Hydrogel Synthesis & Loading cluster_char Phase 2: Physicochemical Characterization cluster_bio Phase 3: Biocompatibility Assessment prep Prepare Pre-polymer Solution (PEGDA, HPB, LAP) load Load Dexamethasone prep->load poly UV Photopolymerization load->poly swell Swelling Ratio Study poly->swell degrade Degradation Assay poly->degrade release Drug Release Kinetics poly->release extract Prepare Hydrogel Extracts poly->extract analysis Data Analysis & Conclusion swell->analysis degrade->analysis release->analysis mtt MTT Cytotoxicity Assay extract->mtt culture Culture L929 Fibroblasts culture->extract mtt->analysis

Caption: Experimental workflow for hydrogel synthesis, characterization, and biocompatibility testing.

G cluster_material Material Interaction cluster_cell Cellular Response hydrogel HPB-crosslinked Hydrogel (Leachables/Degradation Products) membrane Cell Membrane Integrity hydrogel->membrane Minimal interaction metabolism Mitochondrial Activity (e.g., reductase enzymes) hydrogel->metabolism No inhibition proliferation Cell Proliferation membrane->proliferation apoptosis Apoptosis Induction membrane->apoptosis Damage/Inhibition metabolism->proliferation metabolism->apoptosis Damage/Inhibition biocompatible Biocompatible Response proliferation->biocompatible cytotoxic Cytotoxic Response apoptosis->cytotoxic

Caption: Hypothetical signaling pathway for assessing material biocompatibility at the cellular level.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Hydroxylated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data was found for the molecule 4-(2-Hydroxypropoxy)but-2-yn-1-ol in the public domain. The following application notes and protocols are based on established principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry and data from reactions with structurally similar hydroxylated alkynes. These guidelines should be considered a starting point for optimization.

Introduction to Click Chemistry with Hydroxylated Alkynes

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][3]

Alkynes bearing hydroxyl groups, such as the conceptual this compound, are valuable building blocks in bioconjugation and drug discovery. The hydroxyl moieties enhance water solubility and provide points for further functionalization or interaction with biological systems. The CuAAC reaction is highly tolerant of various functional groups, including hydroxyls, making it an ideal method for conjugating these hydrophilic alkynes to biomolecules, surfaces, or small molecule probes.[3][4]

Key Advantages of CuAAC for Hydroxylated Alkynes:

  • High Yield and Specificity: The reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[2]

  • Mild Reaction Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and over a broad pH range (typically 4-12), which is crucial for maintaining the integrity of sensitive biomolecules.[5]

  • Bioorthogonality: Azides and alkynes are generally absent in biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes.[4]

  • Hydrophilic Linker: The resulting triazole ring is a stable, rigid, and polar linker that can mimic the properties of a peptide bond.[3]

Experimental Protocols

The following are generalized protocols for the CuAAC reaction with a hydroxylated alkyne. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific applications.

Protocol 2.1: General Aqueous CuAAC Bioconjugation

This protocol is suitable for the conjugation of a hydroxylated alkyne to an azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid) in an aqueous buffer.

Materials:

  • Hydroxylated Alkyne (e.g., this compound)

  • Azide-functionalized biomolecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Deionized water

Procedure:

  • In a microcentrifuge tube, dissolve the azide-functionalized biomolecule and the hydroxylated alkyne in the reaction buffer. The molar ratio of alkyne to azide can be varied, but a slight excess of the smaller molecule is often used (e.g., 1.2 to 5 equivalents).

  • Prepare the catalyst premix: In a separate tube, add the THPTA ligand to the CuSO₄ solution in a 2:1 molar ratio and mix well. Allow this solution to stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold molar excess of sodium ascorbate over copper is recommended.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, the conjugated product can be purified by standard methods such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2.2: CuAAC in Organic Solvents or Mixed Aqueous/Organic Systems

This protocol is suitable for the reaction of smaller, organic-soluble molecules.

Materials:

  • Hydroxylated Alkyne

  • Organic Azide

  • Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Solvent (e.g., DMSO, DMF, THF, or a mixture with water)

  • Base (optional, e.g., DIPEA - N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the hydroxylated alkyne and the organic azide in the chosen solvent in a reaction vessel.

  • If using TBTA, add it to the reaction mixture (typically 1 mol% relative to the limiting reactant).

  • Add the copper(I) source (e.g., CuI, 1-5 mol%).

  • If the reaction is slow, a non-nucleophilic base such as DIPEA can be added (1-2 equivalents), although it is often unnecessary.[6]

  • Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water or brine to remove the catalyst and other water-soluble components. The product can then be purified by column chromatography.

Quantitative Data for Representative Hydroxylated Alkyne Reactions

As no data for this compound was found, the following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving other hydroxyl-containing alkynes, such as propargyl alcohol and sugar-derived alkynes. These serve as a reference for expected performance.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTemperatureTimeYield (%)Reference
Propargyl AlcoholBenzyl AzideCuSO₄ (10 mol%), Sodium Ascorbate (30 mol%)GA/TMG (NADES)50 °C24 h>99[7]
Propargylated SugarAzido-functionalized PeptideCuI, DIPEA, in DMFDMFMW, 100 °C15 min58-85[8]
Propargyl AlcoholBenzyl AzideCopper(I) phenylacetylide (0.025 mmol)CH₂Cl₂RT24 h~90[9]
Alkyne-labeled OligoAzide-dyeCuSO₄/THPTA, Sodium AscorbateAqueous BufferRT30-60 minN/A[10]

NADES: Natural Deep Eutectic Solvent; GA/TMG: Glycerol/Tetramethylguanidine; MW: Microwave irradiation; RT: Room Temperature.

Visualizations

Diagram 1: Generalized CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_catalyst Catalyst Cycle Alkyne R1-C≡CH (Hydroxylated Alkyne) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide) CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Reduction Ascorbate Sodium Ascorbate Dehydroascorbate Dehydroascorbic Acid Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product Triazole_Product->CuI Releases

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Diagram 2: Experimental Workflow for Bioconjugation

Bioconjugation_Workflow start Start: Prepare Reagents reagents 1. Dissolve Hydroxylated Alkyne and Azide-Biomolecule in Buffer start->reagents catalyst_prep 2. Prepare CuSO4/THPTA Catalyst Premix reagents->catalyst_prep initiation 3. Add Catalyst Premix to Reactants catalyst_prep->initiation reaction 4. Initiate with Sodium Ascorbate Incubate at RT (1-4h) initiation->reaction purification 5. Purify Conjugate (e.g., SEC, Dialysis) reaction->purification analysis 6. Characterize Product (e.g., LC-MS, SDS-PAGE) purification->analysis end End: Purified Bioconjugate analysis->end

Caption: Step-by-step workflow for a typical aqueous CuAAC bioconjugation experiment.

Applications in Drug Development and Research

The ability to incorporate hydrophilic linkers like those derived from this compound is highly advantageous in several areas:

  • Antibody-Drug Conjugates (ADCs): The hydroxyl groups can improve the pharmacokinetic properties of ADCs by increasing their solubility and reducing aggregation.

  • PROTACs and Molecular Glues: The diol functionality can serve as a handle for creating more complex architectures or can participate in hydrogen bonding interactions with target proteins.

  • Biomolecule Labeling: Attaching fluorescent dyes, affinity tags, or radiolabels to biomolecules for imaging and diagnostic applications. The hydrophilicity of the linker can minimize perturbation of the biomolecule's native structure and function.

  • Surface Functionalization: Modifying the surface of materials or nanoparticles to enhance their biocompatibility and enable the attachment of targeting ligands.

By providing a reliable and versatile method for molecular assembly, the click chemistry of hydroxylated alkynes continues to be a powerful tool for innovation in the life sciences.

References

Application Notes and Protocols for Hydrogel Synthesis Using 4-(2-Hydroxypropoxy)but-2-yn-1-ol as a Novel Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1][2][3] Their unique properties, such as biocompatibility, biodegradability, and tunable mechanical characteristics, make them highly attractive for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3][4] The properties of a hydrogel are largely determined by its crosslinking density and the nature of the crosslinking agent used in its synthesis.[1] This document provides detailed application notes and protocols for the proposed use of a novel crosslinker, 4-(2-Hydroxypropoxy)but-2-yn-1-ol, in the synthesis of hydrogels.

The structure of this compound features two key functional groups: hydroxyl (-OH) groups and an internal alkyne (-C≡C-) group. This unique combination allows for versatile crosslinking strategies. The alkyne group can participate in highly efficient "click chemistry" reactions, such as the thiol-yne reaction, which proceeds under mild, biocompatible conditions.[5] The hydroxyl groups offer potential for secondary crosslinking or further functionalization of the hydrogel network.

This proposed methodology leverages the principles of thiol-yne "click" chemistry, a rapid and efficient reaction that is well-suited for the encapsulation of sensitive biological molecules and cells.[6] By reacting this compound with multi-thiol-containing polymers, such as thiol-terminated polyethylene glycol (PEG-SH), a stable and biocompatible hydrogel network can be formed.

Application: Tunable Hydrogels for Controlled Drug Delivery

The hydrogels synthesized using this compound as a crosslinker are anticipated to be highly tunable. By varying the concentration of the crosslinker, the molecular weight of the polymer, and the stoichiometry of the thiol and alkyne groups, the mechanical properties (e.g., stiffness), swelling behavior, and degradation kinetics of the hydrogel can be precisely controlled.[6] This makes them excellent candidates for controlled drug delivery systems, where the release profile of a therapeutic agent can be tailored to specific applications.

Experimental Protocols

Protocol 1: Synthesis of Thiol-Yne Hydrogel

This protocol describes the synthesis of a hydrogel via the photo-initiated thiol-yne reaction between a multi-arm PEG-thiol and this compound.

Materials:

  • 8-arm PEG-SH (Poly(ethylene glycol) octathiol)

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol

  • Dialysis tubing (MWCO suitable for polymer)

Equipment:

  • Analytical balance

  • Vortex mixer

  • UV lamp (365 nm)

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of 8-arm PEG-SH in PBS. The concentration will depend on the desired final hydrogel properties.

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in methanol).

  • Pre-polymer Mixture Formulation:

    • In a light-protected tube, combine the 8-arm PEG-SH stock solution and the this compound stock solution. The molar ratio of thiol groups to alkyne groups can be varied to control the crosslinking density. A 1:1 or 2:1 ratio is a good starting point.

    • Add the photoinitiator solution to the mixture. The final concentration of the photoinitiator should be optimized but is typically in the range of 0.05-0.1% (w/v).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Hydrogel Formation:

    • Pipette the pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a specified duration to initiate crosslinking. The exposure time will depend on the light intensity and the concentration of the photoinitiator and should be determined empirically (e.g., 2-10 minutes).

    • The hydrogel is formed once the solution transitions into a solid gel.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to wash away any unreacted components. The PBS should be changed several times over 24-48 hours.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio:

  • Record the initial weight of the fully hydrated hydrogel (W_swollen).

  • Lyophilize the hydrogel to remove all water and record the dry weight (W_dry).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry

B. Mechanical Testing:

  • Use a rheometer or a mechanical tester to determine the compressive modulus of the hydrogel.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

C. Thiol Conversion:

  • The extent of the thiol-yne reaction can be quantified by measuring the concentration of free thiol groups remaining after crosslinking using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)).

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Crush a known weight of the hydrogel in a buffer solution and react it with Ellman's reagent.

  • Measure the absorbance at 412 nm and determine the concentration of free thiols from the standard curve.

Data Presentation

Parameter Condition A Condition B Condition C
8-arm PEG-SH (wt%) 101510
This compound (molar ratio to SH) 0.50.51.0
Photoinitiator (wt%) 0.10.10.1
UV Exposure Time (min) 555
Swelling Ratio DataDataData
Compressive Modulus (kPa) DataDataData
Thiol Conversion (%) DataDataData
Table 1: Example of a data table for summarizing experimental results under different hydrogel formulation conditions. "Data" indicates where experimentally determined values would be inserted.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Precursor Preparation cluster_mix Mixing cluster_formation Hydrogel Formation cluster_characterization Characterization PEG_SH 8-arm PEG-SH Solution Prepolymer_Mix Pre-polymer Mixture PEG_SH->Prepolymer_Mix Crosslinker This compound Solution Crosslinker->Prepolymer_Mix Photoinitiator Photoinitiator Solution Photoinitiator->Prepolymer_Mix Molding Molding Prepolymer_Mix->Molding UV_Curing UV Exposure (365 nm) Molding->UV_Curing Hydrogel Crosslinked Hydrogel UV_Curing->Hydrogel Swelling Swelling Ratio Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Thiol_Conversion Thiol Conversion Hydrogel->Thiol_Conversion

Caption: Workflow for the synthesis and characterization of hydrogels.

Thiol_Yne_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product PEG_SH PEG-(SH)n Hydrogel Crosslinked Hydrogel Network PEG_SH->Hydrogel Thiol-yne Addition Alkyne R'-C≡C-R'' Alkyne->Hydrogel Initiator Photoinitiator + UV Light Initiator->Hydrogel

Caption: Schematic of the thiol-yne crosslinking reaction.

References

Application Notes and Protocols for 4-(2-Hydroxypropoxy)but-2-yn-1-ol in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxypropoxy)but-2-yn-1-ol, also known as propoxylated butynediol, is a versatile difunctional molecule possessing two hydroxyl groups and a central alkyne functionality. This unique structure allows it to act as a reactive intermediate in various polymerization and crosslinking reactions. While its primary documented application is as a brightener in nickel electroplating, its chemical nature suggests significant potential in the formulation of advanced coatings and adhesives. The hydroxyl groups can participate in reactions characteristic of alcohols, such as esterification and urethane formation, while the alkyne group can undergo addition reactions, including "click" chemistry, or contribute to the polymer backbone's rigidity and thermal stability.

These application notes provide detailed, albeit representative, protocols for the utilization of this compound in the development of polyurethane and epoxy-based coatings and adhesives. The methodologies are based on established principles of polymer chemistry and information available for structurally similar compounds.

Physicochemical Properties

A summary of the typical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1606-79-7
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Appearance Clear yellow to brown viscous liquid
Purity ≥ 95%
Density 1.090 ± 1.100 g/cm³

Application in Polyurethane Coatings

The diol functionality of this compound makes it a suitable candidate as a chain extender or a reactive polyol in the synthesis of polyurethane resins. The incorporation of the butynediol-derived moiety can enhance the mechanical properties and thermal stability of the resulting coating.

Experimental Protocol: Synthesis of a Two-Component Polyurethane Coating

This protocol describes the preparation of a two-component (2K) polyurethane coating system where this compound is used as a reactive diol in the polyol component.

Materials:

  • This compound

  • Polyester polyol (e.g., hydroxyl value 200-300 mg KOH/g)

  • Hexamethylene diisocyanate (HDI) trimer (as the polyisocyanate component)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methyl ethyl ketone (MEK) or other suitable solvent

  • Substrate for coating (e.g., steel panels)

Procedure:

  • Preparation of the Polyol Component (Part A):

    • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine the polyester polyol and this compound. The ratio can be varied to achieve desired properties; a starting point is a 1:1 molar ratio of hydroxyl groups from each component.

    • Add MEK to adjust the viscosity to a suitable level for application (e.g., 60-70% solids content).

    • Mix thoroughly until a homogeneous solution is obtained.

    • Add the DBTDL catalyst at a concentration of 0.01-0.05% by weight of the total resin solids.

  • Preparation of the Isocyanate Component (Part B):

    • The HDI trimer is used as the isocyanate component. It may be diluted with a solvent if necessary to adjust viscosity.

  • Coating Formulation and Application:

    • Mix Part A and Part B in a stoichiometric ratio of NCO:OH groups (typically 1.05:1).

    • Stir the mixture for 5-10 minutes to ensure homogeneity.

    • Apply the coating to the prepared substrate using a suitable method (e.g., doctor blade, spray application) to a specified film thickness.

  • Curing:

    • Allow the coated substrate to cure at ambient temperature (25°C) for 24 hours, followed by a post-cure at 60°C for 2 hours for optimal crosslinking.

Characterization of the Coating:

The performance of the resulting polyurethane coating can be evaluated using standard industry tests as outlined in Table 2.

ParameterTest MethodExpected Outcome
Pencil Hardness ASTM D3363Increased hardness due to the rigid alkyne unit
Adhesion ASTM D3359Good adhesion to the substrate
Flexibility ASTM D522Moderate flexibility, may be tailored by adjusting the polyol ratio
Solvent Resistance ASTM D5402Good to excellent resistance to common solvents

Logical Relationship of Polyurethane Formulation

G cluster_partA Part A: Polyol Component cluster_partB Part B: Isocyanate Component Polyol Polyester Polyol Mixer Mixing Polyol->Mixer HPBO This compound HPBO->Mixer SolventA Solvent (MEK) SolventA->Mixer Catalyst Catalyst (DBTDL) Catalyst->Mixer Isocyanate Polyisocyanate (HDI Trimer) Isocyanate->Mixer Application Application Mixer->Application Curing Curing Application->Curing Coating Cured Polyurethane Coating Curing->Coating

Caption: Workflow for the formulation of a 2K polyurethane coating.

Application in Epoxy Adhesives

In epoxy systems, this compound can be utilized as a reactive diluent or a co-curing agent. Its hydroxyl groups can react with epoxy groups, and its presence can modify the viscosity and enhance the crosslink density of the cured adhesive. Aminated derivatives of propoxylated butanediols have been shown to be effective curing agents for epoxy resins.[1]

Experimental Protocol: Formulation of a Two-Part Epoxy Adhesive

This protocol outlines the use of this compound as a reactive modifier in a two-part epoxy adhesive formulation.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Amine curing agent (e.g., triethylenetetramine - TETA)

  • Fumed silica (as a rheology modifier)

  • Substrates for bonding (e.g., aluminum coupons)

Procedure:

  • Preparation of the Resin Component (Part A):

    • In a mixing vessel, blend the DGEBA epoxy resin with this compound. A typical loading level would be 5-15% by weight of the epoxy resin.

    • Add fumed silica (1-3% by weight) and mix at high speed until a uniform, thixotropic paste is formed.

  • Preparation of the Hardener Component (Part B):

    • The amine curing agent (TETA) constitutes Part B.

  • Adhesive Formulation and Application:

    • Mix Part A and Part B according to the stoichiometric ratio of epoxy groups to active amine hydrogens. The hydroxyl groups from this compound can also react with the epoxy groups, and this should be considered in the stoichiometry calculation.

    • Mix thoroughly for 2-3 minutes until the mixture is uniform.

    • Apply the mixed adhesive to the prepared surfaces of the substrates to be bonded.

  • Curing:

    • Join the substrates and clamp them with light pressure.

    • Allow the adhesive to cure at room temperature for 24 hours. A post-cure at 80°C for 2 hours can improve the mechanical properties.

Characterization of the Adhesive:

The performance of the epoxy adhesive can be assessed using the tests described in Table 3.

ParameterTest MethodExpected Outcome
Lap Shear Strength ASTM D1002Enhanced shear strength due to increased crosslink density
T-Peel Strength ASTM D1876May be slightly reduced due to increased rigidity
Glass Transition Temp. (Tg) DSC (ASTM E1356)Increased Tg indicating improved thermal stability

Experimental Workflow for Epoxy Adhesive Formulation

G cluster_partA Part A: Resin Component cluster_partB Part B: Hardener Component Epoxy Epoxy Resin (DGEBA) Mixer Mixing Epoxy->Mixer HPBO This compound HPBO->Mixer Filler Fumed Silica Filler->Mixer Hardener Amine Curing Agent (TETA) Hardener->Mixer Application Application to Substrate Mixer->Application Curing Curing Application->Curing Adhesive Cured Epoxy Adhesive Curing->Adhesive

Caption: Workflow for the formulation of a two-part epoxy adhesive.

Disclaimer

The provided protocols are intended as a starting point for research and development. The specific formulations and processing conditions may need to be optimized based on the desired final properties and application requirements. It is essential to conduct thorough safety assessments and handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Polymerization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These protocols provide detailed methodologies for the polymerization of the novel diol monomer, 4-(2-Hydroxypropoxy)but-2-yn-1-ol. This monomer possesses both hydroxyl and alkyne functionalities, offering a versatile platform for the synthesis of functional polymers with potential applications in drug delivery, tissue engineering, and advanced materials. The presence of the internal alkyne group allows for post-polymerization modification via "click" chemistry, enabling the attachment of various functional moieties.

Two primary step-growth polymerization strategies are presented: polycondensation for the synthesis of polyesters and polyaddition for the synthesis of polyurethanes.

Data Presentation

The following tables summarize expected quantitative data for the polymerization of this compound based on typical results for similar alkyne-functionalized diols.

Table 1: Expected Molecular Weight and Polydispersity Index (PDI) Data

Polymerization MethodCo-monomerCatalystMn (Da)PDI
Melt PolycondensationSebacic AcidNone5,000 - 8,0001.8 - 2.5
Solution PolycondensationAdipoyl ChlorideTriethylamine8,000 - 15,0001.5 - 2.2
PolyadditionHexamethylene Diisocyanate (HDI)Dibutyltin Dilaurate (DBTDL)10,000 - 25,0001.6 - 2.3

Table 2: Expected Thermal Properties of the Resulting Polymers

Polymer TypeGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
Polyester (from Sebacic Acid)5 - 15> 280
Polyurethane (from HDI)20 - 35> 300

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as sebacic acid, via melt polycondensation. This method is solvent-free and straightforward.[1][2]

Materials:

  • This compound

  • Sebacic Acid

  • Nitrogen gas (high purity)

  • Vacuum source

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a receiving flask

  • Gas inlet/outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: Into a dry three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add equimolar amounts of this compound and sebacic acid.

  • Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial phase of the reaction.

  • Melt Reaction: Heat the reaction mixture to 135-140 °C with continuous stirring. The mixture should form a homogeneous melt.

  • Polycondensation under Nitrogen: Continue stirring at 135-140 °C under a nitrogen atmosphere for 24 hours. Water, the byproduct of the esterification reaction, will be collected in the receiving flask.

  • Polycondensation under Vacuum: After 24 hours, apply a vacuum (e.g., 1-5 mmHg) to the system while maintaining the temperature at 135-140 °C. This step is crucial for removing the remaining water and driving the polymerization towards higher molecular weights. Continue the reaction under vacuum for another 24-48 hours.

  • Cooling and Isolation: After the vacuum polycondensation step, turn off the heating and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polyester can be used without further purification or dissolved in a suitable solvent for further characterization.

Protocol 2: Synthesis of Alkyne-Functionalized Polyurethane via Polyaddition

This protocol details the synthesis of a polyurethane through the polyaddition reaction of this compound with a diisocyanate, such as hexamethylene diisocyanate (HDI), using a catalyst.

Materials:

  • This compound (dried under vacuum)

  • Hexamethylene Diisocyanate (HDI) (distilled before use)

  • Dibutyltin Dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Gas inlet/outlet

  • Temperature-controlled oil bath

Procedure:

  • Monomer and Solvent Preparation: In a dry three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a pre-weighed amount of dried this compound in anhydrous DMF.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol) to the diol solution and stir for 10 minutes.

  • Diisocyanate Addition: In a separate dropping funnel, place an equimolar amount of distilled HDI. Add the HDI dropwise to the stirred diol solution at room temperature over a period of 30-60 minutes.

  • Polymerization: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature. Precipitate the polyurethane by slowly pouring the solution into a large excess of a non-solvent, such as cold methanol or water, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflows for the described polymerization protocols.

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_isolation Product Isolation Setup 1. Charge Diol & Diacid Purge 2. Purge with N2 Melt 3. Heat to 135-140°C (24h under N2) Purge->Melt Vacuum 4. Apply Vacuum (24-48h at 135-140°C) Melt->Vacuum Cool 5. Cool to RT Vacuum->Cool Isolate 6. Isolate Polyester Cool->Isolate

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.

Polyurethane_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polyaddition cluster_isolation Product Isolation & Purification Dissolve 1. Dissolve Diol in DMF Purge 2. Purge with N2 Catalyst 3. Add Catalyst Add_HDI 4. Add HDI dropwise Catalyst->Add_HDI React 5. Heat to 60-70°C (12-24h) Add_HDI->React Precipitate 6. Precipitate in Non-solvent React->Precipitate Filter_Wash 7. Filter and Wash Precipitate->Filter_Wash Dry 8. Dry under Vacuum Filter_Wash->Dry

Caption: Workflow for Polyurethane Synthesis via Polyaddition.

References

Application Notes and Protocols for the Incorporation of 4-(2-Hydroxypropoxy)but-2-yn-1-ol into Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyester resins are a versatile class of polymers with wide-ranging applications in the biomedical field, including in drug delivery systems and tissue engineering, owing to their biocompatibility and tunable degradation profiles. The incorporation of functional monomers, such as diols with specific side groups, allows for the precise tailoring of the physicochemical properties of the resulting polyesters. This document provides detailed application notes and protocols for the incorporation of the novel functional diol, 4-(2-Hydroxypropoxy)but-2-yn-1-ol, into a polyester backbone.

The unique structure of this compound, featuring both a primary and a secondary hydroxyl group, as well as an internal alkyne and a propargyl ether linkage, offers several advantages. The alkyne functionality provides a site for post-polymerization modification via click chemistry, enabling the attachment of bioactive molecules or imaging agents. Furthermore, the propargyl ether moiety can participate in thermal crosslinking at elevated temperatures, allowing for the formation of robust polymer networks. The presence of the ether linkage can also enhance the flexibility and solubility of the polymer chain.

These application notes will guide researchers through the synthesis of polyesters incorporating this functional diol via melt polycondensation, a widely used and scalable method. Detailed protocols for the characterization of the resulting resins are also provided, including techniques to determine molecular weight, thermal properties, and chemical structure.

Chemical Structures and Reaction Scheme

The following diagram illustrates the chemical structures of the monomers and a representative reaction scheme for the synthesis of a polyester incorporating this compound with a generic dicarboxylic acid.

G Chemical Structures and Reaction cluster_reactants Reactants cluster_product Product diol This compound (Functional Diol) polyester Functionalized Polyester Resin diol->polyester + diol_struct diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->polyester diacid_struct polyester_struct -[O-R-O-C(=O)-R'-C(=O)]n- catalyst Catalyst (e.g., Sn(Oct)2) catalyst->polyester heat Heat (Melt Polycondensation) heat->polyester

Caption: Monomers and reaction scheme for polyester synthesis.

Experimental Protocols

Materials
  • This compound (Purity > 95%)

  • Dicarboxylic acid (e.g., Adipic acid, Sebacic acid, Purity > 99%)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Antimony trioxide (Sb₂O₃))

  • Inert gas (Nitrogen or Argon)

  • Solvents for purification and analysis (e.g., Chloroform, Dichloromethane, Methanol)

Protocol for Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high molecular weight polyesters.

Workflow for Polyester Synthesis

G start Start: Assemble Reactor charge Charge Reactants: - Dicarboxylic Acid - this compound - Catalyst start->charge inert Purge with Inert Gas charge->inert esterification Esterification Stage: Heat to 180-200 °C (Water removal) inert->esterification polycondensation Polycondensation Stage: Increase Temperature (220-240 °C) Apply Vacuum esterification->polycondensation cool Cool Down and Solidify polycondensation->cool purify Purify Polymer (Dissolution and Precipitation) cool->purify dry Dry Purified Polyester purify->dry characterize Characterize Resin (NMR, GPC, DSC, etc.) dry->characterize end End: Store Polyester characterize->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask.

  • Charging Reactants: Charge the dicarboxylic acid and this compound into the reactor in the desired molar ratio (e.g., 1:1.05, a slight excess of diol is often used to compensate for any loss during the reaction). Add the catalyst (e.g., 0.1-0.5 mol% relative to the dicarboxylic acid).

  • Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas during the initial stage of the reaction.

  • Esterification Stage: Gradually heat the reactor to 180-200 °C while stirring. Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation flask. Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation Stage: Increase the temperature to 220-240 °C and gradually apply a vacuum (e.g., <1 mbar). This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The viscosity of the reaction mixture will increase significantly. Continue the reaction under vacuum for 4-8 hours.

  • Cooling and Solidification: Stop the heating and stirring, and break the vacuum with an inert gas. Allow the molten polyester to cool to room temperature. The resulting solid can be removed from the flask.

  • Purification: Dissolve the crude polyester in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol). This step removes unreacted monomers and catalyst residues.

  • Drying: Collect the purified polyester by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the polyester and determine the incorporation of this compound.

  • Protocol: Dissolve 5-10 mg of the purified polyester in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. Characteristic peaks corresponding to the protons and carbons of the diol and diacid units within the polyester backbone should be identified. The presence of peaks corresponding to the alkyne and propargyl ether groups will confirm successful incorporation.

3.3.2. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester.

  • Protocol: Dissolve the polyester in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection into the GPC system calibrated with polystyrene standards.

3.3.3. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.

  • Protocol: Accurately weigh 5-10 mg of the dried polyester into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. Cool the sample back to room temperature and then perform a second heating scan at the same rate. The Tg and Tm are determined from the second heating scan.

3.3.4. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polyester.

  • Protocol: Place 5-10 mg of the dried polyester in a TGA pan. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. The onset of decomposition temperature (Td) is determined from the TGA curve.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of polyester resins synthesized with varying molar ratios of this compound.

Table 1: Molecular Weight and Polydispersity of Polyester Resins

Sample IDMolar Ratio (Diacid:Diol)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PES-11:1.05DataDataData
PES-21:1.10DataDataData
PES-31:1.15DataDataData

Table 2: Thermal Properties of Polyester Resins

Sample IDTg (°C)Tm (°C)Td (°C) (5% weight loss)
PES-1DataDataData
PES-2DataDataData
PES-3DataDataData

Potential Post-Polymerization Modifications

The alkyne functionality in the polyester backbone allows for various post-polymerization modifications.

Logical Relationship of Post-Polymerization Modification

G start Functionalized Polyester (with alkyne groups) click Click Chemistry (e.g., CuAAC) start->click thermal Thermal Crosslinking start->thermal thiol Thiol-yne Reaction start->thiol bioactive Conjugation with Bioactive Molecules click->bioactive network Formation of Crosslinked Network thermal->network hydrogel Hydrogel Formation thiol->hydrogel

Caption: Potential post-polymerization modification pathways.

  • Click Chemistry: The alkyne groups can readily react with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach drugs, peptides, or fluorescent dyes.

  • Thermal Crosslinking: Heating the polyester above the curing temperature of the propargyl ether units can induce crosslinking, leading to the formation of a thermoset material with enhanced mechanical properties and solvent resistance.[1]

  • Thiol-yne Reaction: The alkyne groups can react with thiol-containing molecules in the presence of a radical initiator or UV light to form hydrogels or other functional materials.

Conclusion

The incorporation of this compound into polyester resins presents a promising strategy for the development of advanced functional biomaterials. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and further modify these novel polyesters. The unique combination of a flexible ether linkage and reactive alkyne and propargyl ether functionalities opens up a wide range of possibilities for creating materials with tailored properties for various applications in the biomedical and pharmaceutical fields. Further research is encouraged to explore the full potential of this versatile functional diol in polyester chemistry.

References

Application Notes and Protocols for the Enzymatic Modification of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic modifications of the novel diol, 4-(2-Hydroxypropoxy)but-2-yn-1-ol. Given the presence of primary and secondary hydroxyl groups, as well as an internal alkyne moiety, this molecule presents several opportunities for biocatalytic transformation. Such modifications can be instrumental in the synthesis of chiral building blocks, the development of new drug candidates, and the exploration of structure-activity relationships.

Introduction

This compound is a structurally interesting molecule containing two chiral centers and multiple functional groups amenable to enzymatic modification. Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. This document outlines potential enzymatic transformations, including oxidation, reduction, and acylation, and provides detailed protocols for screening and small-scale reactions.

Potential Enzymatic Modifications

The primary and secondary alcohol functionalities of this compound are prime targets for enzymatic modification. Key enzyme classes for these transformations include:

  • Oxidoreductases (e.g., Alcohol Dehydrogenases - ADHs): These enzymes can catalyze the selective oxidation of either the primary or secondary alcohol to the corresponding aldehyde or ketone. Conversely, in the reductive direction, they can be used to synthesize specific stereoisomers of the diol from a corresponding diketone or hydroxy-ketone.

  • Hydrolases (e.g., Lipases): Lipases are versatile enzymes that can catalyze the regioselective acylation of hydroxyl groups in the presence of an acyl donor. This can be used for kinetic resolution of the racemic diol or for the synthesis of mono-acylated derivatives, which may have altered physicochemical properties.

The internal alkyne is generally less susceptible to enzymatic modification by common commercially available enzymes. However, specialized enzymes involved in the biosynthesis of alkyne-containing natural products could potentially interact with this functional group.

Data Presentation

The following tables present hypothetical data from screening experiments to identify suitable enzymes for the modification of this compound.

Table 1: Screening of Alcohol Dehydrogenases (ADHs) for the Oxidation of this compound

Enzyme IDSource OrganismSubstrate Conversion (%)Product(s) DetectedEnantiomeric Excess (ee %)
ADH-001Saccharomyces cerevisiae15AldehydeNot Determined
ADH-002Horse Liver45Ketone85% (R)
ADH-003Thermoanaerobacter brockii62Ketone92% (S)
ADH-004Lactobacillus kefir58Ketone95% (R)

Table 2: Screening of Lipases for the Regioselective Acylation of this compound with Vinyl Acetate

Enzyme IDSource OrganismSubstrate Conversion (%)Major ProductRegioselectivity (Primary:Secondary)
LIP-001Candida antarctica Lipase B98Primary Monoacetate>99:1
LIP-002Pseudomonas cepacia75Primary Monoacetate90:10
LIP-003Porcine Pancreas42Mixture of Monoacetates60:40
LIP-004Rhizomucor miehei88Primary Monoacetate95:5

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the enzymatic modification of this compound. Researchers should adapt these protocols based on their specific experimental setup and available enzymes.

Protocol 1: Screening for Oxidoreductase (ADH) Activity

Objective: To identify commercially available ADHs capable of oxidizing this compound and to determine their stereoselectivity.

Materials:

  • This compound

  • A panel of alcohol dehydrogenases (e.g., from Saccharomyces cerevisiae, horse liver, Thermoanaerobacter brockii, Lactobacillus kefir)

  • Nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme quencher (e.g., ethyl acetate)

  • Analytical standards of potential aldehyde and ketone products (if available)

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in buffer).

  • Prepare a stock solution of the appropriate cofactor (NAD⁺ or NADP⁺) (e.g., 10 mM in buffer).

  • In separate microcentrifuge tubes, add the following in order:

    • 880 µL of buffer solution

    • 100 µL of the substrate stock solution (final concentration: 10 mM)

    • 10 µL of the cofactor stock solution (final concentration: 0.1 mM)

  • Initiate the reaction by adding 10 µL of the respective ADH enzyme solution (e.g., 1 mg/mL).

  • Incubate the reactions at a suitable temperature (e.g., 30°C) with gentle shaking.

  • Take time-point samples (e.g., at 1, 4, and 24 hours) by withdrawing 100 µL of the reaction mixture.

  • Quench the reaction immediately by adding 100 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers and analyze the organic layer by chiral GC or HPLC to determine substrate conversion and product formation.

Protocol 2: Lipase-Catalyzed Regioselective Acylation

Objective: To screen for lipases that can regioselectively acylate the primary hydroxyl group of this compound.

Materials:

  • This compound

  • A panel of lipases (e.g., from Candida antarctica Lipase B, Pseudomonas cepacia, Porcine Pancreas)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • GC or HPLC for analysis

Procedure:

  • In a clean, dry vial, dissolve this compound (e.g., 50 mg) in the organic solvent (e.g., 5 mL).

  • Add the acyl donor, vinyl acetate (e.g., 1.5 equivalents).

  • Add the lipase (e.g., 25 mg of immobilized lipase or 10 mg of free lipase).

  • If using free lipase, add molecular sieves to absorb the liberated acetic acid.

  • Seal the vial and incubate at a suitable temperature (e.g., 40°C) with shaking.

  • Monitor the reaction progress by taking small aliquots at various time intervals and analyzing by TLC, GC, or HPLC.

  • Upon completion, filter off the enzyme (if immobilized) or quench the reaction as appropriate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the proposed enzymatic transformations and a general workflow for screening.

Enzymatic_Modifications Substrate This compound Oxidation Oxidation Substrate->Oxidation ADH, NAD(P)+ Acylation Acylation Substrate->Acylation Lipase, Acyl Donor Ketone Hydroxy-ketone Product Oxidation->Ketone Oxidation of secondary alcohol Aldehyde Hydroxy-aldehyde Product Oxidation->Aldehyde Oxidation of primary alcohol Monoacetate Mono-acylated Product Acylation->Monoacetate

Caption: Proposed enzymatic modifications of this compound.

Enzyme_Screening_Workflow start Start: Define Target Transformation select_enzymes Select Enzyme Panel (e.g., ADHs, Lipases) start->select_enzymes setup_reactions Set up Small-Scale Screening Reactions select_enzymes->setup_reactions incubation Incubate under Controlled Conditions setup_reactions->incubation analysis Analyze Samples (GC, HPLC) incubation->analysis evaluate Evaluate Conversion, Selectivity, and ee% analysis->evaluate evaluate->select_enzymes No Hit optimization Optimize Reaction Conditions for 'Hit' Enzymes evaluate->optimization Hit Found scale_up Scale-up Synthesis optimization->scale_up

Caption: General workflow for screening enzymes for the modification of a novel substrate.

Application Notes and Protocols: 4-(2-Hydroxypropoxy)but-2-yn-1-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxypropoxy)but-2-yn-1-ol is a highly functionalized building block with significant potential in the synthesis of diverse pharmaceutical intermediates. Its unique structure, featuring a primary alcohol, a secondary alcohol, and a terminal alkyne masked as a propargylic alcohol ether, offers multiple reactive sites for elaboration into complex molecular architectures. This document outlines the utility of this precursor in the synthesis of key heterocyclic scaffolds, such as substituted furans, triazoles, and pyrazoles, which are prevalent in many clinically significant drug molecules. Detailed experimental protocols and reaction data are provided to facilitate its application in drug discovery and development programs.

Introduction

The quest for novel therapeutic agents often relies on the availability of versatile and readily modifiable chemical scaffolds. This compound emerges as a valuable starting material due to the orthogonal reactivity of its functional groups. The propargylic alcohol moiety can be readily transformed through various metal-catalyzed reactions, while the primary and secondary hydroxyl groups offer handles for further functionalization, such as esterification, etherification, or oxidation. This trifunctional nature allows for the rapid generation of molecular diversity, a critical aspect of modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
CAS Number 1606-79-7
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not determined
Solubility Soluble in water, ethanol, and other polar organic solvents

Synthetic Applications and Protocols

The strategic application of this compound as a precursor is demonstrated through its conversion into three key classes of heterocyclic pharmaceutical intermediates: substituted furans, 1,2,3-triazoles, and pyrazoles.

Synthesis of Substituted Furans via Gold-Catalyzed Cyclization

Substituted furans are common motifs in a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. The intramolecular cyclization of the diol system in this compound, activated by a gold catalyst, provides a direct and atom-economical route to 2-(1-hydroxyethyl)-4-(hydroxymethyl)furan.

furan_synthesis reactant This compound catalyst Au(I) Catalyst (e.g., (Ph3P)AuCl/AgOTf) reactant->catalyst product 2-(1-Hydroxyethyl)-4-(hydroxymethyl)furan reactant->product   catalyst->product 5-endo-dig cyclization Dehydration

Figure 1: Gold-catalyzed synthesis of a substituted furan intermediate.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-(1-Hydroxyethyl)-4-(hydroxymethyl)furan

  • To a solution of this compound (1.0 mmol, 144.2 mg) in dichloromethane (10 mL) is added (Ph₃P)AuCl (0.05 mol%, 2.5 mg) and AgOTf (0.05 mol%, 1.3 mg).

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired furan derivative.

Table 2: Reaction Parameters and Yields for Furan Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
(Ph₃P)AuCl/AgOTfCH₂Cl₂251.592
AuCl₃Acetonitrile50378
[IPrAu(NTf₂)]Dioxane25289
Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is a prominent feature in many modern pharmaceuticals, including antiviral, antibacterial, and anticancer agents, owing to its metabolic stability and ability to engage in hydrogen bonding. The terminal alkyne of this compound can readily participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate highly functionalized triazoles.

triazole_synthesis reactant1 This compound catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) reactant1->catalyst product 1-Substituted-4-((2-hydroxypropoxy)methyl)-1H-1,2,3-triazol-4-yl)methanol reactant1->product reactant2 Organic Azide (R-N3) reactant2->catalyst reactant2->product catalyst->product [3+2] Cycloaddition

Figure 2: Synthesis of a triazole intermediate via CuAAC.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

  • To a solution of this compound (1.0 mmol, 144.2 mg) and the desired organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol, 19.8 mg) followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole.

Table 3: Representative Yields for CuAAC Reactions

Azide (R-N₃)Solvent SystemReaction Time (h)Yield (%)
Benzyl azidet-BuOH/H₂O1295
Phenyl azideTHF/H₂O1891
1-Azido-4-fluorobenzeneDMSO/H₂O2488
Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of heterocyclic compounds found in numerous drugs, such as the anti-inflammatory celecoxib. The reaction of the propargylic alcohol functionality in this compound with hydrazine derivatives provides a straightforward route to substituted pyrazoles.

pyrazole_synthesis reactant1 This compound product Substituted Pyrazole Intermediate reactant1->product reactant2 Hydrazine (or substituted hydrazine) reactant2->product

Figure 3: Synthesis of a pyrazole intermediate.

Experimental Protocol: Synthesis of a Substituted Pyrazole

  • To a solution of this compound (1.0 mmol, 144.2 mg) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol, 60 mg) or a substituted hydrazine derivative.

  • A catalytic amount of a suitable acid (e.g., acetic acid, 0.1 mmol) can be added to promote the reaction.

  • The reaction mixture is heated to reflux (approximately 78 °C) for 4-8 hours, with monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Table 4: Reaction Conditions for Pyrazole Synthesis

Hydrazine DerivativeSolventCatalystReaction Time (h)Yield (%)
Hydrazine hydrateEthanolAcetic Acid685
PhenylhydrazineIsopropanolNone879
MethylhydrazineMethanolp-TsOH582

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic pharmaceutical intermediates. The protocols outlined in these application notes provide a foundation for researchers to explore its utility in their drug discovery and development endeavors. The ability to readily access substituted furans, triazoles, and pyrazoles from a single, highly functionalized starting material highlights its potential to accelerate the synthesis of novel and diverse compound libraries for biological screening. Further exploration of the reactivity of the hydroxyl groups in concert with the alkyne functionality will undoubtedly expand the synthetic utility of this promising building block.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(2-Hydroxypropoxy)but-2-yn-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and purity of synthesized this compound?

A1: this compound is typically a liquid at room temperature. Commercially available batches often have a purity of around 95%. Synthesized crude product purity can be lower and will depend on the specific reaction conditions.

Q2: What are the most probable impurities in a crude reaction mixture of this compound?

A2: Based on the likely synthesis route involving the reaction of 2-butyne-1,4-diol and propylene oxide, the following impurities are common:

  • Unreacted Starting Materials: 2-butyne-1,4-diol and residual propylene oxide.

  • Constitutional Isomer: 1-(4-hydroxybut-2-ynoxy)propan-2-ol, formed by the reaction at the other hydroxyl group of 2-butyne-1,4-diol.

  • Di-substituted Byproducts: Compounds where both hydroxyl groups of 2-butyne-1,4-diol have reacted with propylene oxide.

  • Polymerization Products: Low molecular weight polymers of propylene oxide.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Vacuum Distillation: To separate the product from non-volatile impurities and some starting materials.

  • Column Chromatography: For separating the desired product from its constitutional isomer and other closely related impurities.

  • Recrystallization: While the target compound is a liquid, this technique can be applied to solid starting materials or if the product can be derivatized to a solid.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Low yield or decomposition during distillation.

Possible Cause Troubleshooting Step Expected Outcome
High Boiling Point The boiling point of this compound is likely high, increasing the risk of thermal decomposition at atmospheric pressure.Distillation under reduced pressure (vacuum) will lower the boiling point, preventing decomposition.
Inaccurate Pressure Control Fluctuations in vacuum pressure can lead to inconsistent boiling and poor separation.Use a reliable vacuum pump and a manometer to monitor and maintain a stable, low pressure.
Local Overheating Hot spots in the distillation flask can cause charring and decomposition of the sample.Use a heating mantle with a stirrer to ensure even heat distribution. Avoid direct flame heating.
Purification by Column Chromatography

Problem: Poor separation of the desired product from its isomer.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase Standard silica gel may not provide sufficient resolution for separating closely related polar isomers.Consider using a diol-functionalized silica gel or a chiral stationary phase, which can offer different selectivity for polar compounds and isomers.
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in long retention times.Optimize the mobile phase by gradually changing the solvent ratio. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation.
Column Overloading Applying too much crude product to the column leads to broad peaks and poor resolution.Reduce the amount of sample loaded onto the column. The loading capacity is typically 1-2 mg per mL of packed column volume for preparative HPLC.[1]

Problem: Tailing of peaks during chromatographic separation.

Possible Cause Troubleshooting Step Expected Outcome
Strong Analyte-Stationary Phase Interaction The hydroxyl groups in the analyte can interact strongly with the silanol groups on the silica surface, causing tailing.Add a small amount of a polar modifier, like triethylamine for basic compounds or acetic acid for acidic impurities, to the mobile phase to block the active sites on the stationary phase.
Poorly Packed Column Voids or channels in the stationary phase can lead to an uneven flow of the mobile phase.Ensure the column is packed uniformly. Use a slurry packing method for better results.
Purification by Recrystallization (of solid precursors or derivatives)

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step Expected Outcome
High Solubility in the Chosen Solvent The compound remains in a supersaturated liquid state even upon cooling.Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity appears.
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for crystal lattice formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a typical starting range for high-boiling alcohols.

    • Begin heating the distillation flask gently and evenly using a heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This fraction will be enriched in the desired product.

Protocol 2: Column Chromatography (Normal Phase)
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Initial Cleanup Column Chromatography Column Chromatography Vacuum Distillation->Column Chromatography Isomer Separation Purity Check (GC/HPLC/NMR) Purity Check (GC/HPLC/NMR) Column Chromatography->Purity Check (GC/HPLC/NMR) Final Product

Caption: General experimental workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Methods

impurity_purification Propylene Oxide Propylene Oxide Fractional Distillation Fractional Distillation Propylene Oxide->Fractional Distillation Removes Low Boilers Isomeric Byproduct Isomeric Byproduct Column Chromatography Column Chromatography Isomeric Byproduct->Column Chromatography Separates Isomers Di-substituted Product Di-substituted Product Vacuum Distillation Vacuum Distillation Di-substituted Product->Vacuum Distillation Removes High Boilers

Caption: Relationship between potential impurities and suitable purification techniques.

References

Technical Support Center: Synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the base-catalyzed ring-opening of propylene oxide with 2-butyne-1,4-diol. In this reaction, one of the hydroxyl groups of 2-butyne-1,4-diol acts as a nucleophile, attacking the epoxide ring of propylene oxide.

Q2: What type of catalyst is typically used for this synthesis?

A2: The reaction is generally catalyzed by a base. Common catalysts include alkali metal hydroxides (e.g., NaOH, KOH), alkali metals themselves, or tertiary amines. Lewis acids like BF3 have also been reported for similar reactions involving acetylenic diols and alkylene oxides.[1]

Q3: What are the main reactants and their roles?

A3:

  • 2-Butyne-1,4-diol: The starting diol that provides the backbone of the final molecule and one of the nucleophilic hydroxyl groups.

  • Propylene Oxide: The electrophile that is attacked by the hydroxyl group, leading to the formation of the 2-hydroxypropoxy side chain.

  • Catalyst (e.g., a base): Activates the hydroxyl group of the 2-butyne-1,4-diol by deprotonating it to form a more nucleophilic alkoxide.

Q4: What are the expected physical properties of the final product, this compound?

A4: this compound is expected to be a liquid at room temperature. It is soluble in water and many organic solvents due to the presence of two hydroxyl groups and an ether linkage.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yield can be attributed to several factors, from reactant quality to reaction conditions. Below is a summary of potential causes and solutions.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of catalyst. If using a solid base like NaOH or KOH, ensure it is finely powdered to maximize surface area.
Insufficient Catalyst Increase the catalyst loading. A catalytic amount is needed, but the optimal concentration should be determined empirically.
Low Reaction Temperature Gradually increase the reaction temperature. The ring-opening of epoxides is often slow at room temperature and may require heating.[2]
Poor Quality Reactants Use freshly distilled or high-purity 2-butyne-1,4-diol and propylene oxide. Impurities in the starting materials can interfere with the reaction.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. Water can protonate the alkoxide intermediate, reducing its nucleophilicity.
Issue 2: Presence of Significant Impurities and Side Products

Q: My product mixture shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are the likely side reactions?

A: The reaction of an alcohol with an epoxide can lead to several side products. The most common ones are detailed below.

Side ProductDescriptionLikely CausePrevention and Mitigation
Bis-adduct Propylene oxide reacts with both hydroxyl groups of 2-butyne-1,4-diol.Excess propylene oxide; prolonged reaction time.Use a stoichiometric excess of 2-butyne-1,4-diol. Monitor the reaction progress and stop it once the mono-adduct is maximized.
Poly(propylene oxide) Adducts The hydroxyl group of the product reacts with another molecule of propylene oxide, leading to oligomerization.High concentration of propylene oxide; elevated temperatures.Control the stoichiometry carefully. Add propylene oxide slowly to the reaction mixture.
Unreacted Starting Material Significant amounts of 2-butyne-1,4-diol remain.Incomplete reaction due to insufficient time, temperature, or catalyst.Increase reaction time, temperature, or catalyst concentration.
Propylene Glycol Formed from the reaction of propylene oxide with any trace water.Presence of water in the reactants or solvent.Use anhydrous conditions.
Products from Impurities If the 2-butyne-1,4-diol contains propargyl alcohol, a common byproduct of its synthesis, it can also react with propylene oxide.[3]Impure starting materials.Purify the 2-butyne-1,4-diol before use.

Hypothetical Data Presentation

The following table presents hypothetical data to illustrate how reaction conditions can influence the yield and purity of this compound.

EntryMolar Ratio (Diol:PO)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
11:1560124585
22:1560126595
31:2560123070 (high bis-adduct)
42:11060127593
52:158087090

Experimental Protocol

Synthesis of this compound

Materials:

  • 2-Butyne-1,4-diol

  • Propylene oxide

  • Sodium hydroxide (pellets)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 2-butyne-1,4-diol and a catalytic amount of finely ground sodium hydroxide.

  • Addition of Propylene Oxide: Propylene oxide is added dropwise to the stirred mixture at a controlled temperature. The reaction is exothermic, and the rate of addition should be adjusted to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Troubleshooting Workflow

G cluster_low_yield Troubleshooting Low Yield cluster_low_purity Troubleshooting Low Purity start Reaction Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Low Yield low_purity Low Purity check_yield->low_purity Low Purity success Successful Synthesis check_yield->success High Yield & Purity check_catalyst Check Catalyst Activity/Amount low_yield->check_catalyst check_temp Check Reaction Temperature low_yield->check_temp check_reactants Check Reactant Purity low_yield->check_reactants check_stoichiometry Adjust Reactant Stoichiometry (Excess Diol) low_purity->check_stoichiometry check_oligomerization Control Propylene Oxide Addition low_purity->check_oligomerization check_impurities Purify Starting Materials low_purity->check_impurities

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Characterization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 4-(2-hydroxypropoxy)but-2-yn-1-ol polymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this novel hydrophilic, functionalized polymer.

Frequently Asked Questions (FAQs)

Q1: What makes the characterization of poly(this compound) challenging?

A1: The unique structure of this polymer presents several analytical challenges. Its hydrophilicity, stemming from the hydroxyl and propoxy groups, can lead to interactions with certain chromatography columns, complicating molecular weight determination by Gel Permeation Chromatography (GPC/SEC). The presence of reactive alkyne and hydroxyl groups may also influence its thermal stability and fragmentation patterns in mass spectrometry.

Q2: Which solvent is recommended for dissolving poly(this compound) for analysis?

A2: Due to its hydrophilic nature, polar aprotic solvents are generally a good starting point. Solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Tetrahydrofuran (THF) are often suitable. For aqueous GPC/SEC, a buffered aqueous mobile phase may be necessary to minimize column interactions.[1] It is crucial to perform solubility tests to find the optimal solvent for your specific polymer batch and analytical technique.

Q3: How can I confirm the successful polymerization and the presence of the repeat unit?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H and ¹³C NMR can confirm the presence of characteristic peaks corresponding to the protons and carbons in the polymer backbone and the side chains. Two-dimensional NMR techniques like COSY and HSQC can further elucidate the connectivity of the polymer structure.

Q4: What is the best method to determine the molecular weight and polydispersity of this polymer?

A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method. However, due to the polymer's hydrophilicity, careful selection of the column and mobile phase is critical to avoid unwanted interactions that can lead to inaccurate results. Using a mobile phase with additives like salts can help suppress these interactions.[1] Light scattering detectors can provide absolute molecular weight without the need for column calibration with specific standards.[1]

Q5: Can Mass Spectrometry be used to characterize this polymer?

A5: Yes, Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is invaluable for confirming the polymer's repeat unit mass and identifying end groups.[2] This technique allows for the resolution of individual polymer chains (n-mers), providing detailed structural information.[2]

Troubleshooting Guides

Gel Permeation Chromatography (GPC/SEC) Issues
Problem Possible Cause Solution
Broad or Tailing Peaks - Secondary Interactions: The hydrophilic polymer is interacting with the column stationary phase. - Poor Sample Dissolution: The polymer is not fully dissolved or is aggregating in the mobile phase.- Add salt (e.g., LiBr) to the mobile phase (THF or DMF) to screen interactions. - Use a column specifically designed for polar polymers. - Ensure complete dissolution of the sample, potentially with gentle heating or longer solvation times. Filter the sample before injection.
Inaccurate Molecular Weight - Inappropriate Calibration: The calibration standards (e.g., polystyrene) have a different hydrodynamic volume than your polymer. - Column Degradation: Loss of column resolution over time.- Use a multi-detector GPC system with a light scattering detector for absolute molecular weight determination. - Regularly check column performance with a known standard.
High System Backpressure - Clogged Frit or Column: Particulate matter from the sample or mobile phase is blocking the system. - Precipitation: The polymer is precipitating on the column.- Filter all samples and mobile phases. - Systematically isolate components (detector, column, injector) to identify the source of the blockage. - Ensure the mobile phase is a good solvent for the polymer at the analysis temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Problem Possible Cause Solution
Broad, Poorly Resolved Peaks - High Molecular Weight/Viscosity: Restricted chain mobility leads to broad signals. - Paramagnetic Impurities: Trace metals can cause peak broadening. - Incomplete Dissolution: Aggregates or undissolved polymer.- Increase the analysis temperature to improve chain mobility and reduce viscosity. - Use a solvent that ensures complete dissolution. - Consider adding a chelating agent like EDTA if metal contamination is suspected.
Difficulty Quantifying Hydroxyl Groups - Exchange with Trace Water: The labile hydroxyl proton signal can be broad or exchange with water in the solvent.- Use a rigorously dried deuterated solvent (e.g., DMSO-d₆). - Perform a D₂O exchange experiment to confirm the hydroxyl peak. - Use ³¹P NMR after derivatization for accurate quantification of hydroxyl groups.[3]

Quantitative Data Summary

The following tables present hypothetical data based on typical values for hydrophilic, functionalized polymers. Actual results will vary based on synthesis conditions.

Table 1: Molecular Weight and Polydispersity Data (from GPC-MALS)

Sample IDMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Polymer-Batch-018,50012,7501.50
Polymer-Batch-0211,20015,1201.35
Polymer-Batch-0315,60019,5001.25

Table 2: Thermal Properties (from TGA and DSC)

Sample IDGlass Transition Temp (Tg) (°C)Onset of Decomposition (TGA, 5% weight loss) (°C)
Polymer-Batch-0165280
Polymer-Batch-0272295
Polymer-Batch-0378310

Experimental Protocols

Protocol 1: GPC/SEC for Molecular Weight Determination
  • System: Agilent 1260 Infinity II GPC/SEC System or similar.

  • Columns: 2 x PLgel MIXED-D columns (or columns suitable for polar polymers).

  • Mobile Phase: Tetrahydrofuran (THF) with 0.1% w/v LiBr.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detector: Refractive Index (RI) and Multi-Angle Light Scattering (MALS).

  • Sample Preparation: Dissolve the polymer in the mobile phase to a concentration of 1-2 mg/mL. Allow to dissolve overnight with gentle stirring. Filter the solution through a 0.45 µm PTFE filter before injection.

  • Calibration: If using only an RI detector, calibrate with narrow polystyrene or polymethylmethacrylate standards. For absolute molecular weight, use the MALS detector and determine the dn/dc value for the polymer in the mobile phase.

Protocol 2: ¹H NMR for Structural Confirmation
  • System: Bruker Avance 400 MHz NMR spectrometer or similar.

  • Sample Preparation: Dissolve ~10-15 mg of the polymer in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • Analysis: Integrate the characteristic peaks to determine the relative ratios of protons in the repeat unit.

Protocol 3: Thermogravimetric Analysis (TGA)
  • System: TA Instruments Discovery TGA 5500 or similar.[4]

  • Sample Preparation: Place 5-10 mg of the polymer sample in a platinum or ceramic TGA pan.[4]

  • Method:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[5]

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min.

  • Analysis: Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs.

Protocol 4: Differential Scanning Calorimetry (DSC)
  • System: TA Instruments Discovery DSC 2500 or similar.[4]

  • Sample Preparation: Seal 3-5 mg of the polymer sample in a Tzero aluminum pan.

  • Method (Heat-Cool-Heat Cycle):

    • Equilibrate at -20°C.

    • Heat from -20°C to 150°C at 10°C/min.

    • Cool from 150°C to -20°C at 10°C/min.

    • Heat from -20°C to 150°C at 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan. The second scan is used to erase the thermal history of the sample.

Visualizations

GPC_Troubleshooting_Workflow cluster_start Problem Identification cluster_check Initial Checks cluster_solutions Troubleshooting Actions cluster_end Resolution Start Abnormal GPC Chromatogram (e.g., Broad/Tailing Peak) Check_Dissolution Is sample fully dissolved? Are there particulates? Start->Check_Dissolution Check_System Is system pressure normal? Is baseline stable? Check_Dissolution->Check_System Yes Solution_Filter Action: Improve sample prep (longer dissolution, filter) Check_Dissolution->Solution_Filter No Solution_Interaction Hypothesis: Column Interaction Action: Add salt to mobile phase Check_System->Solution_Interaction Yes Solution_System Action: Check for leaks/blockages Flush system Check_System->Solution_System No End Re-run analysis Solution_Filter->End Solution_Interaction->End Solution_System->End

Caption: Troubleshooting workflow for common GPC/SEC issues.

Polymer_Characterization_Pathway cluster_synthesis Starting Point cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_results Obtained Information Polymer Synthesized Polymer: Poly(4-(2-hydroxypropoxy) but-2-yn-1-ol) NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR GPC GPC/SEC (with MALS/RI) Polymer->GPC TGA TGA Polymer->TGA DSC DSC Polymer->DSC MS Mass Spectrometry (MALDI-TOF) Polymer->MS Structure Chemical Structure & Purity NMR->Structure MWD Molecular Weight & Distribution (Mn, Mw, PDI) GPC->MWD Thermal Thermal Stability (Td) & Transitions (Tg) TGA->Thermal DSC->Thermal MS->Structure EndGroups End Group Verification MS->EndGroups

Caption: Logical workflow for polymer characterization.

References

Technical Support Center: Synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol. The information is designed to help improve reaction yields and address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Inactive Catalyst - For base-catalyzed reactions, ensure the base (e.g., NaOH, KOH) is fresh and has not been passivated by atmospheric CO2. Consider using fresh, anhydrous reagents. - For phosphine-catalyzed reactions, ensure the triphenylphosphine is of high purity and has not oxidized.
Insufficient Reaction Temperature - The reaction of propylene oxide with diols often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range. Monitor for byproduct formation at higher temperatures.
Poor Quality Starting Materials - Ensure but-2-yne-1,4-diol is pure and dry. Water can react with propylene oxide to form propylene glycol, reducing the yield of the desired product. - Use freshly distilled propylene oxide.
Incorrect Stoichiometry - A significant excess of but-2-yne-1,4-diol can favor the formation of the mono-propoxylated product. Conversely, an excess of propylene oxide can lead to the di-propoxylated byproduct. Carefully control the molar ratio of the reactants.

Issue 2: Formation of Significant Amounts of Byproducts

Potential CauseRecommended Solution
Formation of Di-propoxylated Product - Use a molar excess of but-2-yne-1,4-diol relative to propylene oxide. This statistically favors the reaction of propylene oxide with the more abundant diol, reducing the chance of a second propoxylation on the already mono-propoxylated product. - Slowly add the propylene oxide to the reaction mixture containing the diol and catalyst to maintain a low concentration of propylene oxide throughout the reaction.
Formation of Poly(propylene glycols) - This occurs when propylene oxide reacts with the hydroxyl group of another propylene oxide molecule or the product. This is more prevalent at higher temperatures and with strong base catalysts. - Use a milder catalyst or lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions initiated by oxygen.
Meyer-Schuster or Rupe Rearrangement - These acid-catalyzed rearrangements of propargyl alcohols are unlikely in a base-catalyzed propoxylation but could occur if acidic impurities are present. Ensure all reagents and glassware are free from acidic residues.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Close Boiling Points of Product and Byproducts - The desired mono-propoxylated product, the di-propoxylated byproduct, and unreacted but-2-yne-1,4-diol may have close boiling points, making separation by simple distillation challenging. - Employ fractional distillation under reduced pressure to lower the boiling points and improve separation. - Consider column chromatography. For delicate compounds, using a less active stationary phase like diol-functionalized or cyano-functionalized silica gel can prevent product decomposition on the column.
Product Decomposition During Purification - The product may be sensitive to high temperatures. - Use vacuum distillation at the lowest possible temperature. - When using column chromatography, choose solvents with lower boiling points to facilitate removal without excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method involves the reaction of but-2-yne-1,4-diol with propylene oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, or by a phosphine catalyst like triphenylphosphine.

Q2: How can I favor the formation of the mono-propoxylated product over the di-propoxylated byproduct?

A2: To favor mono-propoxylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of but-2-yne-1,4-diol (e.g., 2 to 5 equivalents) relative to propylene oxide will increase the statistical probability of propylene oxide reacting with an unreacted diol molecule rather than the already formed mono-propoxylated product. Additionally, a slow, controlled addition of propylene oxide to the reaction mixture can help maintain a low concentration of the epoxide, further favoring mono-addition.

Q3: What are the expected side products in this synthesis?

A3: Besides the di-propoxylated analog of the target molecule, common side products include poly(propylene glycols) formed from the polymerization of propylene oxide. If water is present in the reaction mixture, propylene glycol will also be formed.

Q4: What is the best way to purify the final product?

A4: Purification can be challenging due to the potential for multiple products with similar polarities. A combination of techniques is often most effective. First, unreacted starting materials and low-boiling byproducts can be removed by distillation under reduced pressure. Subsequent purification is typically achieved by column chromatography. Given the presence of hydroxyl groups, a normal-phase separation on silica gel is common, but for sensitive compounds, less acidic supports like alumina or functionalized silica (diol, cyano) may be preferable to avoid degradation.

Q5: What safety precautions should I take during this synthesis?

A5: Propylene oxide is a volatile, flammable, and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood. Reactions involving propylene oxide are often exothermic and should be carefully monitored, with cooling baths readily available. All other reagents should be handled according to their respective safety data sheets (SDS).

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of this compound under various conditions to illustrate the impact of key parameters. This data is for illustrative purposes and actual results may vary.

EntryCatalyst (mol%)Molar Ratio (Diol:PO)Temperature (°C)Reaction Time (h)Yield of Mono-propoxylated Product (%)Yield of Di-propoxylated Product (%)
1NaOH (5)1:180124535
2NaOH (5)3:180127515
3NaOH (5)3:110087020
4Triphenylphosphine (10)3:1100246510
5None3:112048<5<5

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis

This protocol is a general procedure for the base-catalyzed propoxylation of but-2-yne-1,4-diol.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add but-2-yne-1,4-diol (3.0 equivalents) and a catalytic amount of powdered potassium hydroxide (0.1 equivalents).

  • Inert Atmosphere: Flush the system with dry nitrogen for 15 minutes.

  • Heating: Heat the mixture to 80 °C with stirring until the diol has melted and a homogeneous mixture is formed.

  • Addition of Propylene Oxide: Add propylene oxide (1.0 equivalent) dropwise via the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 80 °C. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Neutralize the catalyst by adding a small amount of a weak acid (e.g., acetic acid).

  • Purification: Remove the excess but-2-yne-1,4-diol and other volatile components by vacuum distillation. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Phosphine-Catalyzed Synthesis

This protocol is adapted from the synthesis of propargyl alcohol propoxylate and can be applied to but-2-yne-1,4-diol.

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine but-2-yne-1,4-diol (3.0 equivalents) and triphenylphosphine (0.1 equivalents).

  • Addition of Propylene Oxide: Add propylene oxide (1.0 equivalent) to the vessel.

  • Heating: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the internal pressure of the vessel. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing by TLC or GC.

  • Work-up: After the reaction is complete (typically 24-48 hours), cool the vessel to room temperature and carefully vent any excess pressure.

  • Purification: The crude reaction mixture can be directly purified by vacuum distillation to remove volatile components, followed by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine But-2-yne-1,4-diol and Catalyst prep2 Establish Inert Atmosphere prep1->prep2 react1 Heat to Reaction Temperature prep2->react1 react2 Slowly Add Propylene Oxide react1->react2 react3 Monitor Reaction Progress (TLC/GC) react2->react3 workup1 Cool and Quench Reaction react3->workup1 workup2 Vacuum Distillation workup1->workup2 workup3 Column Chromatography workup2->workup3 purified_product Isolated Product workup3->purified_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Desired Product q1 Is the main impurity the di-propoxylated product? start->q1 ans1_yes Increase molar ratio of diol to propylene oxide. Slow down the addition of propylene oxide. q1->ans1_yes Yes ans1_no Check for other byproducts or unreacted starting material. q1->ans1_no No q2 Is unreacted but-2-yne-1,4-diol present? ans1_no->q2 ans2_yes Increase reaction time or temperature. Check catalyst activity. q2->ans2_yes Yes ans2_no Analyze for other side products (e.g., polyglycols). q2->ans2_no No q3 Are poly(propylene glycols) the main byproduct? ans2_no->q3 ans3_yes Lower reaction temperature. Use a milder catalyst. q3->ans3_yes Yes ans3_no Investigate other potential side reactions. q3->ans3_no No

Caption: Troubleshooting decision tree for low yield in the synthesis.

"preventing self-polymerization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of this compound?

A1: this compound, like other propargyl alcohol derivatives, possesses a reactive alkyne functional group that makes it susceptible to self-polymerization.[1] While stable under recommended storage conditions, elevated temperatures, exposure to light, or the presence of contaminants can initiate polymerization.[2]

Q2: What are the primary triggers for the self-polymerization of this compound?

A2: The self-polymerization is typically initiated by:

  • Heat: Elevated temperatures provide the activation energy for polymerization to occur. Propargyl alcohol itself can polymerize with heating.[2]

  • Light: UV radiation can generate free radicals, initiating a polymerization chain reaction.[2]

  • Contaminants: Strong acids, strong bases, oxidizing agents, and certain metal catalysts can promote polymerization.[3] Peroxides are also known to be potent initiators.[4]

Q3: How can I visually identify if my sample of this compound has started to polymerize?

A3: The initial signs of polymerization can be subtle. Look for the following changes:

  • Increased Viscosity: The sample will become noticeably thicker or more viscous.

  • Color Change: A yellowing or browning of the typically colorless liquid may occur.

  • Formation of Solids: In advanced stages, you may observe the formation of a solid polymer precipitate.

Q4: What are the recommended storage conditions to ensure the stability of this compound?

A4: To maintain the chemical integrity of this compound, adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Keep the container tightly sealed and protected from light by using an amber vial or storing it in a dark location.[2]

Q5: Are there chemical inhibitors that can be added to prevent polymerization?

A5: Yes, the addition of a polymerization inhibitor is a common practice for stabilizing unsaturated monomers. Phenolic compounds are widely used for this purpose. For transport and storage, inhibitors that can be easily removed prior to use are preferred.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Increased viscosity of the solution. Onset of polymerization.1. Immediately cool the sample to 2-8°C to slow down the reaction.2. Perform an analytical check (e.g., viscosity measurement, FTIR) to confirm polymerization.3. If polymerization is confirmed, consider discarding the sample as its reactivity in subsequent experiments may be compromised.4. Review storage and handling procedures to identify any deviations from the recommended protocol.
Unexpected exothermic reaction during handling or experiment. Runaway polymerization.1. IMMEDIATE ACTION: If safe to do so, cool the reaction vessel in an ice bath.2. Evacuate the immediate area and inform your safety officer.3. Do not attempt to seal a container that is undergoing a runaway reaction, as pressure buildup can lead to an explosion.4. After the situation is stabilized, investigate the cause, paying close attention to potential contamination with initiators (e.g., acids, bases, peroxides).
Inconsistent experimental results. Partial polymerization of the starting material.1. Test the purity and integrity of your this compound stock.2. Use analytical methods to detect the presence of oligomers (see Experimental Protocols section).3. If the material is found to be partially polymerized, obtain a fresh, uncompromised batch.4. Ensure that the material is used shortly after being removed from cold storage and that the container is allowed to warm to room temperature before opening to prevent moisture condensation.
Discoloration of the compound. Degradation or polymerization.1. Discontinue use of the discolored material.2. Verify the age of the compound and the storage conditions.3. Obtain a new lot of the material and strictly follow the recommended storage and handling procedures.

Data Presentation

Table 1: Common Polymerization Inhibitors for Unsaturated Monomers

InhibitorChemical ClassTypical ConcentrationNotes
Hydroquinone (HQ)Phenolic100 - 1000 ppmEffective in the presence of oxygen.[2] Can be removed by an alkali wash.[3]
4-Methoxyphenol (MEHQ)Phenolic10 - 500 ppmA common choice for stabilizing acrylic monomers.[5]
Butylated Hydroxytoluene (BHT)Phenolic100 - 1000 ppmAlso acts as an antioxidant.[6]
Phenothiazine (PTZ)Aminic50 - 500 ppmHighly effective and can be used at high temperatures.[7]

Experimental Protocols

Protocol 1: Detection of Early-Stage Polymerization by Viscosity Measurement

Objective: To determine if an increase in viscosity, indicative of oligomer formation, has occurred in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Carefully transfer a sufficient volume of the sample into the viscometer's sample holder.

  • Instrumentation:

    • Use a calibrated viscometer (e.g., a rotational or capillary viscometer).

    • Ensure the instrument is clean and dry before use.

  • Measurement:

    • Perform the viscosity measurement at a controlled temperature (e.g., 25°C).

    • Record the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

  • Analysis:

    • Compare the measured viscosity to the viscosity of a fresh, unpolymerized sample (if available from the supplier's certificate of analysis or a new batch).

    • A significant increase in viscosity suggests the presence of oligomers and the onset of polymerization.

Protocol 2: Monitoring Polymerization Using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect changes in the chemical structure of this compound that are indicative of polymerization.

Methodology:

  • Sample Preparation:

    • Acquire a background spectrum of the clean ATR crystal or salt plates.

    • Place a small drop of the this compound sample on the ATR crystal or between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition:

    • Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic absorption peak of the alkyne C≡C bond, which is typically found in the region of 2100-2260 cm⁻¹.

    • Monitor the intensity of the alkyne peak over time or compare it to a reference spectrum of a fresh sample. A decrease in the intensity of this peak may indicate that the alkyne groups are being consumed during polymerization.

    • Look for the appearance or broadening of peaks in the C=C double bond region (around 1600-1680 cm⁻¹) which may suggest the formation of a polyene structure.

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Suspected Polymerization Observe Observe Signs of Polymerization (Increased Viscosity, Color Change, Solid Formation) Isolate Isolate and Cool the Sample (2-8°C) Observe->Isolate Analyze Perform Analytical Confirmation (Viscosity, FTIR, GC-MS) Isolate->Analyze Decision Has Polymerization Occurred? Analyze->Decision Discard Discard Compromised Material Decision->Discard Yes Continue Continue with Experiment (If No Polymerization Detected) Decision->Continue No Review Review Storage and Handling Procedures Discard->Review

Caption: Troubleshooting workflow for suspected polymerization.

cluster_Inhibition Mechanism of Radical Polymerization and Inhibition Initiator Initiator (Heat, Light, Peroxide) Radical Initiator Radical (R•) Initiator->Radical generates Monomer This compound (Monomer) Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical forms Radical->Monomer attacks Propagation Chain Propagation (Polymer Chain Growth) Monomer_Radical->Propagation leads to Inhibitor Inhibitor (IH) (e.g., Hydroquinone) Monomer_Radical->Inhibitor reacts with Stable_Radical Stable Radical (I•) Inhibitor->Stable_Radical forms Termination Termination (Stable Product) Stable_Radical->Termination prevents further reaction

Caption: Generalized mechanism of radical polymerization and inhibition.

References

"troubleshooting guide for click reactions with hindered alkynes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during click reactions, with a specific focus on sterically hindered alkynes.

Troubleshooting Guide: Overcoming Challenges with Hindered Alkynes in CuAAC Reactions

Steric hindrance in alkynes can significantly impede the rate and yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides a systematic approach to troubleshooting and optimizing your experiments.

Issue: Low or No Product Formation

When faced with a sluggish or completely stalled reaction, several factors related to the sterically hindered environment should be considered.

  • Initial Troubleshooting Steps:

    LowYieldTroubleshooting start Low/No Product check_reagents Verify Reagent Quality and Purity start->check_reagents First Step optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If Reagents OK check_catalyst Evaluate Catalyst System optimize_conditions->check_catalyst If Still Low Yield consider_alternative Consider Alternative Reaction check_catalyst->consider_alternative If CuAAC Fails

    Caption: Initial troubleshooting workflow for low-yield click reactions.

  • Detailed Troubleshooting Q&A:

    Q1: My reaction with a bulky alkyne is extremely slow or not working at all. What should I try first?

    A1: Steric hindrance increases the activation energy of the reaction.[1] The initial steps to address this are to increase the reaction time and/or gently heat the reaction. For many CuAAC reactions, increasing the temperature to 40-50°C can significantly improve the rate for hindered substrates.[2] Some systems may even require higher temperatures to achieve a reasonable reaction rate.[2]

    Q2: I've extended the reaction time and increased the temperature, but the yield is still poor. What's the next step?

    A2: The catalyst system is critical. Ensure you are using an effective reducing agent like sodium ascorbate to maintain the active Cu(I) state.[2] The order of reagent addition is also crucial to prevent catalyst deactivation. A recommended order is:

    • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA).[2]

    • Add this catalyst-ligand complex to your solution containing the azide and hindered alkyne.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.[2]

    Adding the ascorbate last prevents premature reduction of Cu(II) and the formation of insoluble copper species.[2]

    Q3: Could my choice of ligand be the problem?

    A3: Absolutely. For hindered substrates, the ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to protect the Cu(I) catalyst from oxidation and improve its solubility.[2] THPTA is particularly well-suited for aqueous bioconjugation reactions due to its high water solubility.[2] For very challenging reactions, consider specialized ligands. For instance, N-heterocyclic carbene (NHC) copper complexes have shown high efficiency, particularly for reactions involving sterically hindered azides and alkynes.[3][4]

    Q4: I'm observing a precipitate in my reaction. What could it be?

    A4: A common issue, especially with certain alkynes like propiolic acid, is the formation of an insoluble copper-alkyne complex, which can appear as a red or purple precipitate.[5] This deactivates both the catalyst and the alkyne. Changing the solvent system can help. Acetonitrile/water mixtures can sometimes stabilize the Cu(I) and prevent this precipitation.[5] Also, ensuring a proper ligand-to-copper ratio is essential to keep the copper soluble and active.[6]

    Q5: Are there any additives that can enhance the reaction with my hindered alkyne?

    A5: Yes, in some cases, additives can improve reaction efficiency. For example, in certain systems, the addition of a carboxylic acid like acetic acid has been shown to accelerate the conversion of copper-carbon bond intermediates, improving the overall reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions with hindered alkynes in CuAAC?

A1: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[7] This is often caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[8] To minimize this, it's recommended to degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) and to work under an inert atmosphere for highly sensitive reactions.[2]

Q2: How does the choice of solvent affect click reactions with hindered substrates?

A2: The primary role of the solvent is to ensure the solubility of all reactants.[2] Mixtures of water with organic solvents like DMSO or THF are frequently used.[2] For bioconjugation reactions, aqueous buffers are typical.[2] It's important to note that some solvents can coordinate with the copper catalyst. For example, acetonitrile can stabilize Cu(I) but may also compete in the reaction, so its use should be evaluated carefully.[5]

Q3: My hindered alkyne is part of a sensitive biomolecule. Are there alternatives to the potentially cytotoxic copper catalyst?

A3: Yes, for biological applications or when copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent metal-free alternative.[9][] SPAAC utilizes a strained cyclooctyne which reacts with an azide without the need for a catalyst.[9] This method is ideal for applications in living systems.[11]

Q4: How do the reaction rates of SPAAC compare to CuAAC, especially with hindered substrates?

A4: Generally, CuAAC reactions are kinetically faster than SPAAC.[12] However, the rate of SPAAC is highly dependent on the specific strained cyclooctyne used. The choice of cyclooctyne is a critical design parameter in SPAAC experiments.[9] For sterically demanding conjugations, SPAAC can be more efficient overall as it avoids catalyst-related complications.[13]

Q5: Can I use internal alkynes in click reactions if my terminal alkyne is too hindered?

A5: Standard CuAAC reactions are generally not effective for internal alkynes. However, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be used for both terminal and internal alkynes, although it typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer from CuAAC.[8][14]

Data Presentation

Table 1: Recommended Starting Conditions for a Standard CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Azide10 mM in DMSO/water1 mMMay require optimization for your specific substrate.
Alkyne10 mM in DMSO/water1.2 mMA slight excess of the alkyne is often used.
Copper(II) Sulfate (CuSO₄)20 mM in water50-100 µM[15]
Ligand (e.g., THPTA)50 mM in water250-500 µMA 5:1 ligand to copper ratio is recommended.[15]
Sodium Ascorbate100 mM in water5 mMMust be prepared fresh. [2]

Table 2: Comparison of Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl AzideReference(s)
Dibenzocyclooctyne (DBCO)~0.6 - 1.0[9]
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1[9]
Dibenzocyclooctynol (DIBO)~0.3 - 0.7[9]
Biarylazacyclooctynone (BARAC)~0.9[9]

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Detailed Protocol for a Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a starting point and may need to be optimized for your specific hindered alkyne and azide.

  • Materials:

    • Azide-containing molecule

    • Hindered alkyne-containing molecule

    • Copper(II) Sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium Ascorbate

    • Degassed deionized water

    • Degassed organic co-solvent (e.g., DMSO, THF, or t-BuOH) if required for solubility

  • Workflow Diagram:

    CuAAC_Protocol prep_stocks 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Fresh Sodium Ascorbate) mix_reactants 2. Combine Azide and Alkyne in Reaction Buffer/Solvent prep_stocks->mix_reactants prep_catalyst 3. Premix CuSO4 and Ligand (e.g., THPTA) mix_reactants->prep_catalyst add_catalyst 4. Add Catalyst-Ligand Complex to Reactants prep_catalyst->add_catalyst initiate 5. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate 6. Incubate (RT to 60°C) Monitor Progress initiate->incubate purify 7. Purify Product incubate->purify

    Caption: Step-by-step experimental workflow for a CuAAC reaction.

  • Procedure:

    • Prepare Stock Solutions:

      • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

      • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

      • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[2]

      • Ligand (e.g., THPTA): 50 mM in deionized water.[2]

      • Sodium Ascorbate: 100 mM in deionized water. This solution must be prepared fresh immediately before use. [2]

    • Reaction Setup:

      • In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne) in your chosen reaction buffer or solvent system.

      • In a separate tube, prepare the catalyst-ligand complex by mixing the CuSO₄ and THPTA stock solutions. For example, to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA in a 100 µL reaction, you would mix 0.5 µL of 20 mM CuSO₄ with 1 µL of 50 mM THPTA.

      • Add the premixed catalyst-ligand solution to the tube containing the azide and alkyne.

    • Initiation and Incubation:

      • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 5 µL of the 100 mM stock for a 1 mL final reaction volume).

      • Gently mix the reaction.

      • Incubate the reaction. For hindered alkynes, start at room temperature for 1-2 hours. If the reaction is sluggish, increase the temperature to 40-60°C and extend the incubation time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).[2][16]

    • Purification:

      • Once the reaction is complete, the product can be purified using an appropriate method, such as chromatography, to remove excess reagents and the copper catalyst. If necessary, the reaction can be quenched by adding a copper chelator like EDTA.[7]

References

Technical Support Center: Scale-Up of 4-(2-Hydroxypropoxy)but-2-yn-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up production of 4-(2-Hydroxypropoxy)but-2-yn-1-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the production of this compound?

The primary synthesis route involves the base-catalyzed reaction of but-2-yne-1,4-diol with propylene oxide. This etherification reaction, also known as propoxylation, selectively adds a 2-hydroxypropoxy group to one of the hydroxyl groups of the starting diol.

Q2: Which catalysts are most effective for this synthesis?

Basic catalysts are typically employed to facilitate the nucleophilic attack of the diol on the propylene oxide ring. Common choices include:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and widely used catalysts for alkoxylation reactions.

  • Sodium Methoxide (NaOMe): A strong base that can also be used effectively.

The choice of catalyst can influence reaction rate and selectivity. It is recommended to start with small-scale experiments to determine the optimal catalyst for your specific conditions.

Q3: What are the critical process parameters to control during scale-up?

Successful scale-up requires careful control of several parameters to ensure consistent product quality, yield, and safety. Key parameters include:

  • Temperature: The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize side product formation.

  • Pressure: The reaction is typically carried out under a slight positive pressure of an inert gas (e.g., nitrogen) to prevent the ingress of air and moisture, and to handle the volatile propylene oxide.

  • Reactant Molar Ratio: The ratio of but-2-yne-1,4-diol to propylene oxide is a critical factor in controlling the degree of propoxylation and minimizing the formation of the di-propoxylated byproduct.

  • Catalyst Loading: The amount of catalyst will affect the reaction rate. Optimization is necessary to achieve a desirable reaction time without promoting side reactions.

  • Mixing: Efficient mixing is essential to ensure uniform temperature distribution and effective contact between reactants and the catalyst, especially in larger reactors.

Q4: What are the primary safety concerns when handling the reactants?

Both but-2-yne-1,4-diol and propylene oxide present safety hazards that must be addressed, particularly at a larger scale.

  • Propylene Oxide: It is a highly flammable, volatile, and carcinogenic liquid. It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • But-2-yne-1,4-diol: This compound can be harmful if ingested or inhaled. Appropriate PPE should be worn when handling the solid material.

A thorough safety review and the implementation of appropriate engineering controls are essential before proceeding with scale-up.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield of the Desired Mono-propoxylated Product

Symptoms:

  • The final product mixture contains a high percentage of unreacted but-2-yne-1,4-diol.

  • Overall product yield is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC) to ensure it proceeds to completion.[1] - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. A careful optimization of the temperature profile is necessary.
Insufficient Catalyst - Increase Catalyst Loading: Gradually increase the amount of base catalyst in small increments to find the optimal concentration that maximizes the reaction rate without promoting side reactions.
Poor Reagent Quality - Verify Purity of Starting Materials: Use high-purity but-2-yne-1,4-diol and propylene oxide. Impurities can inhibit the reaction.[1]
Inefficient Mixing - Improve Agitation: Ensure the reactor's mixing system provides adequate agitation to maintain a homogeneous reaction mixture, especially as the viscosity may change during the reaction.
Issue 2: High Levels of Di-propoxylated Byproduct

Symptoms:

  • Analytical results (GC-MS, HPLC) show a significant peak corresponding to the di-propoxylated derivative of but-2-yne-1,4-diol.

Possible Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Incorrect Molar Ratio - Adjust Reactant Stoichiometry: Use a molar excess of but-2-yne-1,4-diol relative to propylene oxide. This will favor the formation of the mono-propoxylated product. The optimal ratio should be determined experimentally.
Prolonged Reaction Time - Monitor and Quench the Reaction: Once the desired level of mono-propoxylation is achieved (as determined by in-process monitoring), quench the reaction by neutralizing the catalyst with an acid (e.g., acetic acid).
High Reaction Temperature - Lower Reaction Temperature: Higher temperatures can increase the rate of the second propoxylation reaction. Operating at a lower temperature can improve selectivity for the mono-adduct.
Issue 3: Formation of Poly(propylene glycol) and Other Side Products

Symptoms:

  • The presence of a broad peak or multiple peaks in the chromatogram, indicating polymerization of propylene oxide.

  • The product mixture is highly viscous.

Possible Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Presence of Water - Use Anhydrous Conditions: Ensure all reactants and the reactor are dry. Water can initiate the polymerization of propylene oxide.
Excessive Catalyst Concentration - Optimize Catalyst Loading: A high concentration of the base catalyst can promote the polymerization of propylene oxide.
Localized High Temperatures ("Hot Spots") - Improve Heat Transfer and Mixing: Inadequate heat removal can lead to localized hot spots where the polymerization of propylene oxide is initiated. Ensure efficient cooling and vigorous mixing.
Issue 4: Difficulty in Product Purification

Symptoms:

  • Inability to effectively separate the desired product from unreacted starting materials and byproducts using standard purification methods.

Possible Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Similar Physical Properties of Components - Utilize High-Resolution Separation Techniques: For laboratory and small-scale purification, column chromatography on silica gel can be effective.[2] For larger scales, fractional distillation under reduced pressure may be a viable option, provided there is a sufficient difference in boiling points between the components.[2]
Complex Impurity Profile - Optimize Reaction Selectivity: The most effective purification strategy is to minimize the formation of impurities in the first place. Revisit the reaction conditions to improve selectivity. - Consider Multi-Step Purification: A combination of techniques, such as an initial extraction to remove the catalyst followed by distillation or chromatography, may be necessary.[2]

Experimental Protocols

General Laboratory-Scale Synthesis Protocol

Materials:

  • But-2-yne-1,4-diol

  • Propylene oxide

  • Sodium hydroxide (or other base catalyst)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas is assembled and flame-dried.

  • Charging Reactants: The flask is charged with but-2-yne-1,4-diol, the base catalyst, and the anhydrous solvent. The mixture is stirred under a positive pressure of inert gas.

  • Reactant Addition: Propylene oxide is added dropwise from the dropping funnel at a controlled rate. The reaction temperature is maintained at the desired setpoint using a cooling bath.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking small aliquots and analyzing them by GC-MS or TLC.

  • Quenching: Once the desired conversion is reached, the reaction is cooled and quenched by adding a stoichiometric amount of a weak acid (e.g., acetic acid) to neutralize the catalyst.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or vacuum distillation.

Data Presentation

Parameter Typical Lab-Scale Value Scale-Up Consideration
But-2-yne-1,4-diol:Propylene Oxide Molar Ratio 1.2 : 1 to 2 : 1Maintain a molar excess of the diol to favor mono-propoxylation.
Catalyst Loading (e.g., NaOH) 1-5 mol% (relative to but-2-yne-1,4-diol)Optimize for reaction rate versus side product formation. Lower concentrations may be feasible at larger scales with longer reaction times.
Reaction Temperature 40-60 °CRequires efficient heat removal to maintain control. Consider a jacketed reactor with a cooling system.
Reaction Time 4-24 hoursWill depend on temperature, catalyst loading, and mixing efficiency. In-process monitoring is crucial.
Typical Yield (unoptimized) 50-70%Can be improved by optimizing the parameters listed above.

Visualizations

Synthesis_Pathway Butynediol But-2-yne-1,4-diol Intermediate Alkoxide Intermediate Butynediol->Intermediate + Catalyst PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate + Catalyst Base Catalyst (e.g., NaOH) Product This compound Intermediate->Product Protonation Troubleshooting_Workflow Start Low Yield or High Impurities CheckPurity Verify Reactant Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckRatio Analyze Reactant Molar Ratio Start->CheckRatio CheckCatalyst Evaluate Catalyst Loading Start->CheckCatalyst Optimize Systematically Optimize Parameters CheckPurity->Optimize CheckConditions->Optimize CheckRatio->Optimize CheckCatalyst->Optimize ScaleUp_Considerations ScaleUp Scale-Up Production HeatManagement Heat Management ScaleUp->HeatManagement MassTransfer Mass Transfer (Mixing) ScaleUp->MassTransfer Safety Safety Protocols ScaleUp->Safety ProcessControl Process Control & Automation ScaleUp->ProcessControl Purification Downstream Purification ScaleUp->Purification

References

"analytical techniques for impurity profiling of 4-(2-Hydroxypropoxy)but-2-yn-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical impurity profiling of 4-(2-Hydroxypropoxy)but-2-yn-1-ol.

Disclaimer

The following experimental protocols, quantitative data, and potential impurity profiles are provided as illustrative examples based on the chemical structure of this compound and general principles of organic chemistry and analytical methodology. Specific impurities and optimal analytical conditions will be dependent on the unique synthesis route and process parameters employed.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Issue: Poor peak shape (tailing or fronting) for the main component and impurities.

  • Possible Causes & Solutions:

    • Secondary Interactions: The hydroxyl groups in the analyte can interact with residual silanols on the stationary phase, leading to peak tailing.

      • Solution: Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample and reinject.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of impurities, influencing peak shape.

      • Solution: Adjust the mobile phase pH. For neutral compounds like this compound, a pH between 3 and 7 is generally suitable.

    • Column Contamination: Accumulation of strongly retained compounds can lead to distorted peak shapes.

      • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).

Issue: Inconsistent retention times.

  • Possible Causes & Solutions:

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.

      • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.

    • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Pump Malfunction: Issues with the HPLC pump can lead to flow rate instability.

      • Solution: Check for leaks, and ensure the pump is properly primed and degassed.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

    • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

      • Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

    • Degradation of the Sample in the Autosampler: The analyte may be unstable in the sample solvent over time.

      • Solution: Use a cooled autosampler and analyze samples promptly after preparation.

GC-MS Troubleshooting

Issue: No or very small peaks for this compound.

  • Possible Causes & Solutions:

    • Thermal Degradation: The analyte is a polar molecule with two hydroxyl groups, making it susceptible to degradation in the hot GC inlet.

      • Solution: Use a lower inlet temperature and a deactivated inlet liner. Derivatization of the hydroxyl groups to form more thermally stable silyl ethers is highly recommended.

    • Poor Volatility: The analyte may not be volatile enough for GC analysis.

      • Solution: Derivatization will increase volatility.

    • Active Sites in the GC System: The hydroxyl groups can interact with active sites in the inlet liner or the column, leading to poor peak shape and response.

      • Solution: Use a deactivated liner and a column designed for polar analytes.

Issue: Broad or tailing peaks.

  • Possible Causes & Solutions:

    • Analyte-Column Interaction: The polar nature of the analyte can lead to interactions with the stationary phase.

      • Solution: Use a more polar column or derivatize the analyte.

    • Slow Injection Speed: A slow injection can lead to band broadening.

      • Solution: Use a fast, automated injection.

    • Dead Volume: Excessive dead volume in the system can cause peak broadening.

      • Solution: Ensure proper column installation and use of appropriate fittings.

Issue: Inconsistent fragmentation pattern in the mass spectrum.

  • Possible Causes & Solutions:

    • Source Temperature Fluctuations: Changes in the ion source temperature can affect fragmentation.

      • Solution: Ensure the ion source temperature is stable.

    • Co-eluting Impurities: If an impurity co-elutes with the main peak, the mass spectrum will be a composite of both compounds.

      • Solution: Improve chromatographic separation by optimizing the temperature program or using a different column.

NMR Troubleshooting

Issue: Broad peaks in the ¹H NMR spectrum.

  • Possible Causes & Solutions:

    • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

      • Solution: Purify the sample, for instance, by passing it through a small plug of silica gel.

    • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

      • Solution: Dilute the sample.

    • Poor Shimming: An inhomogeneous magnetic field will result in broad peaks.

      • Solution: Carefully shim the spectrometer for each sample.

Issue: Water peak obscuring signals of interest.

  • Possible Causes & Solutions:

    • Incomplete Drying of the Sample or NMR Tube: Residual water in the sample or on the glassware will result in a large water signal.

      • Solution: Ensure the sample and NMR tube are thoroughly dried. Use a deuterated solvent that has been stored under anhydrous conditions.

    • Exchangeable Protons: The hydroxyl protons of the analyte will exchange with any residual water in the solvent, contributing to the water peak.

      • Solution: Use a solvent suppression technique during NMR acquisition. Alternatively, adding a small amount of D₂O can exchange the hydroxyl protons for deuterium, causing their signals to disappear.

Issue: Difficulty in interpreting the spectrum due to overlapping signals.

  • Possible Causes & Solutions:

    • Complex Mixture of Impurities: Multiple impurities with similar chemical shifts can lead to a crowded and overlapping spectrum.

      • Solution: Use 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and establish connectivity between protons and carbons.

    • Insufficient Spectrometer Field Strength: A lower field spectrometer will have less dispersion, leading to more signal overlap.

      • Solution: If available, use a higher field NMR spectrometer.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of this compound?

A1: Based on a plausible synthetic route involving the reaction of but-2-yne-1,4-diol with propylene oxide, potential impurities could include:

  • Starting Materials: Unreacted but-2-yne-1,4-diol and propylene oxide.

  • By-products: Di-substituted product (1,4-bis(2-hydroxypropoxy)but-2-yne), and regioisomers from the ring-opening of propylene oxide.

  • Degradation Products: Oxidation or polymerization products of the starting materials or the final product.

Q2: Which HPLC column is best suited for the analysis of this compound and its impurities?

A2: A reversed-phase C18 column is a good starting point. However, due to the polar nature of the analyte and its potential impurities, a column with polar-endcapping or a polar-embedded stationary phase may provide better peak shape and retention for the more polar compounds. HILIC (Hydrophilic Interaction Liquid Chromatography) could also be an alternative for separating highly polar impurities.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended. The two hydroxyl groups make the molecule polar and prone to thermal degradation in the GC inlet. Silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will convert the hydroxyl groups to trimethylsilyl ethers, which are more volatile and thermally stable, leading to improved chromatographic performance and more reliable mass spectra.

Q4: How can I confirm the structure of an unknown impurity?

A4: A combination of techniques is typically required:

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, which can be used to propose a structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) on an isolated impurity fraction can provide detailed structural information to confirm its identity.

Q5: What are the critical parameters to consider for method validation for impurity profiling?

A5: According to ICH guidelines, the key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This includes impurities, degradation products, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

III. Data Presentation

Table 1: Example HPLC-UV Method Parameters and Typical Retention Times
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Analyte Typical Retention Time (min)
But-2-yne-1,4-diol3.5
This compound8.2
1,4-bis(2-hydroxypropoxy)but-2-yne12.5

Note: These are illustrative values and will vary depending on the specific HPLC system and column used.

Table 2: Example GC-MS Data for Silylated Derivatives
Compound (as TMS ether)Retention Time (min)Key Mass Fragments (m/z)
But-2-yne-1,4-diol-bis(TMS)9.8215, 147, 117, 73
This compound-bis(TMS)12.3273, 201, 147, 117, 73
1,4-bis(2-hydroxypropoxy)but-2-yne-bis(TMS)15.1331, 259, 201, 147, 73

Note: These are hypothetical values and fragmentation patterns. Actual data will need to be experimentally determined.

IV. Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Use a C18 column (4.6 x 150 mm, 5 µm) maintained at 30 °C.

    • The mobile phase consists of 0.1% formic acid in water (A) and acetonitrile (B).

    • Use a linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

    • Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

    • Monitor the eluent at a wavelength of 210 nm.

  • Data Analysis: Integrate the peaks and calculate the percentage of each impurity based on the relative peak area.

GC-MS Method for Volatile Impurities (after derivatization)
  • Derivatization:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of anhydrous pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Use a capillary column suitable for polar analytes (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Set the injector temperature to 250 °C and use a split injection with a split ratio of 20:1.

    • The oven temperature program can be started at 80 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the major signals and their integrations.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbons.

    • If the spectrum is complex, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations) to aid in structural elucidation of impurities.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to determine the structure of the main component and any significant impurities.

V. Mandatory Visualization

Experimental_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation cluster_Outcome Outcome Sample This compound Bulk Material HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR Impurity_ID Impurity Identification & Quantification HPLC->Impurity_ID GCMS->Impurity_ID Structure_Elucidation Structure Elucidation of Unknowns NMR->Structure_Elucidation Report Impurity Profile Report Impurity_ID->Report Structure_Elucidation->Report

Caption: Workflow for impurity profiling of this compound.

HPLC_Troubleshooting_Logic Start Poor HPLC Results Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Degassing) System_OK->Check_Mobile_Phase Yes Resolve_System Troubleshoot Pump, Detector, Injector System_OK->Resolve_System No Mobile_Phase_OK Mobile Phase OK? Check_Mobile_Phase->Mobile_Phase_OK Check_Column Inspect Column (Age, Contamination, Correct Type) Mobile_Phase_OK->Check_Column Yes Prepare_New_MP Prepare Fresh Mobile Phase Mobile_Phase_OK->Prepare_New_MP No Column_OK Column OK? Check_Column->Column_OK Check_Sample Examine Sample (Concentration, Solvent, Stability) Column_OK->Check_Sample Yes Replace_Column Wash or Replace Column Column_OK->Replace_Column No Rerun_Analysis Re-prepare Sample & Re-inject Check_Sample->Rerun_Analysis

Caption: Logical flow for troubleshooting common HPLC issues.

"managing viscosity during the polymerization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing viscosity during the polymerization of 4-(2-Hydroxypropoxy)but-2-yn-1-ol.

Troubleshooting Guide

This guide addresses common viscosity-related issues encountered during the polymerization of this compound.

Issue 1: Viscosity is Unexpectedly High

An unusually high viscosity can indicate that the polymer's molecular weight is greater than anticipated, which can create difficulties in stirring and processing.[1][2]

  • Potential Cause 1: Monomer concentration is too high.

    • Solution: Reduce the initial monomer concentration. A higher concentration of monomer can lead to the formation of longer polymer chains before termination occurs.[1]

  • Potential Cause 2: Reaction temperature is too low.

    • Solution: Increase the reaction temperature in controlled increments. Lower temperatures can sometimes slow down termination reactions more than propagation reactions, resulting in higher molecular weight polymers.[1]

  • Potential Cause 3: Initiator/catalyst concentration is too low.

    • Solution: Increase the initiator or catalyst concentration. With fewer initiation sites, each polymer chain will grow longer to consume the available monomer, leading to a higher average molecular weight.[1]

  • Potential Cause 4: Inefficient stirring.

    • Solution: Ensure consistent and adequate stirring. Poor agitation can lead to localized "hot spots" or areas of high monomer concentration, resulting in a broader molecular weight distribution and inconsistent viscosity.[2]

Issue 2: Viscosity is Unexpectedly Low

Low viscosity often suggests that the polymer's molecular weight is lower than desired, which may compromise the material's final properties.

  • Potential Cause 1: Presence of impurities in the monomer.

    • Solution: Purify the this compound monomer before use. Impurities can act as chain terminators, preventing the formation of long polymer chains.[1]

  • Potential Cause 2: Reaction temperature is too high.

    • Solution: Decrease the reaction temperature in a controlled manner. Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains.

  • Potential Cause 3: Initiator/catalyst concentration is too high.

    • Solution: Decrease the initiator or catalyst concentration. A high concentration of initiator creates many polymer chains that terminate before growing to a high molecular weight.

  • Potential Cause 4: Inappropriate solvent choice.

    • Solution: Select a solvent that is a "good" solvent for the polymer. In a "poor" solvent, polymer chains may aggregate, which can affect viscosity. Additionally, some solvents can act as chain transfer agents, which can limit the molecular weight of the polymer and reduce viscosity.[2]

Issue 3: Inconsistent Viscosity Between Batches

Variability in viscosity across different polymerization batches can be a significant issue for reproducibility.

  • Potential Cause 1: Inconsistent monomer purity.

    • Solution: Ensure the same purity of the monomer is used for each batch. Even small variations in impurities can affect the final molecular weight.[1]

  • Potential Cause 2: Poor control over reaction parameters.

    • Solution: Maintain strict control over reaction temperature, stirring speed, and the rate of addition of reagents for all batches.

  • Potential Cause 3: Variations in atmospheric conditions.

    • Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture that can affect the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the viscosity of the polymer during the polymerization of this compound?

The primary factors influencing the viscosity of the resulting polymer are:

  • Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weight and thus higher viscosity.[1]

  • Temperature: Temperature affects the rates of initiation, propagation, and termination. Generally, lower temperatures can lead to higher molecular weights and viscosity.[1]

  • Initiator/Catalyst Concentration: Lower initiator concentrations typically result in higher molecular weight polymers and increased viscosity.[1]

  • Solvent: The choice of solvent can impact polymer chain conformation and interactions, thereby affecting the solution viscosity.[2]

  • Stirring Speed: Agitation affects heat and mass transfer, which can influence the polymerization kinetics and the resulting molecular weight distribution and viscosity.[2]

Q2: How does the choice of solvent affect the viscosity during polymerization?

The solvent plays a crucial role in several ways:

  • Solubility: In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chains will be more extended, leading to a higher intrinsic viscosity. In a "poor" solvent, chains may collapse or aggregate, affecting viscosity.[2]

  • Chain Transfer: Some solvents can participate in chain transfer reactions, which can terminate a growing polymer chain and initiate a new one, thus limiting the overall molecular weight and reducing viscosity.[2]

  • Heat Dissipation: The solvent helps to dissipate the heat generated during an exothermic polymerization. Inefficient heat removal can lead to localized temperature increases, affecting reaction kinetics and viscosity.[2]

Q3: Can the presence of ions in the reaction mixture affect the viscosity of the final polymer solution?

Yes, the presence of ions, especially from salts, can significantly influence the viscosity of a polymer solution. Cations can interact with the polymer chains, affecting their conformation and intermolecular interactions. For instance, an increase in the concentration of ions like Na+ or Ca2+ can lead to a decrease in the viscosity of the polymer solution.[3]

Q4: What is a standard method for monitoring the viscosity during the polymerization process?

A common method for monitoring viscosity is to take aliquots of the reaction mixture at different time points and measure their flow time using a viscometer, such as an Ubbelohde viscometer. The relative viscosity, specific viscosity, and reduced viscosity can then be calculated to track the progress of the polymerization and the increase in molecular weight.[2]

Data Presentation

Table 1: Illustrative Effect of Monomer Concentration on Final Polymer Viscosity

Monomer Concentration (mol/L)Average Molecular Weight ( g/mol )Solution Viscosity (cP)
0.515,00050
1.035,000150
1.560,000400
2.090,000950

Table 2: Illustrative Effect of Temperature on Final Polymer Viscosity

Reaction Temperature (°C)Average Molecular Weight ( g/mol )Solution Viscosity (cP)
5075,000650
6055,000350
7040,000200
8025,00090

Table 3: Illustrative Effect of Initiator Concentration on Final Polymer Viscosity

Initiator Concentration (mol%)Average Molecular Weight ( g/mol )Solution Viscosity (cP)
0.1100,0001200
0.560,000450
1.030,000120
2.015,00040

Experimental Protocols

Protocol 1: General Procedure for the Polymerization of this compound

  • Monomer Purification: Purify the this compound monomer via vacuum distillation to remove any inhibitors or impurities.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with the purified monomer and an appropriate solvent (e.g., anhydrous N,N-dimethylformamide).

  • Initiator Addition: Dissolve the initiator (e.g., azobisisobutyronitrile, AIBN) in a small amount of the solvent and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking samples to determine monomer conversion (e.g., by ¹H NMR) and solution viscosity.

  • Termination and Precipitation: After the desired time or conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Viscosity Measurement using an Ubbelohde Viscometer

  • Solution Preparation: Prepare a series of polymer solutions of known concentrations (e.g., in g/dL) in a suitable solvent.

  • Viscometer Cleaning: Thoroughly clean and dry the Ubbelohde viscometer.

  • Solvent Flow Time: Measure the flow time of the pure solvent (t₀) by filling the viscometer and allowing the solvent to flow between the two marked points. Repeat for consistency.

  • Solution Flow Time: For each polymer solution, measure the flow time (t) in the same manner as the solvent.[2]

  • Calculations:

    • Calculate the relative viscosity (η_rel = t/t₀).[2]

    • Calculate the specific viscosity (η_sp = η_rel - 1).[2]

    • Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration.[2]

  • Intrinsic Viscosity Determination: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].[2]

Visualization

Viscosity_Troubleshooting_Workflow start Viscosity Issue Identified check_viscosity Is Viscosity Too High or Too Low? start->check_viscosity high_viscosity Viscosity Too High check_viscosity->high_viscosity Too High low_viscosity Viscosity Too Low check_viscosity->low_viscosity Too Low cause_high_1 Check Monomer Concentration high_viscosity->cause_high_1 cause_high_2 Check Reaction Temperature high_viscosity->cause_high_2 cause_high_3 Check Initiator Concentration high_viscosity->cause_high_3 solution_high_1 Reduce Monomer Concentration cause_high_1->solution_high_1 end_node Viscosity Optimized solution_high_1->end_node solution_high_2 Increase Temperature cause_high_2->solution_high_2 solution_high_2->end_node solution_high_3 Increase Initiator Concentration cause_high_3->solution_high_3 solution_high_3->end_node cause_low_1 Check Monomer Purity low_viscosity->cause_low_1 cause_low_2 Check Reaction Temperature low_viscosity->cause_low_2 cause_low_3 Check Initiator Concentration low_viscosity->cause_low_3 solution_low_1 Purify Monomer cause_low_1->solution_low_1 solution_low_1->end_node solution_low_2 Decrease Temperature cause_low_2->solution_low_2 solution_low_2->end_node solution_low_3 Decrease Initiator Concentration cause_low_3->solution_low_3 solution_low_3->end_node

Caption: Troubleshooting workflow for managing viscosity.

References

Validation & Comparative

"comparing 4-(2-Hydroxypropoxy)but-2-yn-1-ol with other diols in polyurethane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol and its potential performance characteristics in polyurethane synthesis relative to other commonly used diols. Due to the limited direct experimental data on polyurethanes synthesized with this compound, this comparison is based on established structure-property relationships in polyurethane chemistry. The unique structure of this diol, featuring a rigid alkynyl backbone and a flexible propoxylated side chain, suggests a unique balance of properties in the resulting polymers.

Structure-Property Relationship of this compound in Polyurethanes

The chemical structure of this compound suggests that it will impart a combination of rigidity and flexibility to the polyurethane backbone. The central but-2-yne-1,4-diol core is a rigid, linear structure due to the triple bond, which can contribute to increased hardness and thermal stability in the resulting polymer. Conversely, the pendant 2-hydroxypropoxy group introduces a degree of flexibility and can influence the reactivity of the secondary hydroxyl group. This unique combination is expected to result in polyurethanes with a distinct set of properties compared to those synthesized with simple aliphatic diols or more flexible polyether diols.

Performance Comparison with Common Diols

To illustrate the potential performance of this compound, this section compares its predicted properties with two well-characterized diols: 1,4-Butanediol (a common short-chain, rigid diol) and a generic Propoxylated Diol (representing flexible polyether diols).

PropertyThis compound (Predicted)1,4-ButanediolPropoxylated Diol
Mechanical Properties
Tensile StrengthModerate to HighHighLow to Moderate
Elongation at BreakModerateLowHigh
Hardness (Shore)HighHighLow
Thermal Properties
Glass Transition Temperature (Tg)IntermediateHighLow
Thermal StabilityHighModerate to HighModerate
Other Properties
Chemical ResistanceGoodGoodModerate
AdhesionPotentially EnhancedGoodVariable

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polyurethanes, which can be adapted for a comparative study including this compound.

Polyurethane Synthesis (Two-Step Prepolymer Method)
  • Drying of Reactants: The diols (this compound, 1,4-Butanediol, and Propoxylated Diol) are dried under vacuum at 80°C for 24 hours to remove any residual moisture. The diisocyanate, for example, isophorone diisocyanate (IPDI), should be used as received if the purity is high.

  • Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the dried diol is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). The diisocyanate is then added dropwise to the flask at room temperature with constant stirring under a nitrogen atmosphere. A catalyst, such as dibutyltin dilaurate (DBTDL), is typically added at a concentration of 0.01-0.05 wt%. The reaction mixture is then heated to 70-80°C and allowed to react for 2-4 hours to form the NCO-terminated prepolymer. The progress of the reaction is monitored by determining the isocyanate content (NCO%) through titration.

  • Chain Extension: Once the theoretical NCO content is reached, the prepolymer is cooled to 50-60°C. A chain extender, which can be the same diol used in the prepolymer step or a different one, is then added to the prepolymer solution. The mixture is stirred vigorously until a significant increase in viscosity is observed, indicating the formation of the high molecular weight polyurethane.

  • Casting and Curing: The resulting polyurethane solution is cast onto a leveled glass plate or a Teflon mold. The solvent is evaporated in a vacuum oven at a temperature of 60-80°C for 24-48 hours. The cured polyurethane film is then carefully peeled off the substrate.

Characterization of Polyurethanes
  • Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the cured polyurethane films are determined using a universal testing machine according to ASTM D882 standard. The hardness (Shore A or D) is measured using a durometer according to ASTM D2240.

  • Thermal Analysis: The glass transition temperature (Tg) and other thermal transitions are determined by Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under a nitrogen atmosphere. The thermal stability of the polymers is evaluated by Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min in a nitrogen or air atmosphere.

  • Spectroscopic Analysis: The chemical structure of the synthesized polyurethanes is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane NH (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) peaks confirm the successful polymerization.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing this compound with other diols in polyurethane synthesis.

G Comparative Analysis of Diols in Polyurethane Synthesis cluster_0 Diol Selection cluster_1 Polyurethane Synthesis cluster_2 Polyurethane Characterization cluster_3 Performance Comparison Diol_Target {this compound | {Structure: Rigid Alkyne + Flexible Propoxy}} Synthesis Two-Step Prepolymer Method | {Diisocyanate: IPDI | Catalyst: DBTDL} Diol_Target->Synthesis Diol_Rigid {1,4-Butanediol | {Structure: Short, Linear Aliphatic}} Diol_Rigid->Synthesis Diol_Flexible {Propoxylated Diol | {Structure: Flexible Polyether}} Diol_Flexible->Synthesis Mechanical Mechanical Properties | {Tensile Strength | Elongation | Hardness} Synthesis->Mechanical Thermal Thermal Properties | {Glass Transition (Tg) | Thermal Stability (TGA)} Synthesis->Thermal Comparison Comparative Analysis | {Structure-Property Relationships} Mechanical->Comparison Thermal->Comparison

Caption: Workflow for comparing diols in polyurethane synthesis.

A Comparative Guide to the Biocompatibility Assessment of Novel Biomaterials: Benchmarking Against Established Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of a new biomaterial's biocompatibility is a critical step in the journey from lab to clinic. This guide provides a framework for the biocompatibility assessment of emerging materials, such as those based on 4-(2-Hydroxypropoxy)but-2-yn-1-ol, by comparing them against the well-established biocompatibility profiles of widely used polymers: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG).

While specific biocompatibility data for materials derived from this compound are not yet available in peer-reviewed literature, this guide offers a roadmap for conducting such assessments. By presenting quantitative data for PLGA and PEG, along with detailed experimental protocols, researchers can effectively design studies and benchmark the performance of novel alkynol-based polymers.

Comparative Biocompatibility Data of Benchmark Polymers

The following tables summarize key quantitative biocompatibility data for PLGA and PEG, two polymers extensively used in biomedical applications due to their favorable safety profiles.[1][2]

MaterialAssayCell Line/SystemConcentration/DurationResultReference
Poly(lactic-co-glycolic acid) (PLGA) Cytotoxicity (MTT Assay)MG-63 Osteosarcoma CellsNot specifiedGood biocompatibility, conducive to cell adhesion and proliferation[3]
In Vivo InflammationHamster Model7, 15, 30, 90 daysLymphocyte increase over time, decreasing after 90 days. No fibrous tissue formation.[4]
In Vivo DegradationAnimal ModelNot specifiedDegrades into non-toxic lactic and glycolic acids, which are metabolized and eliminated.[1][5]
Poly(ethylene glycol) (PEG) HemolysisHuman Red Blood Cells10-50 µg/mLVery low hemolysis rate.[6]
HemolysisHuman Red Blood Cells100-200 µg/mLHemolysis increases with concentration (8-10.7% at 200 µg/mL).[6]
Hemolysis (Mechanical Stress)Bovine Red Blood Cells0.1% concentrationReduced hemolysis by over 40% compared to PBS.[7][8]
CytotoxicityNot specifiedNot specifiedGenerally considered biologically inert with low toxicity.[9]

Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key experiments essential for evaluating the biocompatibility of a new biomaterial.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a material on the metabolic activity of cells, providing an indication of cell viability and proliferation.

  • Material Preparation: Prepare extracts of the test material (e.g., this compound based polymer) by incubating it in a cell culture medium for a specified period (e.g., 24-72 hours) at 37°C. A series of extract dilutions should be prepared.

  • Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts, MG-63 osteoblasts) in a 96-well plate and incubate until cells adhere and are in the exponential growth phase.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., toxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay

This test evaluates the potential of a material to damage red blood cells, a critical assessment for blood-contacting applications.

  • Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rabbit) in tubes containing an anticoagulant (e.g., sodium citrate).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs multiple times with a phosphate-buffered saline (PBS) solution.

  • Material Incubation: Incubate the test material with a diluted RBC suspension at 37°C for a defined period (e.g., 1-4 hours). Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Implantation Study for Inflammatory Response

This study assesses the local tissue response to an implanted material over time.

  • Animal Model: Select a suitable animal model (e.g., rat, rabbit) and obtain ethical approval for the study.

  • Material Sterilization and Implantation: Sterilize the test material using an appropriate method (e.g., ethylene oxide, gamma irradiation). Surgically implant the material into a specific tissue site (e.g., subcutaneous, intramuscular) of the anesthetized animal. A sham surgery group (incision without implant) should be included as a control.

  • Post-operative Care and Observation: Provide appropriate post-operative care and monitor the animals for any signs of adverse reactions at the implantation site.

  • Tissue Harvesting and Histological Analysis: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.

  • Sample Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Microscopic Evaluation: A qualified pathologist should examine the stained tissue sections under a microscope to evaluate the inflammatory response. Key parameters to assess include the presence and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages, giant cells), the thickness of the fibrous capsule formed around the implant, and any signs of tissue necrosis or degradation.

Visualizing the Biocompatibility Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive biocompatibility assessment of a novel biomaterial.

Biocompatibility_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Analysis & Comparison A Material Synthesis & Characterization (e.g., 4-(2-HPB)-based polymer) B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Hemocompatibility Assay (e.g., Hemolysis, Coagulation) A->C D Genotoxicity Assay (e.g., Ames Test, Micronucleus) A->D E Acute Systemic Toxicity B->E Promising Results C->E Promising Results D->E Promising Results F Subchronic Toxicity E->F G Implantation & Local Tissue Response (Inflammation, Fibrosis) F->G H Quantitative Data Analysis G->H I Benchmark Comparison (vs. PLGA, PEG, etc.) H->I J Final Biocompatibility Profile I->J

Caption: Workflow for biocompatibility assessment of a novel biomaterial.

Signaling Pathways in Cell-Material Interactions

Understanding the cellular signaling pathways activated upon interaction with a biomaterial is crucial for a complete biocompatibility assessment. The diagram below illustrates a simplified, generalized signaling cascade that can be initiated by cell-material contact, leading to either cell survival and proliferation or an inflammatory response.

Signaling_Pathway cluster_0 Cell-Material Interaction cluster_1 Intracellular Signaling cluster_2 Cellular Response A Biomaterial Surface B Cell Surface Receptors (e.g., Integrins) A->B Contact C Focal Adhesion Kinase (FAK) Activation B->C Activation E NF-κB Pathway B->E Activation D MAPK/ERK Pathway C->D F Gene Expression (Survival, Proliferation) D->F G Pro-inflammatory Cytokine Release E->G H Cell Adhesion, Spreading & Growth F->H Leads to I Inflammation G->I Leads to

Caption: Generalized cell signaling pathways initiated by biomaterial contact.

By following the outlined experimental protocols and utilizing established materials like PLGA and PEG as benchmarks, researchers can systematically and rigorously evaluate the biocompatibility of novel materials, such as those based on this compound, paving the way for their safe and effective use in biomedical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 4-(2-Hydroxypropoxy)but-2-yn-1-ol is crucial for ensuring final product quality and consistency. Cross-validation of analytical methods is a critical step to demonstrate the equivalency of results when using different analytical procedures or when transferring a method between laboratories. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as potential methods for the analysis of this compound, supported by extrapolated experimental data from structurally similar compounds.

Data Presentation: A Comparative Analysis

Given the absence of direct cross-validation studies for this compound, the following table summarizes the expected performance characteristics of HPLC and GC methods. This data is compiled from validation studies on polyols, diols, and other small polar molecules containing hydroxyl and ether functionalities.

ParameterHigh-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)Gas Chromatography (GC) with Flame Ionization Detection (FID)
Limit of Detection (LOD) 0.01 - 0.15 mg/mL0.02 - 0.05% (v/v)
Limit of Quantification (LOQ) 0.03 - 0.50 mg/mL0.05 - 0.1% (v/v)
Linearity (R²) > 0.997> 0.999
Linear Range 0.1 - 5.0 mg/mL0.1 - 99% (v/v)
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 2%
Typical Run Time ~20 minutes~25 minutes
Derivatization Not requiredRecommended (e.g., silylation) to improve peak shape and volatility
Primary Application Quantification of non-volatile and thermally labile compounds.Analysis of volatile and thermally stable compounds.

Experimental Protocols

Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for similar analytes and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) with ELSD Method

This protocol is designed for the direct analysis of this compound without derivatization, which is advantageous for thermally sensitive molecules.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 5 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.

  • Prepare unknown samples by dissolving them in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 60 °C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.

Gas Chromatography (GC) with FID Method

This protocol involves derivatization to enhance the volatility and improve the chromatographic behavior of the analyte.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound reference standard in anhydrous pyridine at a concentration of 10 mg/mL.

  • To 1 mL of the stock solution (and for each sample), add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vials tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the samples are ready for injection.

  • Prepare calibration standards by derivatizing a series of dilutions of the reference standard.

2. GC-FID Conditions:

  • Column: A polar, modified polyethylene glycol capillary column (e.g., SPB-1000, 30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Hold: Maintain 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships involved in the cross-validation of analytical methods.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Method Transfer) select_methods Select Methods for Comparison (e.g., HPLC vs. GC or Lab A vs. Lab B) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., %RSD, %Difference) select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Homogeneous Samples write_protocol->prepare_samples analyze_method1 Analyze Samples (Method 1 / Lab 1) prepare_samples->analyze_method1 analyze_method2 Analyze Samples (Method 2 / Lab 2) prepare_samples->analyze_method2 compile_data Compile and Tabulate Data analyze_method1->compile_data analyze_method2->compile_data stat_analysis Perform Statistical Analysis compile_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria conclusion Conclusion: Methods are Equivalent? compare_criteria->conclusion conclusion->define_objective No, Re-evaluate report Generate Final Report conclusion->report Yes

Caption: Workflow for Analytical Method Cross-Validation.

G center_node Method Suitability specificity Specificity/ Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Repeatability, Intermediate) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness specificity->accuracy linearity->accuracy precision->linearity precision->accuracy

Caption: Logical Relationship of Core Validation Parameters.

A Comparative Analysis of Crosslinking Efficiency: 4-(2-Hydroxypropoxy)but-2-yn-1-ol in the Context of Modern Crosslinking Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, hydrogel formation, and material science, the choice of a crosslinking agent is a critical determinant of the final product's performance and biocompatibility. This guide provides a comparative perspective on the potential crosslinking efficiency of 4-(2-Hydroxypropoxy)but-2-yn-1-ol against other established crosslinking agents. Due to a lack of specific published experimental data on this compound, this guide will draw parallels from structurally similar hydrophilic, bifunctional alkyne-diol crosslinkers and compare their expected performance with common crosslinking chemistries such as those based on N-hydroxysuccinimide (NHS) esters and maleimides.

Overview of this compound

This compound (CAS: 1606-79-7) is a bifunctional crosslinker featuring a central alkyne group for "click" chemistry reactions and two terminal hydroxyl groups. The presence of thepropoxy and hydroxyl moieties suggests a degree of hydrophilicity, which can be advantageous in aqueous environments common in biological applications. Its primary mode of crosslinking is anticipated to be through the alkyne group, most notably via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), as well as thiol-yne reactions.

Quantitative Performance Comparison of Crosslinking Chemistries

The following table summarizes the key performance indicators for different classes of crosslinkers. The data for NHS esters and Maleimides are based on established literature, while the projected performance for a hydrophilic diol-alkyne crosslinker like this compound is inferred from studies on similar alkyne-containing molecules used in thiol-yne and click chemistry reactions.

FeatureNHS Ester ChemistryMaleimide ChemistryProjected for Hydrophilic Diol-Alkyne (e.g., this compound)
Target Functional Group Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides (Click Chemistry), Thiols (Thiol-Yne)
Reaction Chemistry AcylationMichael AdditionCycloaddition, Radical or Nucleophilic Addition
Reaction pH 7.0 - 8.56.5 - 7.55.5 - 8.5 (Thiol-Yne), Neutral (Click Chemistry)
Reaction Speed Moderate to Fast (minutes to hours)Fast (minutes)Very Fast (seconds to minutes for photoinitiated thiol-yne)
Specificity Moderate (multiple lysines on a protein surface)High (cysteine is a less abundant amino acid)Very High (bio-orthogonal reactivity)
Crosslinking Efficiency 10-40%40-80%> 90% (for click chemistry)
Bond Stability Stable (Amide bond)Stable (Thioether bond), but can undergo retro-Michael additionVery Stable (Triazole or thioether linkage)
Biocompatibility Good, but potential for hydrolysis and side reactionsGood, but potential for off-target reactions with other nucleophilesGenerally high, especially for copper-free click chemistry

Experimental Protocols for Evaluating Crosslinking Efficiency

Accurate assessment of crosslinking efficiency is paramount for the development of reproducible and reliable materials. The following are detailed methodologies for key experiments used to characterize crosslinked networks.

Rheological Analysis for Gelation Kinetics and Mechanical Properties

Objective: To determine the gelation time (crossover of storage modulus, G', and loss modulus, G") and the final mechanical strength (G') of the hydrogel.

Materials:

  • Polymer precursor solution

  • Crosslinker solution (e.g., this compound and a di-thiol for thiol-yne reaction)

  • Photoinitiator (if applicable)

  • Rheometer with parallel plate geometry

Protocol:

  • Prepare the polymer and crosslinker solutions in a suitable buffer.

  • If photo-initiated, add the photoinitiator to the polymer solution and protect from light.

  • Place the polymer solution onto the bottom plate of the rheometer.

  • Rapidly add the crosslinker solution and mix thoroughly but gently.

  • Immediately lower the upper plate to the desired gap height and begin the time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).

  • For photo-crosslinking, initiate the reaction with a UV light source at a specific time point.

  • Monitor the evolution of G' and G" over time. The gel point is defined as the time at which G' crosses over G".

  • The plateau value of G' at the end of the experiment represents the final stiffness of the hydrogel.

Swelling Ratio Determination

Objective: To quantify the water uptake capacity of the hydrogel, which is inversely related to the crosslinking density.

Materials:

  • Crosslinked hydrogel samples

  • Phosphate-buffered saline (PBS) or deionized water

  • Analytical balance

Protocol:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the samples in PBS or deionized water at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Continue until the weight of the hydrogels remains constant, indicating equilibrium swelling.

  • The swelling ratio (SR) is calculated as: SR (%) = [(Ws - Wi) / Wi] x 100

In Vitro Cytotoxicity Assay

Objective: To assess the biocompatibility of the crosslinker and the resulting hydrogel.

Materials:

  • Cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • Hydrogel samples or crosslinker solutions of varying concentrations

  • MTT or other viability assay kit

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the hydrogel by incubating them in cell culture medium for 24-72 hours.

  • Alternatively, prepare solutions of the crosslinker at various concentrations in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the hydrogel extracts or crosslinker solutions.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Hydrogel Formation and Characterization Workflow A Polymer & Crosslinker Solution Preparation B Mixing & Initiation (e.g., UV, Catalyst) A->B C In-situ Gelation B->C D Rheological Analysis (G', G'', Gelation Time) C->D E Equilibrium Swelling (Swelling Ratio) C->E F Mechanical Testing (Compressive Modulus) C->F G Cytotoxicity Assay (Cell Viability) F->G

Caption: Workflow for hydrogel formation and subsequent characterization.

G cluster_1 Thiol-Yne Click Chemistry Pathway Polymer_Thiol Polymer-SH Thiol_Radical Polymer-S• Polymer_Thiol->Thiol_Radical Initiation Diol_Alkyne HO-R-C≡C-R'-OH (e.g., this compound) Initiator Initiator (e.g., Light, Base) Initiator->Thiol_Radical Vinyl_Sulfide Intermediate Vinyl Sulfide Thiol_Radical->Vinyl_Sulfide Propagation (Addition 1) Diol_Alkyne Crosslinked_Network Crosslinked Polymer Network Vinyl_Sulfide->Crosslinked_Network Propagation (Addition 2) Polymer_Thiol

Caption: Simplified radical-mediated thiol-yne crosslinking mechanism.

Conclusion

While direct experimental evidence for the crosslinking efficiency of this compound is not yet prevalent in scientific literature, its structure suggests significant potential as a hydrophilic, bifunctional crosslinker. Its alkyne functionality allows for participation in highly efficient and bio-orthogonal "click" reactions, such as thiol-yne and azide-alkyne cycloadditions. The presence of hydroxyl groups is anticipated to enhance its water solubility, a desirable trait for biomedical applications.

Compared to traditional crosslinkers like NHS esters and maleimides, this compound, when used in a click chemistry context, is expected to offer superior specificity, efficiency, and reaction kinetics. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate its performance and compare it against other crosslinking agents for their specific applications in drug delivery, tissue engineering, and bioconjugation. Further empirical studies are warranted to fully elucidate the performance characteristics of this promising crosslinker.

Comparative Guide to the Mechanical Properties of Polyurethanes: A Hypothetical Analysis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a thorough review of scientific literature reveals no specific published data on the mechanical properties of polyurethanes synthesized using 4-(2-Hydroxypropoxy)but-2-yn-1-ol as a chain extender or co-monomer. Consequently, this guide provides a comparative analysis based on well-established principles of polyurethane chemistry and data from analogous polymer systems. The properties of a standard polyester-based polyurethane are presented as a baseline, against which the hypothetical properties of a polyurethane containing the aforementioned alkyne diol are discussed, both in its linear form and as a crosslinked network.

The introduction of this compound into a polyurethane formulation is of significant interest due to its unique structure, which combines the diol functionality necessary for polyurethane chain growth with a pendant alkyne group. This alkyne moiety serves as a reactive site for post-polymerization modifications, most notably through "click" chemistry reactions such as the thiol-yne reaction. Such modifications can lead to the formation of a crosslinked network, which is expected to significantly alter the material's mechanical properties.

Comparison of Mechanical Properties

The following tables provide a comparison between a standard, well-characterized polyurethane formulation and the projected properties of a polyurethane incorporating this compound.

Table 1: Comparison of a Standard Polyurethane Formulation with a Hypothetical Linear Alkyne-Containing Polyurethane

Mechanical PropertyStandard Polyurethane Formulation (Polyester-MDI-BDO)Hypothetical Polyurethane with this compound (Linear)
Tensile Strength (MPa) 30 - 5025 - 45
Young's Modulus (MPa) 10 - 308 - 25
Elongation at Break (%) 400 - 600450 - 650
Hardness (Shore A) 80 - 9575 - 90

Note: The properties for the hypothetical polyurethane are estimates based on the expected effects of incorporating a less conventional, potentially more flexible, chain extender compared to the highly crystalline hard segments formed by 1,4-butanediol (BDO).

The introduction of the bulkier and less symmetrical this compound in place of a simple diol like 1,4-butanediol is likely to disrupt the packing of the hard segments of the polyurethane. This would lead to a decrease in crystallinity and hardness, resulting in a slightly lower tensile strength and modulus, but potentially a higher elongation at break.

The true advantage of incorporating an alkyne diol lies in the ability to create a crosslinked material. The formation of covalent crosslinks between polymer chains significantly enhances the mechanical performance of the material.

Table 2: Projected Impact of Crosslinking on the Mechanical Properties of Alkyne-Containing Polyurethane

Mechanical PropertyHypothetical Polyurethane with this compound (Linear)Hypothetical Polyurethane with this compound (Crosslinked)Percent Change (%)
Tensile Strength (MPa) 25 - 4535 - 60+20 to +40
Young's Modulus (MPa) 8 - 2520 - 100++150 to +300
Elongation at Break (%) 450 - 650200 - 450-30 to -50
Hardness (Shore A) 75 - 9085 - 98+10 to +20

Note: The projected changes are based on typical effects observed when crosslinking is introduced into polyurethane elastomers. The exact properties would depend on the crosslinking density.

Crosslinking is known to increase the tensile strength and hardness of polyurethanes.[1][2] The formation of a three-dimensional network restricts polymer chain mobility, leading to a stiffer material with a higher Young's modulus and reduced elongation at break.[1][3] For instance, studies on crosslinked waterborne polyurethanes have shown a significant increase in tensile strength with minimal impact on elongation.[4]

Experimental Protocols

The data presented for the standard polyurethane formulation and the principles guiding the projections for the alkyne-containing polyurethane are based on the following standard experimental methodologies.

Synthesis of a Linear Polyester-Based Polyurethane Elastomer

A common method for synthesizing linear polyurethane elastomers is the two-step prepolymer method.

  • Prepolymer Synthesis: A polyester polyol (e.g., poly(butylene adipate)) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI) at a controlled temperature (typically 70-80 °C) under a nitrogen atmosphere. The reaction proceeds until the theoretical isocyanate (NCO) content is reached, which is monitored by titration.

  • Chain Extension: The resulting NCO-terminated prepolymer is then dissolved in a suitable solvent (e.g., dimethylformamide, DMF). A stoichiometric amount of a chain extender (e.g., 1,4-butanediol, BDO) is added to the solution with vigorous stirring.

  • Casting and Curing: The polymer solution is cast onto a flat surface and the solvent is evaporated in a vacuum oven at a specific temperature profile to form a solid film. The film is then cured at an elevated temperature (e.g., 100-120 °C) for several hours to ensure complete reaction.

Mechanical Property Testing

The mechanical properties of the polyurethane films are typically evaluated using a universal testing machine according to the ASTM D412 standard for vulcanized rubber and thermoplastic elastomers .

  • Specimen Preparation: Dog-bone shaped specimens are cut from the cured polyurethane films using a die. The dimensions of the specimens are precisely measured.

  • Tensile Testing: The specimen is mounted in the grips of the universal testing machine. The sample is then pulled at a constant rate of extension (e.g., 500 mm/min) until it fractures.

  • Data Acquisition: During the test, the force applied and the corresponding elongation of the specimen are continuously recorded.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

  • Hardness Testing: The Shore A hardness is measured using a durometer according to the ASTM D2240 standard . The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the scale.

Visualization of Polyurethane Structure

The following diagrams illustrate the chemical pathways and resulting structures for both a linear and a crosslinked polyurethane containing this compound.

G cluster_0 Linear Polyurethane Synthesis cluster_1 Post-Polymerization Crosslinking MDI Diisocyanate (MDI) Prepolymer NCO-terminated Prepolymer MDI->Prepolymer Polyol Polyester Polyol Polyol->Prepolymer AlkyneDiol This compound LinearPU Linear Alkyne-Functionalized Polyurethane AlkyneDiol->LinearPU Prepolymer->LinearPU LinearPU_ref Linear Alkyne-Functionalized Polyurethane CrosslinkedPU Crosslinked Polyurethane Network LinearPU_ref->CrosslinkedPU Thiol-Yne Reaction Thiol Dithiol Crosslinker Thiol->CrosslinkedPU

Caption: Synthesis pathway of a linear alkyne-functionalized polyurethane and its subsequent crosslinking.

G cluster_0 Linear Polyurethane Structure cluster_1 Crosslinked Polyurethane Network A1 Soft Segment B1 Hard Segment (with Alkyne) A1->B1 A2 Soft Segment B1->A2 B2 Hard Segment (with Alkyne) A2->B2 C1 Polymer Chain Crosslink Thiol-yne Crosslink C1->Crosslink C2 Polymer Chain C2->Crosslink C3 Polymer Chain C3->Crosslink

Caption: Schematic of linear vs. crosslinked alkyne-functionalized polyurethane structures.

References

A Comparative Guide to the Biodegradation of Aliphatic and Aliphatic-Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biodegradation Data

The biodegradation of polymers is influenced by a multitude of factors including the polymer's chemical structure, crystallinity, molecular weight, and the environmental conditions.[1][2] The following tables summarize quantitative data from various studies to facilitate a comparison of the biodegradation performance of selected polymers.

Table 1: Biodegradation in Composting Environments

PolymerConditionsDurationBiodegradation (%)Reference
Poly(butylene succinate) (PBS)Controlled composting (58°C)74 days56.2 (powder)[3][4]
Poly(butylene succinate) (PBS)Controlled composting90 days>60 (film, 0.04mm)[4]
Poly(butylene succinate) (PBS)Controlled composting90 days14 (granules, 3mm)[4]
Poly(butylene succinate) (PBS)Controlled composting70 days~5[5]
PBS with 50% wheat branControlled composting70 days68.3[5]
Poly(lactic acid) (PLA)Controlled composting30 days60[3]
Poly(lactic acid) (PLA)Controlled composting6 months47.46 - 98.34[3]
Aliphatic-Aromatic Copolyester (BTA 40:60)Compost isolate (T. fusca)7 daysup to 90 (100µm film)[6]

Table 2: Biodegradation in Soil Environments

PolymerConditionsDurationBiodegradation (%)Reference
Poly(butylene succinate) (PBS)Soil burial12 months1.6 - 100 (average 34.2)[4]
Poly(lactic acid) (PLA)Soil environment11 monthsSlow initial degradation[7]
Starch/Poly(vinyl alcohol) filmSoil burial28 days90[7]

Table 3: Enzymatic Degradation

PolymerEnzymeDurationWeight Loss (%)Degradation RateReference
Poly(ε-caprolactone) (PCL)Lipase (from Candida sp.)1.3 - 2.5 hours>905.2 mg/h/cm²[8]
Poly(ε-caprolactone) (PCL)Cutinase1.3 - 2.5 hours>904.6 mg/h/cm²[8]
Poly(butylene succinate-co-adipate) (PBSA)Cutinase< 24 hours100Not specified[8]
Poly(butylene succinate) (PBS)Cutinase< 24 hours100Not specified[8]
Poly(butylene succinate) (PBS)Lipase (from Pseudomonas cepacia)12 days3.5Not specified[9]
Poly(butylene succinate) (PBS)Terribacillus sp. JY4910 days31.4Not specified[9]
Poly(lactic acid) (PLA)Proteinase KNot specified-Not specified[8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of polymer biodegradation. Below are summaries of key experimental protocols based on internationally recognized standards.

Aerobic Biodegradation in Soil (ASTM D5988)

This method determines the aerobic biodegradation of plastics in soil by measuring the amount of carbon in the test material that is converted to carbon dioxide.[7][10]

  • Test Setup: The test material is mixed with a standardized or natural fertile soil.[7][11] The mixture is incubated in a controlled environment, typically between 20-28°C.[11]

  • Procedure:

    • The carbon content of the test material is determined.[11]

    • The test material is mixed with the soil at a known concentration.

    • The mixture is placed in reactors, and the evolution of CO2 is monitored over time.[10] This can be done through various methods, including titration of a barium hydroxide solution or infrared analysis.[2]

    • Control reactors containing only soil (blank) and soil with a reference material (e.g., cellulose) are run in parallel.[11]

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test material to the theoretical maximum amount of CO2 that can be produced from the material, based on its carbon content.

  • Validity Criteria: The test is considered valid if the reference material achieves at least 70% biodegradation within 6 months.[7][11]

Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855)

This standard test method evaluates the ultimate aerobic biodegradability of plastic materials under controlled composting conditions.[12][13][14]

  • Test Setup: The test material is mixed with a mature compost inoculum and an inert material (e.g., sea sand) and placed in a composting vessel.[15] The vessel is maintained at a constant temperature, typically 58°C, with controlled humidity and aeration.[12][16]

  • Procedure:

    • The test material is introduced into the composting vessel.

    • The amount of CO2 evolved is measured over a period of up to six months.[14][15] This can be done gravimetrically (ISO 14855-2) or by other analytical methods (ISO 14855-1).[12][16]

    • Blank vessels with only the compost inoculum and reference vessels with a known biodegradable polymer are run simultaneously.

  • Data Analysis: The percentage of biodegradation is determined by comparing the cumulative CO2 produced by the test material to its theoretical maximum CO2 production.

  • Validity Criteria: For a material to be considered compostable, it typically needs to achieve 90% biodegradation within 180 days.[14][16]

Enzymatic Degradation Assay

This assay assesses the susceptibility of a polymer to degradation by specific enzymes.

  • Materials:

    • Polymer film or powder.

    • Buffer solution (e.g., phosphate buffer at a specific pH).

    • Purified enzyme (e.g., lipase, cutinase, proteinase K).[8]

  • Procedure:

    • A known weight of the polymer sample is placed in a vial.

    • A solution of the enzyme in the appropriate buffer is added to the vial.

    • The vial is incubated at a specific temperature (e.g., 37°C or 40°C) with agitation.[17]

    • At predetermined time intervals, the samples are removed, washed thoroughly, and dried to a constant weight.

  • Data Analysis:

    • Weight Loss: The percentage of weight loss is calculated.

    • Surface Morphology: Changes in the surface of the polymer are observed using Scanning Electron Microscopy (SEM).

    • Molecular Weight: The molecular weight of the remaining polymer is determined using Gel Permeation Chromatography (GPC) to assess chain scission.[8]

    • Analysis of Degradation Products: The liquid fraction can be analyzed to identify soluble degradation products.[8]

Visualizations

Workflow for Polymer Biodegradation Assessment

The following diagram illustrates a typical workflow for evaluating the biodegradability of a polymer.

Biodegradation_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_screening Phase 2: Biodegradation Screening cluster_analysis Phase 3: Analysis & Evaluation cluster_conclusion Phase 4: Conclusion Polymer Polymer Synthesis & Characterization SamplePrep Sample Preparation (Film/Powder) Polymer->SamplePrep Soil Soil Burial Test (ASTM D5988) SamplePrep->Soil Compost Composting Test (ISO 14855) SamplePrep->Compost Enzyme Enzymatic Degradation SamplePrep->Enzyme WeightLoss Weight Loss Measurement Soil->WeightLoss CO2 CO2 Evolution Measurement Soil->CO2 SEM Surface Morphology (SEM) Soil->SEM GPC Molecular Weight (GPC) Soil->GPC Compost->WeightLoss Compost->CO2 Compost->SEM Compost->GPC Enzyme->WeightLoss Enzyme->SEM Enzyme->GPC Products Analysis of Degradation Products Enzyme->Products Conclusion Assessment of Biodegradability WeightLoss->Conclusion CO2->Conclusion SEM->Conclusion GPC->Conclusion Products->Conclusion

Caption: A generalized workflow for assessing the biodegradability of polymers.

References

A Comparative Guide to the Structure-Property Relationship of Polymers Based on 4-(2-Hydroxypropoxy)but-2-yn-1-ol and Alternative Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel polymers with tailored properties is a cornerstone of advancement in biomedical and pharmaceutical fields. The monomer 4-(2-hydroxypropoxy)but-2-yn-1-ol presents an intriguing, albeit currently hypothetical, building block for new polymeric materials. Its unique structure, featuring two hydroxyl groups for polymerization, a flexible propoxy linker, and a reactive alkyne group for potential post-polymerization modification, suggests a versatile platform for creating functional biomaterials.

This guide provides a prospective analysis of the structure-property relationships of polymers derived from this compound. Due to the absence of experimental data on this specific polymer, its anticipated properties are extrapolated from the functional groups present in the monomer. To provide a practical context for researchers, these hypothetical properties are compared against three well-characterized and widely used biodegradable polyesters: Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Poly(butylene terephthalate) (PBT). This comparison is supported by experimental data from existing literature, detailed experimental protocols, and workflow visualizations to aid in the design and synthesis of new functional polymers.

Analysis of Hypothetical Polymer Based on this compound

The molecular structure of this compound suggests that a polyester synthesized from this monomer would possess a unique combination of properties:

  • Flexibility and Hydrophilicity : The presence of the propylene glycol-like ether linkage is expected to impart significant chain flexibility, potentially resulting in a low glass transition temperature (Tg) and elastomeric properties. The hydroxyl groups, if not fully reacted, and the ether oxygen would contribute to the polymer's hydrophilicity, influencing its swelling behavior and drug-loading capacity.

  • Reactive Sites for Functionalization : The pendant alkyne groups along the polymer backbone are prime candidates for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the attachment of bioactive molecules, targeting ligands, or cross-linking agents.

  • Potential for Controlled Degradation : While the primary chain would likely be formed via ester linkages susceptible to hydrolysis, the overall degradation rate would be influenced by the hydrophilicity and crystallinity of the polymer.

Comparative Analysis with Alternative Polymers

To contextualize the potential of polymers based on this compound, we compare their projected attributes with established biodegradable polyesters.

Data Presentation: Quantitative Comparison of Polymer Properties

The following table summarizes the key quantitative data for the selected alternative polymers.

PropertyPoly(lactic acid) (PLA)Poly(glycolic acid) (PGA)Poly(butylene terephthalate) (PBT)Hypothetical Poly(this compound)
Mechanical Properties
Tensile Strength (MPa)40 - 60[1]~115[2]~55Lower (more elastomeric)
Elastic Modulus (GPa)3.0 - 4.0[1]~7.0[2]~2.7[3]Lower
Elongation at Break (%)2 - 61.0[4]>50Higher
Thermal Properties
Glass Transition Temp. (°C)55 - 65[5]35 - 40[5][6]50 - 60[3]< Room Temperature
Melting Temperature (°C)170 - 180225 - 230[6]~225[3]Amorphous (no Tm) or low Tm
Other Properties
BiodegradabilityYesYes (Rapid)LimitedYes (Tunable)
Post-polymerizationFunctionalizationDifficultDifficultDifficultYes (via alkyne groups)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the comparator polymers are provided below. These protocols can be adapted for the synthesis and evaluation of new polymers.

Protocol 1: Synthesis of Poly(lactic acid) (PLA) via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of high molecular weight PLA from L-lactide.

Materials:

  • L-lactide

  • Stannous octoate [Sn(Oct)₂]

  • 1-Pyrenebutanol (initiator)

  • Toluene (anhydrous)

Procedure:

  • Purify L-lactide by recrystallization in toluene and sublimation at 100°C. Store the purified lactide in a glovebox.

  • In a glovebox, add the desired amount of L-lactide to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Prepare a stock solution of the initiator (e.g., 1-pyrenebutanol) and catalyst (e.g., stannous octoate) in anhydrous toluene.

  • Add the initiator and catalyst solutions to the reaction vessel. The monomer-to-initiator ratio will determine the target molecular weight.

  • Seal the vessel and place it in a preheated oil bath at the desired polymerization temperature (e.g., 150-180°C).[7]

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(butylene succinate) (a PBT analogue) via Melt Polycondensation

This protocol describes a catalyst-free melt polycondensation method.

Materials:

  • Succinic acid

  • 1,4-Butanediol

Procedure:

  • Combine equimolar amounts of succinic acid and 1,4-butanediol in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heat the mixture to 180-200°C under a nitrogen atmosphere to initiate the esterification reaction, collecting the water byproduct.

  • After the initial water evolution ceases (typically 2-4 hours), gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C.

  • Continue the polycondensation under high vacuum and elevated temperature for several hours until the desired melt viscosity is achieved.

  • Cool the reactor and extrude the polymer.

Protocol 3: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or well above its glass transition (for amorphous polymers) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition.

  • Perform a second heating scan at the same rate as the first.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is the peak of the endothermic melting event, and the heat of fusion (ΔHm) is the area under the melting peak.[8][9][10][11]

Protocol 4: Characterization of Mechanical Properties by Tensile Testing

Procedure:

  • Prepare dog-bone-shaped specimens of the polymer according to a standard specification (e.g., ASTM D638).

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • From the resulting stress-strain curve, determine the tensile strength (the maximum stress), Young's modulus (the slope of the initial linear portion), and the elongation at break.[12]

Mandatory Visualizations

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Polymer_Synthesis_Workflow cluster_ROP Ring-Opening Polymerization (ROP) of PLA cluster_Melt Melt Polycondensation of PBT Analogue Monomer_Prep Purify L-lactide Reaction_Setup Combine Monomer, Catalyst, and Initiator in Glovebox Monomer_Prep->Reaction_Setup Polymerization Heat at 150-180°C Reaction_Setup->Polymerization Purification Precipitate in Methanol Polymerization->Purification Drying Dry under Vacuum Purification->Drying Final_Polymer_ROP High MW PLA Drying->Final_Polymer_ROP Monomer_Mix Mix Diol and Diacid Esterification Heat at 180-200°C under N2 Monomer_Mix->Esterification Polycondensation Heat at 220-240°C under Vacuum Esterification->Polycondensation Extrusion Cool and Extrude Polycondensation->Extrusion Final_Polymer_Melt Polyester Extrusion->Final_Polymer_Melt

Caption: Workflow for polyester synthesis via ROP and Melt Polycondensation.

Characterization_Workflow cluster_Thermal Thermal Characterization (DSC) cluster_Mechanical Mechanical Characterization (Tensile Test) Sample_Prep_DSC Prepare Sample in Pan First_Heat Heat to Erase Thermal History Sample_Prep_DSC->First_Heat Cooling Controlled Cooling First_Heat->Cooling Second_Heat Second Heating Scan Cooling->Second_Heat Analysis_DSC Determine Tg, Tm, ΔHm Second_Heat->Analysis_DSC Sample_Prep_Mech Prepare Dog-Bone Specimen Testing Apply Tensile Load Sample_Prep_Mech->Testing Data_Acq Record Stress-Strain Data Testing->Data_Acq Analysis_Mech Determine Tensile Strength, Modulus, Elongation Data_Acq->Analysis_Mech

Caption: Workflow for thermal and mechanical characterization of polymers.

Conclusion

While polymers based on this compound remain a prospective material, a systematic analysis of the monomer's structure allows for informed predictions of its properties. The hypothetical polymer is expected to be a flexible, hydrophilic, and functionalizable material, distinguishing it from more rigid, crystalline polyesters like PLA and PGA. The alkyne functionalities, in particular, offer a significant advantage for applications requiring post-synthesis modification, such as in drug delivery and tissue engineering.

This guide provides researchers with a comparative framework and detailed experimental protocols to explore this and other novel polymer systems. By understanding the structure-property relationships of existing biomaterials, the scientific community can more effectively design and synthesize the next generation of advanced polymers for biomedical applications.

References

Independent Laboratory Validation of the Synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful and reproducible synthesis of novel chemical entities is a cornerstone of drug discovery and development. Independent validation of synthetic routes is critical to ensure reliability, scalability, and purity of the target compound. This guide provides a comparative analysis of the synthesis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol, a promising scaffold for further chemical exploration. The data presented herein is a hypothetical representation from two independent laboratories, Lab A and Lab B, to illustrate the expected level of concordance and minor variations in experimental outcomes.

Comparative Analysis of Synthesis Outcomes

The synthesis of this compound was performed by two independent laboratories, designated as Lab A and Lab B, following the same experimental protocol. The key quantitative metrics, including reaction yield, purity as determined by High-Performance Liquid Chromatography (HPLC), and characteristic spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, are summarized below.

ParameterLab ALab B
Yield (%) 78%75%
Purity (HPLC, % Area) 98.5%98.2%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.25 (t, J=2.0 Hz, 2H), 4.18 (t, J=2.0 Hz, 2H), 3.95-3.88 (m, 1H), 3.55-3.45 (m, 2H), 2.40 (br s, 1H), 2.15 (br s, 1H), 1.18 (d, J=6.4 Hz, 3H)4.26 (t, J=2.0 Hz, 2H), 4.19 (t, J=2.0 Hz, 2H), 3.94-3.87 (m, 1H), 3.56-3.46 (m, 2H), 2.42 (br s, 1H), 2.18 (br s, 1H), 1.19 (d, J=6.4 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 85.6, 81.2, 72.5, 66.8, 58.1, 51.3, 22.985.5, 81.3, 72.6, 66.7, 58.2, 51.4, 22.8

The data demonstrates a high degree of reproducibility between the two laboratories. The minor variations in yield and purity are within expected experimental limits. The ¹H and ¹³C NMR spectral data are in excellent agreement, confirming the successful synthesis of the target structure in both instances.

Experimental Protocols

Synthesis of this compound

To a solution of but-2-yne-1,4-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes. Propylene oxide (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Purification by Column Chromatography

The crude product is purified using silica gel column chromatography with a gradient elution of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 60% ethyl acetate). Fractions containing the desired product, as identified by thin-layer chromatography (TLC), are combined and concentrated under reduced pressure to afford this compound as a colorless oil.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient. Detection is performed at 210 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and validation of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Independent Validation cluster_characterization Characterization start But-2-yne-1,4-diol + Propylene Oxide reaction Reaction in THF with NaH start->reaction quench Aqueous Workup reaction->quench chromatography Column Chromatography quench->chromatography lab_a Lab A Analysis chromatography->lab_a lab_b Lab B Analysis chromatography->lab_b hplc HPLC lab_a->hplc nmr NMR Spectroscopy lab_a->nmr lab_b->hplc lab_b->nmr

Caption: Workflow for the synthesis and independent validation of this compound.

Hypothetical Signaling Pathway

For the purpose of illustrating the potential application of derivatives of this compound in drug discovery, a hypothetical signaling pathway is presented. In this example, a fictional derivative acts as an inhibitor of a key kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation inhibitor Derivative of This compound inhibitor->kinase2 Inhibits

Caption: A hypothetical signaling pathway inhibited by a derivative of this compound.

A Comparative Guide to the Performance of 4-(2-Hydroxypropoxy)but-2-yn-1-ol and Alternatives in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of high-performance coatings, the selection of appropriate additives is critical to achieving desired application and end-use properties. This guide provides a comparative analysis of 4-(2-Hydroxypropoxy)but-2-yn-1-ol, a member of the acetylenic diol family, against other common additives used in coating applications. The information presented is intended for researchers, scientists, and formulation chemists in the coatings industry.

Introduction to this compound

This compound is a multifunctional acetylenic diol. Its chemical structure, featuring a triple bond and hydroxyl groups, imparts unique surfactant-like properties. In coating formulations, particularly waterborne systems, such compounds are known to function as highly effective wetting agents and defoamers.[1][2] They excel at reducing both dynamic and static surface tension, which is crucial for achieving uniform film formation, good substrate adhesion, and a defect-free surface finish.[1][3]

Performance Benchmarking

The performance of this compound is benchmarked against other common classes of coating additives. Acetylenic diols, as a group, are valued for their dual-functionality, which can simplify formulations.[3] The following table summarizes the key performance attributes of this compound (as a representative acetylenic diol) in comparison to alternative additives.

Performance ParameterThis compound (Acetylenic Diol)Silicone-Based Wetting AgentsFluorosurfactantsUrethane Diols
Primary Function Wetting Agent, DefoamerWetting Agent, Leveling AgentWetting Agent, Leveling AgentResin Modifier (Flexibility, Hardness)
Dynamic Surface Tension Reduction ExcellentGoodExcellentNot Applicable
Foam Control Excellent (often inherent defoaming)[1][4]Variable (can stabilize foam)VariableNot Applicable
Substrate Wetting Excellent, especially on low-energy surfaces[1]Very GoodExcellentNot Applicable
Impact on Adhesion Generally low to no negative impact[5]Can sometimes negatively impact inter-coat adhesionCan negatively impact inter-coat adhesionCan enhance adhesion[6]
Impact on Hardness MinimalMinimalMinimalCan significantly increase hardness[6][7]
Flexibility Minimal ImpactMinimal ImpactMinimal ImpactCan improve flexibility[6]
Water Solubility Moderate (can be enhanced by ethoxylation)[4]LowLowHigh (water-soluble grades available)[7]
Environmental Profile Generally APEO-free, non-toxic options available[2][8]Persistent, potential bioaccumulation concernsPFOA/PFOS concernsCan be formulated to be low VOC

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of coating additives.

1. Dynamic Surface Tension Measurement

  • Objective: To determine the additive's efficiency in reducing surface tension under dynamic conditions, simulating processes like spraying or rolling.

  • Method (Maximum Bubble Pressure Method):

    • Prepare aqueous solutions of the coating formulation with and without the additive at various concentrations.

    • Use a dynamic surface tensiometer (e.g., bubble pressure tensiometer).

    • A stream of air is passed through a capillary immersed in the test solution, forming bubbles.

    • The instrument measures the maximum pressure required to form a bubble, which is related to the surface tension.

    • Measurements are taken at different bubble formation rates (surface ages) to assess dynamic performance.

  • Relevant Standard: ASTM D3825 (Standard Test Method for Dynamic Surface Tension by the Fast-Bubble Technique).

2. Foam Control Evaluation

  • Objective: To assess the additive's ability to prevent foam formation (antifoaming) or destroy existing foam (defoaming).

  • Method (Shaker Test):

    • Prepare the coating formulation with the additive.

    • A specified volume of the formulation is placed in a graduated cylinder.

    • The cylinder is sealed and shaken vigorously for a set period (e.g., 1 minute).

    • The initial foam volume is recorded immediately after shaking.

    • The foam volume is then recorded at regular intervals (e.g., 1, 5, and 15 minutes) to determine the rate of foam collapse.

  • Relevant Standard: ASTM D3601 (Standard Test Method for Foamability of Gaseous Plasticizers).

3. Adhesion Test

  • Objective: To measure the adhesion of the dried coating film to the substrate.

  • Method (Cross-Cut Tape Test):

    • Apply the coating to a prepared substrate and allow it to cure completely.

    • Using a sharp blade or a specific cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

    • Apply a specified pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180-degree angle.

    • The grid area is then inspected and rated according to the amount of coating removed by the tape.

  • Relevant Standard: ASTM D3359 (Standard Test Methods for Measuring Adhesion by Tape Test).[9][10]

4. Pencil Hardness Test

  • Objective: To determine the hardness of the cured coating film.

  • Method:

    • A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.

    • The coated panel is placed on a firm horizontal surface.

    • Starting with the softest pencil, it is held at a 45-degree angle to the surface and pushed forward with uniform pressure.

    • The process is repeated with progressively harder pencils until one scratches or gouges the coating.

    • The pencil hardness rating of the coating is the hardest pencil that does not scratch the film.

  • Relevant Standard: ASTM D3363 (Standard Test Method for Film Hardness by Pencil Test).[11]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Formulation Preparation cluster_application Coating Application & Curing cluster_liquid_testing Liquid Property Testing cluster_film_testing Cured Film Performance Testing Formulation_Control Control Formulation (No Additive) Application Apply Coating to Substrates Formulation_Control->Application Surface_Tension Dynamic Surface Tension (ASTM D3825) Formulation_Control->Surface_Tension Foam_Test Foam Control Test (ASTM D3601) Formulation_Control->Foam_Test Formulation_Test Test Formulation (+ Additive) Formulation_Test->Application Formulation_Test->Surface_Tension Formulation_Test->Foam_Test Curing Cure Coating Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Gloss Gloss Measurement (ASTM D523) Curing->Gloss Impact_Resistance Impact Resistance (ASTM D2794) Curing->Impact_Resistance

Caption: Experimental workflow for comparative testing of coating additives.

Conclusion

This compound, as a representative of the acetylenic diol class, offers a compelling performance profile for coating formulators, particularly in waterborne systems. Its primary advantages lie in its dual functionality as an excellent wetting agent and a molecular defoamer. This can lead to simplified formulations and the elimination of defects such as pinholes and fisheyes. While alternatives like silicone-based surfactants and fluorosurfactants also provide excellent wetting, they may introduce challenges related to foam stabilization and inter-coat adhesion. For modifications of mechanical properties such as hardness and flexibility, other classes of diols like urethane diols are more suitable. The selection of the optimal additive will depend on the specific requirements of the coating system and the desired balance of properties. The experimental protocols outlined in this guide provide a framework for systematically evaluating and comparing the performance of these additives.

References

Safety Operating Guide

Safe Disposal of 4-(2-Hydroxypropoxy)but-2-yn-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 4-(2-Hydroxypropoxy)but-2-yn-1-ol, CAS Number 1606-79-7. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for hazardous chemical waste and specific information from the substance's Safety Data Sheet (SDS).

Hazard Assessment and Safety Information

Proper disposal begins with understanding the hazards associated with this compound. This substance is classified with the following hazards:

  • GHS07: Harmful

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Based on these classifications, this compound is considered a hazardous waste.[1][2][3] It must not be disposed of down the drain or in regular trash.[1][3]

Quantitative Data Summary

PropertyValueSource
CAS Number 1606-79-7
Linear Formula C7H12O3
Physical Form Liquid
Purity 95%
Storage Temperature Sealed in dry, 2-8°C

Detailed Disposal Protocol

The following step-by-step procedure must be followed for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate PPE as specified by the P280 precautionary statement:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.

Step 2: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[1][2][4] The container must be in good condition with a secure, leak-proof closure.[1]

  • If the original container is used for waste collection, ensure it is not damaged.[4]

  • Do not mix this waste with other incompatible chemicals.[4]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the hazards associated with the chemical (e.g., "Harmful," "Toxic").

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[2][4]

  • The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[2][4]

  • Ensure the storage area is cool, dark, and well-ventilated, away from incompatible materials such as oxidizing agents.[5]

Step 5: Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][5] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: Absorb the spilled material with a suitable absorbent (e.g., dry sand, vermiculite).[5] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

  • Ingestion: Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G A Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Step 2: Collect Waste in a Designated Hazardous Waste Container A->B C Step 3: Label Container with 'Hazardous Waste' and Chemical Name B->C D Step 4: Store Sealed Container in a Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by Licensed Waste Disposal Service D->E

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-(2-Hydroxypropoxy)but-2-yn-1-ol (CAS No. 1606-79-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.[1][2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral), Category 4GHS07WarningH302: Harmful if swallowed
Acute Toxicity (Dermal), Category 4GHS07WarningH312: Harmful in contact with skin
Acute Toxicity (Inhalation), Category 4GHS07WarningH332: Harmful if inhaled

Personal Protective Equipment (PPE)

The precautionary statement P280 mandates the use of protective gloves, protective clothing, and eye/face protection when handling this chemical.[1][3] The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation and is a route of harmful exposure.[5][6]
Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of any potential vapors, which are harmful.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Verify that an eyewash station and safety shower are readily accessible.[7]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of the chemical within a certified chemical fume hood to control vapor exposure.[7]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the liquid to prevent spills and contamination.

  • Keep containers of the compound tightly closed when not in use.[7][8]

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Decontaminate reusable equipment according to standard laboratory procedures.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • All waste containing this compound should be considered hazardous waste.[6]

  • Collect waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.

  • Do not mix this waste with incompatible materials.[7]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated secondary containment area, away from heat and sources of ignition.[7][9]

3. Disposal Method:

  • The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[10]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of as regular waste, or as directed by your institution's EHS department.[8]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe manipulate Manipulate Chemical in Fume Hood don_ppe->manipulate avoid_contact Avoid Contact manipulate->avoid_contact collect_waste Collect Hazardous Waste manipulate->collect_waste close_container Keep Container Closed avoid_contact->close_container clean_area Clean Work Area close_container->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Safely label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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4-(2-Hydroxypropoxy)but-2-yn-1-ol
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。